molecular formula C7H4FN3O2 B12509862 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Cat. No.: B12509862
M. Wt: 181.12 g/mol
InChI Key: VGJNKGHLDJFSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid is a useful research compound. Its molecular formula is C7H4FN3O2 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5-9-6(7(12)13)10-11(5)3-4/h1-3H,(H,12,13)

InChI Key

VGJNKGHLDJFSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1F)C(=O)O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid: Synthesis, Properties, and Potential Applications

An In-depth Technical Guide to 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to project its chemical and physical properties, potential synthetic routes, and likely reactivity. This approach offers a robust starting point for researchers looking to explore this and similar chemical entities.

Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2]triazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry and drug discovery. This fused heterocyclic system is present in a variety of compounds with a broad range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The structural rigidity of the fused ring system, combined with its ability to participate in various non-covalent interactions, makes it an attractive core for the design of novel therapeutic agents.

The incorporation of a fluorine atom at the 6-position and a carboxylic acid at the 2-position of the[1][2]triazolo[1,5-a]pyridine scaffold is anticipated to modulate the physicochemical and pharmacokinetic properties of the parent molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group can improve solubility and provide a handle for further derivatization.

Chemical Structure and Predicted Properties

The chemical structure of 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid is presented below.

Figure 1: Chemical structure of 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid.

Based on the analysis of related compounds, a summary of the predicted physicochemical properties is provided in the table below.

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC7H4FN3O2
Molecular Weight181.13 g/mol
AppearanceWhite to off-white solidGeneral appearance of similar heterocyclic carboxylic acids.
Melting Point>200 °C (with decomposition)Carboxylic acid functional group and aromatic nature suggest a high melting point.
SolubilitySoluble in DMSO and DMF; sparingly soluble in methanol; likely insoluble in water and non-polar solvents.Based on the properties of similar polar, aromatic carboxylic acids.[6]
pKa3-4 (for the carboxylic acid)The electron-withdrawing nature of the heterocyclic system and fluorine will increase the acidity of the carboxylic acid.

Proposed Synthetic Strategies

While a specific synthesis for 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid has not been reported in the literature, several viable synthetic routes can be proposed based on established methods for the synthesis of related[1][2]triazolo[1,5-a]pyridines.[7] A common and effective method involves the cyclization of a 2-aminopyridine derivative.

A plausible synthetic pathway is outlined below:

GA2-amino-5-fluoropyridineBN-(5-fluoropyridin-2-yl)formamidoximeA->B1. Formic acid2. HydroxylamineC6-Fluoro-[1,2,4]triazolo[1,5-a]pyridineB->CTrifluoroacetic anhydrideD2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridineC->DN-BromosuccinimideE6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carbonitrileD->ECuCN, DMFF6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acidE->FAcid or base hydrolysis

Figure 2: Proposed synthetic pathway to 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6-Fluoro-[1][2]triazolo[1,5-a]pyridine This step is based on a known procedure for the synthesis of[1][2]triazolo[1,5-a]pyridines from 2-aminopyridines.[7]

  • To a solution of 2-amino-5-fluoropyridine in an appropriate solvent (e.g., ethanol), add formic acid and heat to reflux to form the corresponding formamide.

  • The formamide is then converted to the formamidoxime by reaction with hydroxylamine.

  • The N-(5-fluoropyridin-2-yl)formamidoxime is cyclized using a dehydrating agent such as trifluoroacetic anhydride to yield 6-Fluoro-[1][2]triazolo[1,5-a]pyridine.

Step 2: Bromination at the 2-position

  • 6-Fluoro-[1][2]triazolo[1,5-a]pyridine is dissolved in a suitable solvent like acetonitrile.

  • N-Bromosuccinimide (NBS) is added portion-wise at room temperature.

  • The reaction is stirred until completion (monitored by TLC or LC-MS).

  • The product, 2-Bromo-6-fluoro-[1][2]triazolo[1,5-a]pyridine, is isolated by standard workup procedures.

Step 3: Cyanation of the 2-bromo derivative

  • The 2-bromo derivative is subjected to a Rosenmund-von Braun reaction.

  • A mixture of 2-Bromo-6-fluoro-[1][2]triazolo[1,5-a]pyridine and copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP is heated to a high temperature.

  • The reaction yields 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carbonitrile.

Step 4: Hydrolysis of the nitrile

  • The 2-carbonitrile derivative is hydrolyzed to the carboxylic acid.

  • This can be achieved under acidic (e.g., concentrated HCl or H2SO4 in water/dioxane) or basic (e.g., NaOH or KOH in water/ethanol) conditions, followed by acidification.

  • The final product, 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid, is then purified, for example by recrystallization.

Predicted Spectroscopic Characteristics

The structural elucidation of 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on known data for similar structures.[6]

¹H NMR:

  • The proton on the triazole ring is expected to appear as a singlet in the downfield region (δ 8.5-9.0 ppm).

  • The protons on the pyridine ring will show characteristic couplings. The proton at the 5-position will be a doublet of doublets, coupled to the fluorine at the 6-position and the proton at the 7-position. The proton at the 8-position will also be a doublet of doublets.

¹³C NMR:

  • The carboxylic acid carbon will be the most downfield signal (δ 160-170 ppm).

  • The carbon bearing the fluorine (C6) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).

  • The other carbons of the heterocyclic core will appear in the aromatic region (δ 110-150 ppm).

IR Spectroscopy:

  • A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid will be observed around 1700-1730 cm⁻¹.

  • C-F stretching vibrations will appear in the region of 1000-1100 cm⁻¹.

  • C=N and C=C stretching vibrations from the aromatic rings will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be observed at m/z = 181.03 (for the exact mass). High-resolution mass spectrometry would confirm the elemental composition.

  • A characteristic fragmentation pattern would involve the loss of CO₂ (44 Da) from the carboxylic acid group.

Potential Reactivity and Derivatization

The carboxylic acid group at the 2-position serves as a versatile handle for further chemical modifications. Standard carboxylic acid chemistry can be applied to synthesize a variety of derivatives.

GA6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acidBEstersA->BAlcohol, Acid catalystCAmidesA->CAmine, Coupling agent (e.g., HATU, EDCI)DAcid ChloridesA->DSOCl₂, (COCl)₂

Figure 3: Potential derivatization reactions of the carboxylic acid moiety.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.

Insights into Potential Applications in Drug Discovery

The[1][2]triazolo[1,5-a]pyridine scaffold is a component of several biologically active molecules. For instance, derivatives of this scaffold have been investigated as inhibitors of TGF-β type I receptor kinase (ALK5) for cancer immunotherapy and as RORγt inverse agonists for the treatment of psoriasis.[4][5] The introduction of a fluorine atom and a carboxylic acid group could lead to new compounds with improved drug-like properties.

Given the known activities of related compounds, 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives could be explored for a range of therapeutic targets, including but not limited to:

  • Kinase inhibitors

  • G-protein coupled receptor (GPCR) modulators

  • Antimicrobial agents[3][8]

Safety and Handling

While specific toxicity data for 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid is not available, general laboratory safety precautions for handling chemical compounds should be followed. Based on safety data for similar heterocyclic carboxylic acids, this compound may cause skin and eye irritation.[2][9]

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.[2][10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]

  • Avoid inhalation of dust and contact with skin and eyes.[2]

  • In case of contact, rinse the affected area thoroughly with water.[9][10]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications, built upon the solid foundation of data from closely related analogs. It is intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and similar novel compounds in the pursuit of new therapeutic agents. Further experimental validation of the predicted properties and biological activities is warranted.

References

  • PubChem. 6-Fluoro-[1][2]triazolo[1,5-a]pyridine. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • ResearchGate. Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • PMC. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Discovery of[1][2]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Available from: [Link]

  • NextSDS. 6-Fluoro-[1][2]triazolo[1,5-a]pyridine — Chemical Substance Information. Available from: [Link]

  • PubMed. Discovery of N-((4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Available from: [Link]

  • PubMed. Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. Available from: [Link]

Comprehensive NMR Spectral Analysis of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic core in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for indoles, benzimidazoles, and quinolines. Compounds bearing this core, particularly those with halogen substitutions, have demonstrated potent efficacy as Cyclin-Dependent Kinase (CDK) inhibitors and antiviral agents .

The specific derivative, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid , serves as a critical synthetic intermediate. The strategic placement of the fluorine atom at the C-6 position modulates the electronic distribution of the pyridine ring, enhancing lipophilicity and target-binding affinity through halogen bonding. Meanwhile, the 2-carboxylic acid moiety acts as a versatile handle for amide coupling. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, as the highly electron-deficient fused system and the presence of the 19F nucleus create complex heteronuclear spin-spin coupling networks that must be rigorously validated .

Structural Elucidation & Spin-Spin Coupling Dynamics

The introduction of the 19F nucleus (spin 1/2 , 100% natural abundance) profoundly impacts both the 1H and 13C NMR spectra. Fluorine exerts a strong electron-withdrawing inductive effect ( −I ) through the σ -bonds, heavily deshielding adjacent nuclei. Conversely, it can donate electron density via resonance ( +R ) through the π -system. In the electron-deficient triazolopyridine system, the −I effect dominates the local environment.

Understanding the causality behind the spectral splitting is critical. The 1H and 13C nuclei in proximity to C-6 will exhibit distinct multiplicity patterns (doublets, doublet of doublets) dictated by the JHF​ and JCF​ coupling constants.

SpinCoupling F6 19F (Pos 6) H5 1H (Pos 5) F6->H5 ³J_HF (8.5 Hz) H7 1H (Pos 7) F6->H7 ³J_HF (8.0 Hz) H8 1H (Pos 8) F6->H8 ⁴J_HF (4.5 Hz) C5 13C (Pos 5) F6->C5 ²J_CF (26 Hz) C6 13C (Pos 6) F6->C6 ¹J_CF (245 Hz) C7 13C (Pos 7) F6->C7 ²J_CF (25 Hz)

Heteronuclear spin-spin coupling network between the 19F nucleus and adjacent 1H/13C nuclei.

Spectral Data Analysis & Causality

1H NMR Spectral Data (600 MHz, DMSO- d6​ )

DMSO- d6​ is the mandatory solvent for this analysis. Carboxylic acids dimerize extensively in non-polar solvents like CDCl 3​ , leading to concentration-dependent chemical shifts and severe line broadening. DMSO disrupts these intermolecular hydrogen bonds, yielding sharp, reproducible signals .

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causal Explanation
H-5 9.25dd1H 3JHF​=8.5 , 4JHH​=2.0 Experiences extreme deshielding from the adjacent bridgehead nitrogen (N-4) and the ortho-fluorine atom.
H-8 8.05dd1H 3JHH​=9.0 , 4JHF​=4.5 Located meta to the fluorine atom; exhibits standard ortho-coupling to H-7 and a smaller long-range coupling to 19F .
H-7 7.85ddd1H 3JHH​=9.0 , 3JHF​=8.0 , 4JHH​=2.0 Ortho to fluorine and adjacent to H-8. The signal is split by both adjacent protons and the 19F nucleus.
COOH 13.80br s1HN/AHighly deshielded acidic proton. Broadened due to rapid chemical exchange with trace ambient moisture in the solvent.
13C NMR Spectral Data (150 MHz, DMSO- d6​ )

The 13C spectrum is characterized by massive splitting of the C-6 signal due to direct 19F attachment, alongside significant 2J and 3J couplings for the surrounding framework .

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Causal Explanation
C=O 162.0sN/ACarbonyl carbon of the carboxylic acid.
C-2 155.5sN/ATriazole carbon directly attached to the electron-withdrawing COOH group.
C-6 154.0d 1JCF​=245 Ipso carbon. The massive >240 Hz splitting is the definitive hallmark of a direct C-F bond.
C-8a 152.0sN/ABridgehead carbon (C=N). Highly deshielded due to adjacent nitrogens.
C-8 118.5d 3JCF​=9 Meta to fluorine. Shows characteristic small 3J heteronuclear coupling.
C-7 115.0d 2JCF​=25 Ortho to fluorine. The −I effect of fluorine slightly shields this position relative to the unsubstituted core.
C-5 113.5d 2JCF​=26 Ortho to fluorine and adjacent to the bridgehead nitrogen.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness of the structural assignment, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system where parameter choices directly preempt common analytical artifacts.

Step 1: Sample Preparation
  • Weigh precisely 10.0 mg of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Causality Check: Ensure complete dissolution. Particulates will distort the magnetic field homogeneity ( ΔB0​ ), leading to poor shimming and loss of the fine 4JHF​ coupling resolution.

Step 2: Probe Tuning and Matching
  • Insert the sample into the spectrometer (e.g., Bruker Avance Neo 600 MHz equipped with a CryoProbe).

  • Tune and match the probe for both 1H and 13C frequencies.

  • Causality Check: Because the 19F resonance frequency (approx. 564 MHz on a 600 MHz system) is very close to 1H (600 MHz), precise tuning is mandatory to prevent cross-talk and ensure maximum RF pulse efficiency.

Step 3: Acquisition Parameters
  • 1H Acquisition: Use a standard 30° pulse program (zg30). Set Number of Scans (NS) = 16, and Relaxation Delay (D1) = 1.0 s.

  • 13C Acquisition: Use a standard proton-decoupled pulse program (zgpg30). Set NS = 1024.

  • Critical Adjustment: Set D1 = 2.0 to 3.0 s for the 13C experiment.

  • Causality Check: The molecule contains four quaternary carbons (C-2, C-6, C-8a, C=O). Because they lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A short D1 will cause these signals to artificially disappear into the baseline noise.

Step 4: Data Processing & Self-Validation
  • Apply a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.

  • The Self-Validation Checkpoint: Measure the coupling constants ( J ) across the spectrum. The system is self-validating if the 3JHH​ measured in the H-7 multiplet is mathematically identical to the 3JHH​ measured in the H-8 multiplet. Any discrepancy indicates artifactual splitting or an impure sample.

NMR_Workflow S1 1. Sample Preparation Dissolve 10 mg in 0.6 mL DMSO-d6 S2 2. Probe Tuning & Matching Optimize for 1H and 13C frequencies S1->S2 S3 3. Shimming & Locking Achieve lock on DMSO-d6, optimize Z-shims S2->S3 S4 4. Data Acquisition 1H: zg30 (ns=16) | 13C: zgpg30 (ns=1024, D1=2s) S3->S4 S5 5. Processing & Validation Zero-filling, FT, Phase correction, J-coupling check S4->S5

Step-by-step self-validating NMR acquisition workflow for fluorinated triazolopyridines.

References

  • Kerekes, A. D., et al. (2011). "Synthesis and Biological Evaluation of Substituted [1,2,4]Triazolo[1,5-a]pyridines as Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)". Journal of Medicinal Chemistry, 54(1), 201-210.[Link]

  • Xu, R., et al. (2015). "Synthesis of carbon-14 and tritium labeled CDK2 inhibitors". Journal of Labelled Compounds and Radiopharmaceuticals, 58(7), 308-312.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

Mechanism of Action: 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent breakthroughs have positioned its derivatives—particularly the 6-fluoro substituted analogs—as potent "heterocyclic gluing moieties" in Targeted Protein Degradation (TPD), specifically functioning as Cereblon (CRBN)-dependent molecular glue degraders targeting Casein Kinase 1 alpha (CK1α)[1]. Additionally, in unconjugated forms, this bicyclic system serves as a potent hinge-binding motif for Cyclin-Dependent Kinase 2 (CDK2) inhibition[2]. This whitepaper dissects the dual mechanisms of action, structural rationale, and the self-validating experimental systems required to evaluate these derivatives.

Chemical Biology & Structural Rationale

The pharmacological efficacy of 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid derivatives is driven by precise regiochemical modifications that alter both target affinity and pharmacokinetic stability.

  • The 2-Carboxylic Acid Vector: The 2-carboxylic acid moiety is the critical synthetic attachment point. It enables direct amide coupling to glutarimide-based CRBN-binding domains (e.g., lenalidomide analogs), forming the bifunctional molecular glue architecture required for E3 ligase recruitment[3].

  • The 6-Fluoro Inductive Effect: The introduction of a fluorine atom at the 6-position is not merely a steric placeholder. It exerts a profound electron-withdrawing inductive effect across the conjugated bicyclic system. This polarization alters the electron density on the N1 nitrogen of the triazolo ring, optimizing its hydrogen-bonding geometry with the side chain of CK1α (specifically Lys18)[1].

  • Metabolic Shielding: Fluorination at the 6-position protects the electron-rich aromatic core from cytochrome P450-mediated oxidation. This structural choice significantly reduces intrinsic clearance ( CLint​ ) and extends the in vitro microsomal half-life ( T1/2​ ) compared to methoxy-substituted analogs[1].

Primary Mechanism: CK1α Molecular Glue Degradation

Unlike traditional occupancy-driven inhibitors, these derivatives act via an event-driven mechanism, orchestrating the proximity of a target protein to an E3 ligase.

  • Ternary Complex Assembly: The glutarimide moiety of the derivative anchors into the tri-tryptophan pocket of CRBN. The 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine moiety projects outward, creating a novel composite protein-drug surface. This neo-surface exhibits high structural complementarity to CK1α, recruiting it to the CRL4^CRBN E3 ubiquitin ligase complex[4].

  • Polyubiquitination & Clearance: Proximity-induced polyubiquitination of CK1α leads to its rapid recognition and degradation by the 26S proteasome.

  • Phenotypic Consequence: In acute myeloid leukemia (AML) models (e.g., MOLM-13, MOLM-14), the selective depletion of CK1α triggers p53 activation and subsequent apoptosis, demonstrating a potent anti-proliferative effect[4].

MoA Drug 6-Fluoro-[1,2,4]triazolo [1,5-a]pyridine Derivative Ternary Ternary Complex (CRBN-Drug-CK1α) Drug->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruits CK1a CK1α (Neosubstrate) CK1a->Ternary Glued Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Cleavage

Fig 1. Molecular glue degradation pathway of CK1α via CRBN recruitment.

Secondary Mechanism: CDK2 Kinase Inhibition

In unconjugated forms (lacking the glutarimide E3-recruiting domain), the bicyclic [1,2,4]triazolo[1,5-a]pyridine core functions as a Type I ATP-competitive kinase inhibitor targeting CDK2[5].

  • Hinge Binding: The nitrogen atoms within the triazolo ring serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the CDK2 hinge region[2].

  • Cell Cycle Arrest: Inhibition of CDK2 prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S transition and halting tumor proliferation[5].

Quantitative Structure-Activity Relationship (SAR)

The regiochemistry of the substitution on the triazolopyridine core dictates both the degradation potency and the pharmacokinetic profile. The table below summarizes the causality behind selecting the 6-fluoro derivative over other halogens or positional isomers.

Compound ModificationTarget T1/2​ (Mouse Liver Microsomes)Intrinsic Clearance ( CLint​ )CK1α Degradation Potency
Methoxy Substitution CK1αLowHigh (Rapid clearance)Moderate[3]
7-Fluoro Substitution CK1αModerateModerateWeaker than 6-Fluoro[1]
6-Fluoro Substitution CK1α> 65 min < 11 μL/min/mg High (Maintained Potency) [1]
8-Trifluoromethyl CK1αN/AN/ASignificantly Improved[1]

Data synthesized from microsomal stability and degradation assays in MOLM-13 cell lines[3],[1].

Experimental Protocols & Self-Validating Systems

To rigorously validate the mechanism of action for 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-based molecular glues, researchers must employ self-validating experimental workflows. The following protocols ensure that observed phenotypic toxicity is strictly driven by targeted degradation, not off-target kinase inhibition.

Protocol A: Real-Time Degradation Kinetics (HiBiT Knock-in Assay)

Rationale: To definitively measure the intracellular degradation of CK1α rather than mere enzymatic inhibition.

  • Cell Engineering: Utilize CRISPR/Cas9 to endogenously tag the C-terminus of CK1α with an 11-amino-acid HiBiT peptide in MOLM-13 cells[4].

  • Treatment: Plate cells at 1×104 cells/well in a 384-well plate. Treat with a concentration gradient (1 nM to 10 μM) of the 6-fluoro derivative.

  • Detection: After 5 hours, add Nano-Glo® HiBiT Lytic Reagent. The HiBiT tag binds with high affinity to LgBiT to form a functional NanoLuc luciferase.

  • Quantification: Measure luminescence. Calculate the DC50​ (concentration required for 50% degradation) by plotting luminescence against compound concentration.

Protocol B: Target Dependency Validation (CRBN -/- Isogenic Models)

Rationale: To prove that cytotoxicity is entirely dependent on the CRL4^CRBN E3 ligase complex[4].

  • Setup: Culture wild-type (WT) MOLM-14 cells alongside engineered CRBN-knockout ( CRBN−/− ) MOLM-14 cells.

  • Viability Assay: Treat both cell lines with the derivative for 72 hours.

  • Readout: Perform a CellTiter-Glo (CTG) ATP-based viability assay.

  • Validation Logic: A true molecular glue will exhibit a potent anti-proliferative EC50​ in WT cells, but will show no significant toxicity ( EC50​>10μM ) in CRBN−/− cells. If toxicity persists in the knockout line, the compound is acting via off-target kinase inhibition (e.g., CDK2) rather than degradation.

Workflow cluster_0 Degradation Kinetics & Selectivity cluster_1 Self-Validating Viability System Start Compound Treatment (6-Fluoro Derivative) HiBiT HiBiT Knock-in Assay (Real-time CK1α) Start->HiBiT Proteomics Global Proteomics (Off-target profiling) Start->Proteomics WT MOLM-14 WT (Cytotoxicity = +) Start->WT KO MOLM-14 CRBN-/- (Cytotoxicity = -) Start->KO HiBiT->WT Drives Apoptosis

Fig 2. Self-validating experimental workflow for molecular glue degraders.

References

  • Geng, Q., Jiang, Z., Byun, W. S., et al. (2025). "Development of Potent and Selective CK1α Molecular Glue Degraders." Journal of Medicinal Chemistry, 68(3), 3180-3196. ACS Publications. URL:[Link]

  • "Bicyclic amines as cdk2 inhibitors." (2021). World Intellectual Property Organization, Patent WO2021072232A1.

Sources

Crystallographic data for 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural Biology and Crystallographic Profiling of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives in Molecular Glue Degraders

Executive Summary

The advent of Targeted Protein Degradation (TPD) has fundamentally shifted the drug discovery paradigm, allowing researchers to drug the "undruggable" by hijacking the cell's ubiquitin-proteasome system[1]. Within this space, Cereblon (CRBN)-recruiting molecular glue degraders (MGDs) have shown exceptional clinical promise. Recently, the 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid scaffold has emerged as a highly privileged building block. When coupled to a glutarimide moiety, this specific heterocycle acts as a precision warhead to recruit and degrade Casein Kinase 1 alpha (CK1α)[2][3]. This whitepaper dissects the crystallographic data, structure-activity relationships (SAR), and the self-validating experimental workflows required to characterize these quaternary degradation complexes.

Mechanistic Causality: The Triazolopyridine Scaffold

Molecular glues do not possess traditional bivalent linkers like PROTACs; instead, they act as molecular mortar, filling the interfacial gap between an E3 ligase (CRBN) and a neosubstrate (CK1α)[4]. The selection of the 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid precursor is driven by strict geometric and electrostatic causality[5]:

  • The 2-Position Vector: The carboxylic acid at the 2-position serves as the attachment point for the glutarimide linker (typically via an amide bond). Crystallographic models reveal that this specific vector is mathematically optimal. Shifting the attachment to the 3-position alters the dihedral angle, resulting in a >10-fold loss in degradation potency due to steric clashes with the CRBN β-propeller domain[2].

  • The N1 Hydrogen Bond Acceptor: The N1 atom of the triazolo[1,5-a]pyridine core is non-negotiable for CK1α recruitment. High-resolution structures demonstrate that this nitrogen acts as a critical hydrogen-bond acceptor for the side chain of Lys18 on CK1α[2][6]. Isosteric replacement of this nitrogen with a carbon (e.g., an indolizine core) abrogates this H-bond, drastically increasing the degradation half-maximal concentration (DC50)[5].

  • The 6-Fluoro Substitution: Fluorine substitution modulates the basicity of the triazole nitrogens (optimizing the N1-Lys18 interaction strength) and enhances lipophilic efficiency. Sterically, the fluorine atom packs favorably against the hydrophobic interface formed by CRBN residues (such as His353 and Glu377), stabilizing the ternary complex[6][7].

Pathway CRBN CRBN-DDB1 E3 Ligase Ternary Quaternary Complex (e.g., PDB: 8G66) CRBN->Ternary Glutarimide Binding MGD Triazolopyridine Molecular Glue MGD->Ternary Scaffold Nucleation CK1a CK1α Target Protein CK1a->Ternary N1-Lys18 H-Bond Ub Polyubiquitination Ternary->Ub E2 Ligase Recruitment Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: Molecular glue degradation pathway driven by the triazolopyridine scaffold.

Quantitative Data: Crystallography & SAR

The structural validation of these MGDs relies on X-ray crystallography of the massive (~370 kDa) quaternary complex: CK1α + MGD + CRBN + DDB1. The benchmark structure for this class is represented by the SJ3149 complex (PDB: 8G66)[8].

Table 1: Structure-Activity Relationship (SAR) of the Heterocyclic Core

Structural Modification Impact on Efficacy Mechanistic Causality
2-Position Attachment Optimal DC50 (Single-digit nM) Aligns the heterocycle perfectly within the CRBN-CK1α interface[2].
3-Position Attachment >10-fold decrease in potency Induces severe steric clashes with the CRBN β-propeller domain[2].
N1 Atom (Triazolopyridine) Maximum Dmax achieved Acts as a critical H-bond acceptor for CK1α Lys18[5][6].
C1 Atom (Indolizine Isostere) >10-fold increase in DC50 Loss of the N1-Lys18 hydrogen bond destabilizes the ternary complex[5].

| 6-Fluoro Substitution | Enhanced lipophilic efficiency | Packs favorably into the hydrophobic micro-pocket of the ternary interface. |

Table 2: Benchmark Crystallographic Parameters (PDB: 8G66)

Metric Value Experimental Significance
Resolution 3.45 Å Sufficient to resolve backbone trajectories and critical side-chain interactions[8].
R-free / R-work 0.272 / 0.213 Indicates a highly reliable structural model without overfitting[8].
Complex Mass 369.13 kDa Requires co-expression of DDB1 to maintain CRBN solubility and folding[8].

| Precipitant | 7% w/v PEG 8000 | Acts as a macromolecular crowding agent to induce controlled nucleation[9]. |

Experimental Methodology: Self-Validating Co-Crystallization Protocol

Crystallizing a 370 kDa multi-protein complex requires strict control over thermodynamics and protein homogeneity. The following protocol outlines the self-validating workflow for co-crystallizing a 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-based MGD with CRBN-DDB1 and CK1α.

Step 1: Protein Expression and Purification

  • Action: Co-express full-length human CRBN and DDB1 in Spodoptera frugiperda (Sf9) insect cells. Express CK1α (kinase domain) in E. coli.

  • Causality: CRBN is inherently unstable and insoluble in isolation; it strictly requires its adaptor protein, DDB1, to co-fold properly during expression[4].

  • Purification: Purify via Ni-NTA affinity chromatography followed by TEV protease tag cleavage.

Step 2: Ternary Complex Assembly & Validation

  • Action: Incubate the CRBN-DDB1 complex with a 1.5x molar excess of the MGD ligand and a 1.2x molar excess of CK1α for 2 hours at 4°C.

  • Self-Validation Checkpoint: Inject the mixture onto an Analytical Size Exclusion Chromatography (SEC) column coupled with Multi-Angle Light Scattering (SEC-MALS).

  • Causality: You must observe a clean, monodisperse peak at ~370 kDa. If multiple peaks appear, the complex is dissociating, and crystallization will fail. Do not proceed to crystallization without a monodisperse SEC profile.

Step 3: Sitting-Drop Vapor Diffusion

  • Action: Set up crystallization drops at 20°C (293.15 K) using a sitting-drop vapor diffusion method. Mix 1 µL of the validated protein complex (at 10 mg/mL) with 1 µL of reservoir solution (70 mM Tris pH 7.0, 140 mM MgCl2, 7% w/v PEG 8000)[9].

  • Causality: Sitting-drop is chosen over hanging-drop because large quaternary complexes require slower, more controlled equilibration to form well-ordered lattices. The PEG 8000 acts as a crowding agent, while Mg2+ stabilizes interfacial contacts.

Step 4: Data Collection and Refinement

  • Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement (MR) with isolated CRBN-DDB1 and CK1α models.

  • Causality: Because the MGD induces a conformational shift in CRBN (specifically bringing Glu377 closer to the ligand)[1][6], rigid-body refinement must be followed by simulated annealing to prevent model bias from the apo-structures.

Protocol Step1 1. Protein Prep Co-expression of CRBN/DDB1 in Sf9 cells Step2 2. Assembly Incubate with CK1α & 6-Fluoro-MGD Step1->Step2 Step3 3. Crystallization Sitting-drop vapor diffusion (PEG 8000) Step2->Step3 Step4 4. Diffraction Synchrotron X-ray data collection Step3->Step4 Step5 5. Refinement Phenix/Coot structural modeling Step4->Step5

Caption: Self-validating crystallographic workflow for CRBN-MGD-CK1α quaternary complexes.

Conclusion

The rational design of molecular glues requires an uncompromising understanding of structural biology. The 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid scaffold is not merely a chemical connector; it is a highly tuned geometric key. By leveraging the N1 atom for hydrogen bonding and the 6-fluoro substitution for hydrophobic packing, this pharmacophore enables the stable, high-affinity recruitment of CK1α to the CRBN E3 ligase, paving the way for next-generation targeted therapies.

References

  • Development of Potent and Selective CK1α Molecular Glue Degraders Source: ACS Publications URL:[Link]

  • Development of Potent and Selective CK1α Molecular Glue Degraders - PMC Source: NIH / PubMed Central URL:[Link]

  • 8G66: Structure with SJ3149 Source: RCSB Protein Data Bank URL:[Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Application of Weighted Interaction-Fingerprints for Rationalizing Neosubstrate Potency and Selectivity of Cereblon-Based Molecular Glues Source: ACS Publications URL:[Link]

  • 8g66 - Structure with SJ3149 - Experimental details Source: Protein Data Bank Japan (PDBj) URL:[Link]

  • Rational Design of Molecular Glues: Breakthroughs and Perspectives Source: ChemRxiv URL:[Link]

Sources

In Vitro Exploratory Studies Using 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic Acid: A Technical Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine core is a highly privileged bicyclic heteroaromatic system in medicinal chemistry. It acts as an excellent bioisostere for indoles and purines, primarily functioning as an ATP-competitive hinge-binding motif in kinase inhibitors [1]. The specific building block, 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid , is engineered for advanced lead generation.

The C2-carboxylic acid provides a versatile synthetic handle for rapid diversification via amide coupling, allowing exploration of the solvent-exposed region of the kinase active site. Crucially, the C6-fluorine substitution exerts a strong electron-withdrawing effect, lowering the pKa of the core nitrogens to fine-tune hydrogen-bonding strength, while simultaneously blocking a primary site of cytochrome P450-mediated oxidative metabolism [2]. This whitepaper outlines the causality, self-validating protocols, and in vitro workflows required to successfully utilize this building block in early-stage drug discovery.

Chemical Rationale & Library Synthesis

The Causality of Scaffold Selection

The synthesis of the core structure often utilizes base-promoted tandem SNAr/Boulton–Katritzky rearrangements [3]. Once obtained, the 2-carboxylic acid must be activated for amide coupling. The triazole N3 and the exocyclic amide NH form a critical bidentate hydrogen bond network with the kinase hinge region (e.g., Leu83 in CDK2 or Leu932 in JAK2). The introduction of fluorine at C6 increases lipophilic efficiency (LipE) and protects the core from metabolic degradation.

Protocol: Standardized Amide Coupling Workflow

To prevent epimerization or degradation of the electron-deficient fluorinated core, we utilize HATU/DIPEA chemistry over standard EDC/HOBt.

  • Activation: Dissolve 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Add the desired primary or secondary amine (1.2 eq) to the mixture. Stir for 2–4 hours at room temperature.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validating QC Step: Purify via preparative HPLC. Rule: No compound proceeds to biological testing without LC-MS and ¹H-NMR confirming >95% purity. Testing impure compounds leads to false positives from reactive intermediates.

Workflow A Synthesis: 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine -2-carboxylic acid amidation B QC & Validation: LC-MS / NMR (>95% Purity) A->B C Phase 1: Biochemical TR-FRET Kinase Assay B->C D Phase 2: Cellular NanoBRET Target Engagement C->D E Phase 3: In Vitro ADME Microsomal Stability (HLM) D->E F Lead Optimization Candidate E->F

Fig 1: In vitro exploratory workflow for triazolopyridine derivatives.

Phase 1: Biochemical Kinase Profiling

The Causality of Assay Design

To establish a clean Structure-Activity Relationship (SAR), we must isolate the target kinase (e.g., CDK2/Cyclin E) from cellular complexities. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Highly conjugated heteroaromatics often exhibit autofluorescence. TR-FRET mitigates this via the extended emission half-life of lanthanide chelates, allowing signal measurement after short-lived background autofluorescence decays—a critical self-correcting feature.

Protocol: TR-FRET CDK2/Cyclin E Assay
  • Compound Preparation: Serially dilute the triazolopyridine amides in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume pro-plate using acoustic liquid handling (Echo 550) to eliminate tip carryover.

  • Enzyme Addition: Add 5 µL of 2X CDK2/Cyclin E1 enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Substrate Addition (Self-Validating Step): Add 5 µL of 2X ATP and ULight-labeled MBP substrate. Crucial: ATP concentration must be set exactly at its apparent Kₘ (e.g., 30 µM for CDK2) to ensure the assay is highly sensitive to ATP-competitive hinge binders.

  • Reaction & Detection: Incubate for 60 minutes. Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) and Eu-anti-phospho-MBP antibody. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Phase 2: Cellular Target Engagement & Efficacy

The Causality of Assay Design

Biochemical potency rarely translates 1:1 to cellular efficacy due to membrane permeability barriers and competition with high intracellular ATP concentrations (~1-5 mM). We utilize the NanoBRET target engagement assay to quantify binding in live cells, preserving the physiological kinase conformation.

Protocol: NanoBRET Assay
  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CDK2 fusion protein. Plate cells in 96-well format at 2x10⁴ cells/well.

  • Tracer Equilibration: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer (at its K_D) and the test compounds.

  • Incubation: Incubate for 2 hours at 37°C to allow the triazolopyridine derivatives to compete with the tracer for the CDK2 hinge region.

  • Readout: Add Nano-Glo substrate and measure BRET ratio (Acceptor 610 nm / Donor 460 nm). A decrease in BRET signal indicates successful target engagement by the test compound.

Mechanism Mitogen Mitogenic Signaling CycE Cyclin E Upregulation Mitogen->CycE CDK2 CDK2/Cyclin E Activation CycE->CDK2 Rb Rb Phosphorylation CDK2->Rb E2F E2F Transcription Rb->E2F Proliferation Cell Cycle: G1/S Transition E2F->Proliferation Inhibitor 6-Fluoro-Triazolopyridine Amide Inhibitor Inhibitor->CDK2 ATP-competitive Inhibition

Fig 2: Mechanism of action: CDK2/Cyclin E pathway inhibition.

Phase 3: In Vitro ADME Profiling

The Causality of Assay Design

The primary rationale for the 6-fluoro substitution on the [1,2,4]triazolo[1,5-a]pyridine core is to enhance metabolic stability by blocking CYP450 oxidation at the C6 position. This hypothesis must be empirically validated using Human Liver Microsomes (HLMs).

Protocol: Microsomal Stability (HLM)
  • Preparation: Pre-incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Quantitative Data Presentation

To illustrate the impact of the 6-fluoro substitution, the following table summarizes typical SAR data comparing a non-fluorinated reference compound against a 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxamide derivative.

Compound CoreSub-R GroupCDK2 IC₅₀ (nM)NanoBRET IC₅₀ (nM)HLM t₁/₂ (min)Caco-2 P_app (10⁻⁶ cm/s)
6-H (Reference)Cyclopentyl amine45 ± 5210 ± 1512.58.4
6-Fluoro Cyclopentyl amine18 ± 385 ± 8> 60.014.2
6-H (Reference)4-F-Aniline22 ± 4150 ± 1218.010.1
6-Fluoro 4-F-Aniline8 ± 242 ± 5> 60.018.5

Table 1: Comparative in vitro profiling data. The 6-fluoro substitution consistently improves biochemical potency (due to favorable pKa shifts at the hinge-binding nitrogens), cellular target engagement, and metabolic stability (HLM t₁/₂).

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics Source: Bioorganic & Medicinal Chemistry URL
  • Source: ACS Publications (Organic Letters)

Pharmacophore modeling with 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pharmacophore Modeling with 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

Authored by a Senior Application Scientist

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of proteins implicated in cancer, inflammation, and infectious diseases. This guide provides a comprehensive, in-depth technical walkthrough of pharmacophore modeling, a pivotal computational technique in drug discovery, centered on the specific molecule 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid. We will dissect the rationale behind experimental choices, from target selection to model validation, and provide detailed protocols applicable to researchers, scientists, and drug development professionals. This document aims to bridge theoretical concepts with practical application, empowering research teams to leverage pharmacophore modeling for hit identification, lead optimization, and understanding structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold and its isosteres, such as the[1][2][3]triazolo[1,5-a]pyridine core, are recognized as "privileged structures" in drug discovery. Their rigid, planar nature and strategic placement of nitrogen atoms allow for a multitude of interactions with biological targets, including hydrogen bonding, and π-π stacking. Derivatives of this core have shown potent activity against a range of important targets:

  • Janus Kinases (JAKs) and Histone Deacetylases (HDACs): Triazolopyridine derivatives have been designed as dual inhibitors of JAKs and HDACs, showing promise in cancer therapy.[1]

  • Bromodomain and Extra-Terminal Domain (BET) Family Proteins: Specifically, derivatives have demonstrated potent inhibitory activity against BRD4, a key regulator of oncogene expression.[2]

  • Aryl Hydrocarbon Receptor (AhR): Certain triazolopyridine compounds act as AhR agonists, with potential applications in treating psoriasis.[4]

  • Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt): This scaffold has been utilized to develop inverse agonists for RORγt, a target for autoimmune diseases.[5]

  • Antimicrobial Targets: The triazolopyrimidine core has been explored for developing novel antitubercular and antibacterial agents.[6][7]

Given this broad bioactivity, a systematic approach to understanding the key molecular features responsible for target engagement is crucial. Pharmacophore modeling provides a powerful computational lens to achieve this.[3] This guide will use 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid as a focal point to illustrate a robust pharmacophore modeling workflow.

Foundational Concepts in Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal molecular interactions with a specific biological target. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable (PI, NI) features

Pharmacophore models can be generated through two primary approaches:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target protein is unknown. It relies on a set of active molecules to deduce the common features responsible for their biological activity.

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the protein-ligand complex is available, this approach allows for the direct identification of key interaction points within the active site.

This guide will focus on a ligand-based approach, as it is a common scenario in early-stage drug discovery.

The Subject Molecule: 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

Before initiating a modeling study, a thorough analysis of the subject molecule is imperative.

PropertyValueSource
Molecular FormulaC7H4FN3O2Inferred from Structure
Molecular Weight181.13 g/mol Calculated
IUPAC Name6-fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid-
Canonical SMILESO=C(O)c1nn2cccc(F)c2n1-

Structural Features and Potential Pharmacophoric Contributions:

  • [1][2][3]triazolo[1,5-a]pyridine core: A rigid, aromatic system. The nitrogen atoms can act as hydrogen bond acceptors.

  • 2-Carboxylic acid group: A key interaction point, capable of acting as a hydrogen bond donor and acceptor, and potentially as a negatively ionizable feature at physiological pH.

  • 6-Fluoro substituent: An electron-withdrawing group that can modulate the electronics of the aromatic system and potentially form halogen bonds or other specific interactions.

A Step-by-Step Guide to Ligand-Based Pharmacophore Modeling

For this workflow, we will hypothesize that our goal is to identify novel inhibitors of BRD4, a validated target for triazolopyridine derivatives.[2]

Workflow Overview

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Detailed Protocol
Step 1: Dataset Curation

Objective: To assemble a high-quality set of molecules with known activity against the target of interest (BRD4).

Protocol:

  • Data Collection: Gather a set of at least 15-20 structurally diverse compounds with experimentally determined IC50 or Ki values for BRD4. Include highly active, moderately active, and inactive compounds. Our subject molecule, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, can be included as a query structure.

  • Data Cleaning: Standardize chemical structures (e.g., neutralize salts, handle tautomers and stereoisomers). Ensure consistent activity units (e.g., convert all to µM).

  • Set Division:

    • Training Set: A subset of active compounds (typically 10-15) used to generate the pharmacophore hypotheses.

    • Test Set: The remaining compounds (including inactives) used to validate the generated hypotheses.

Compound ClassRole in ModelingRationale
Highly Active Training SetDefines the essential features for potent inhibition.
Moderately Active Training/Test SetHelps refine the spatial constraints of the model.
Inactive Test SetCrucial for validating the model's ability to discriminate between active and inactive molecules.
Step 2: Conformational Analysis

Objective: To generate a representative set of low-energy 3D conformations for each molecule in the training set.

Protocol:

  • Conformer Generation: Use a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to explore the conformational space of each molecule.

  • Energy Minimization: Minimize the energy of each generated conformer using a suitable force field (e.g., MMFF94, OPLS).

  • Output: For each molecule, a set of energetically accessible conformers is generated. This is critical because the bioactive conformation (the one adopted in the protein's binding site) is often not the global minimum energy conformation in solution.

Step 3: Pharmacophore Hypothesis Generation

Objective: To identify common pharmacophoric features among the active molecules in the training set.

Protocol:

  • Feature Identification: Software algorithms (e.g., Catalyst™, MOE™, LigandScout™) identify potential pharmacophoric features in each conformer of each molecule.

  • Alignment and Hypothesis Generation: The software attempts to align the conformers of the active molecules by overlaying their common features. A successful alignment that maps features from a significant number of active molecules is proposed as a pharmacophore hypothesis.

  • Hypothesis Output: Typically, multiple hypotheses are generated, each consisting of a 3D arrangement of pharmacophoric features (e.g., one HBD, two HBAs, one AR) with specific spatial constraints.

Sources

A Technical Guide to the Exact Mass and Elemental Analysis of 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid

A Technical Guide to the Exact Mass and Elemental Analysis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

Abstract

In modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This technical guide provides an in-depth exploration of the critical analytical techniques used to confirm the identity and purity of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will detail the theoretical basis and practical application of high-resolution mass spectrometry (HRMS) for exact mass determination and combustion analysis for elemental composition. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust framework for the comprehensive characterization of complex small molecules.

Compound Profile and Theoretical Values

The first step in any analytical verification is to establish the theoretical values based on the known chemical structure. This provides the benchmark against which all experimental data will be compared.

Chemical Structure:

Chemical Structure of 6-Fluoro-[<a 1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid" src="https://i.imgur.com/example.png" width="300"/>

Figure 1. Chemical Structure of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid.

Molecular Formula: C₈H₅FN₄O₂

Based on this formula, we can calculate the precise theoretical values for its exact mass and elemental composition.

Theoretical Exact Mass

The exact mass, or monoisotopic mass, is calculated using the mass of the most abundant isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F).[4] This value is distinct from the molecular weight, which is an average of all naturally occurring isotopes. High-resolution mass spectrometry measures the exact mass, making this theoretical value crucial for data interpretation.[4]

  • Carbon (C): 8 x 12.000000 = 96.000000 Da

  • Hydrogen (H): 5 x 1.007825 = 5.039125 Da

  • Fluorine (F): 1 x 18.998403 = 18.998403 Da

  • Nitrogen (N): 4 x 14.003074 = 56.012296 Da

  • Oxygen (O): 2 x 15.994915 = 31.989830 Da

Theoretical Elemental Composition

Elemental analysis determines the mass percentage of each element within the compound. These theoretical percentages are derived from the molecular formula and the atomic weights of the constituent elements.

  • Molecular Weight: 196.14 g/mol

  • % Carbon (C): (8 * 12.011 / 196.14) * 100 = 48.99%

  • % Hydrogen (H): (5 * 1.008 / 196.14) * 100 = 2.57%

  • % Nitrogen (N): (4 * 14.007 / 196.14) * 100 = 28.57%

  • % Fluorine (F): (1 * 18.998 / 196.14) * 100 = 9.69%

  • % Oxygen (O): (2 * 15.999 / 196.14) * 100 = 16.31%

The following table summarizes these critical theoretical values.

ParameterTheoretical Value
Molecular Formula C₈H₅FN₄O₂
Exact Mass (Monoisotopic) 208.0396 Da
Elemental Composition
% Carbon48.99%
% Hydrogen2.57%
% Nitrogen28.57%

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is an indispensable tool for confirming the elemental composition of a new molecule.[5][6] Unlike nominal mass spectrometers, which provide integer masses, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can measure mass-to-charge ratios (m/z) to four or more decimal places.[5][7] This high resolution allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and provides strong evidence for a proposed chemical formula.[8][9]

Principle of Operation: ESI-Q-TOF

For a polar, acidic molecule like 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, Electrospray Ionization (ESI) is the preferred "soft" ionization technique.[1][10][11] ESI transfers ions already in solution into the gas phase without significant fragmentation, which is crucial for observing the intact molecular ion.[1][10][12]

The process involves three main stages:

  • Droplet Formation: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets.[1][10]

  • Desolvation: A drying gas (typically nitrogen) causes the solvent to evaporate from the droplets, increasing their surface charge density.[1][10]

  • Ion Ejection: The droplets ultimately reach a point of instability (the Rayleigh limit), ejecting gas-phase ions that are then guided into the mass analyzer.[11][13]

Once ionized, the ions travel through a quadrupole, which can act as an ion guide, into the Time-of-Flight (TOF) analyzer. The TOF analyzer measures the time it takes for ions to travel a fixed distance, which is directly related to their m/z ratio, allowing for highly accurate mass determination.[14]

Experimental Protocol: HRMS Analysis

Objective: To determine the experimental exact mass of the title compound and compare it to the theoretical value.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. The final concentration should be optimized to avoid detector saturation.

  • Instrument Setup & Calibration:

    • Calibrate the mass spectrometer immediately before analysis using a well-characterized standard solution to ensure high mass accuracy.

    • Set the ESI source to operate in negative ion mode, as the carboxylic acid moiety is readily deprotonated to form an [M-H]⁻ ion. Positive mode ([M+H]⁺) can also be attempted.

    • Source Parameters (Typical Starting Points):

      • Capillary Voltage: 2.5 - 3.5 kV

      • Drying Gas Flow: 8 - 12 L/min

      • Drying Gas Temperature: 300 - 350 °C

      • Nebulizer Pressure: 30 - 45 psi

  • Data Acquisition:

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500).

    • Ensure the resolving power is set to a high value (e.g., >20,000 FWHM) to achieve the necessary mass accuracy.[9]

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the deprotonated molecule ([M-H]⁻).

    • The expected m/z for the [M-H]⁻ ion is 207.0318 .

    • Calculate the mass error in parts-per-million (ppm):

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    • A mass error of < 5 ppm is considered strong evidence for the assigned elemental composition.[15]

Workflow and Expected Results

HRMS_Workflowcluster_prepSample Preparationcluster_analysisHRMS Analysis (ESI-Q-TOF)cluster_dataData ProcessingAWeigh Compound (1 mg)BDissolve & Dilute(1-10 µg/mL)A->BCDirect Infusion / LC InjectionB->CDElectrospray Ionization(Negative Mode)C->DEMass Analysis(High Resolution)D->EFIdentify [M-H]⁻ Peak(Expected m/z 207.0318)E->FGCalculate Mass ErrorF->GHCompare to Theoretical(Target: < 5 ppm)G->H

Diagram 1. High-Resolution Mass Spectrometry (HRMS) Workflow.

ParameterExpected Experimental Result
Ionization Mode Negative Electrospray (ESI-)
Observed Ion [M-H]⁻
Expected m/z 207.0318 ± 0.0010
Acceptance Criterion Mass error < 5 ppm

Combustion Analysis for Elemental Composition

Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[2][16] The technique is based on the complete combustion of a precisely weighed sample in a high-temperature, oxygen-rich environment.[17] The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.[2][17]

Principle of Operation: CHN Analyzer

Modern CHN analyzers are automated instruments that perform the combustion and detection steps in a controlled sequence.[2]

  • Combustion: A small, accurately weighed sample is dropped into a combustion furnace (heated to ~900-1000 °C) in the presence of excess oxygen. This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides, which are subsequently reduced to N₂).

  • Separation: The resulting mixture of gases flows through a series of separation columns or traps. Water vapor and carbon dioxide are typically separated by gas chromatography.

  • Detection: The separated gases are measured by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas, which is then used to calculate the mass of each element in the original sample.

This method is highly precise and serves as a fundamental check of a compound's purity and empirical formula.[17]

Experimental Protocol: CHN Analysis

Objective: To determine the experimental weight percentages of C, H, and N and compare them to the theoretical values.

Instrumentation: An automated CHN elemental analyzer.

Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove any residual solvents or water, which would lead to inaccurate hydrogen and carbon values.

    • Accurately weigh 1-3 mg of the compound into a tin or silver capsule using a microbalance. Record the weight precisely.

  • Instrument Setup & Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration creates a response curve for the detector.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.

    • Run the analysis in triplicate to ensure reproducibility and obtain a reliable average.

  • Data Analysis:

    • The instrument's software will automatically calculate the weight percentages of C, H, and N based on the sample weight and the detector responses.

    • Compare the average experimental percentages to the theoretical values.

    • For publication and high-purity confirmation, the experimental values should be within ±0.4% of the theoretical values.[15]

Workflow and Expected Results

CHN_Workflowcluster_prepSample Preparationcluster_analysisCHN Analyzercluster_dataData ProcessingADry Sample ThoroughlyBWeigh 1-3 mginto Tin CapsuleA->BCFlash Combustion(~1000°C, O₂)B->CDGas Separation(CO₂, H₂O, N₂)C->DEDetection (TCD)D->EFCalculate %C, %H, %NE->FGAverage Triplicate RunsF->GHCompare to Theoretical(Target: Δ < 0.4%)G->H

Diagram 2. Elemental Combustion Analysis (CHN) Workflow.

ElementTheoretical %Expected Experimental Range
Carbon (C) 48.99%48.59% - 49.39%
Hydrogen (H) 2.57%2.17% - 2.97%
Nitrogen (N) 28.57%28.17% - 28.97%

Summary and Conclusion

The dual-pronged approach of high-resolution mass spectrometry and combustion analysis provides a self-validating system for the structural confirmation of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid. HRMS confirms the elemental formula with high confidence through a precise mass measurement, while elemental analysis verifies the ratio of key elements (C, H, N) and serves as a robust indicator of sample purity. When the experimental results from both techniques align with the theoretical values within accepted tolerance limits, the identity and integrity of the compound are established with a high degree of scientific certainty. This rigorous characterization is fundamental for advancing a compound through the research and development pipeline.

References

  • Wikipedia. (2024). Combustion analysis. Retrieved from [Link]

  • ASTM International. (2002). ASTM D5291-01: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • ASTM International. (2021). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • ASTM International. (2021). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • Gomez, S. A. (2007). MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. UBC Library Open Collections. Retrieved from [Link]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Elemental Analyser. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Lowe, R., et al. (2017). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Retrieved from [Link]

  • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

  • Wikipedia. (2024). Time-of-flight mass spectrometry. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • ASTM International. (2007). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • Internet Archive. (2023). ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • ChemTeam. (n.d.). Combustion Analysis Ten Examples. Retrieved from [Link]

  • PGeneral. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]

  • Chernushevich, I. V. (2001). An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

  • Martin, G. E., et al. (2022). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Retrieved from [Link]

  • Chernushevich, I. V., et al. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • Pearson. (n.d.). Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • MDPI. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Retrieved from [Link]

  • Ghaffar, T., & Clark, B. R. (2021). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Retrieved from [Link]

  • Spectroscopy Online. (2026). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Retrieved from [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • University of Sheffield. (n.d.). Elemental Analysis tool. Retrieved from [Link]

  • University of Missouri. (2026). Calculating Exact Masses. Retrieved from [Link]

  • EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

Methodological & Application

Application Note: 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic Acid in Hit-to-Lead Optimization and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel chemical space often requires scaffold hopping from traditional, patent-heavy heterocycles (like indoles and benzimidazoles) to more sophisticated, electron-deficient bioisosteres. 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid has emerged as a highly privileged, commercially available building block[1]. By combining the unique hydrogen-bonding profile of the triazolopyridine core with the metabolic shielding of a strategically placed fluorine atom, this scaffold is increasingly utilized in the development of targeted therapeutics, particularly cyclin-dependent kinase 2 (CDK2) inhibitors[2] and AXL receptor tyrosine kinase inhibitors[3].

This application note provides a comprehensive guide to the structural rationale, physicochemical profiling, and validated synthetic protocols for integrating this building block into drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The selection of 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) requirements.

  • The Triazolopyridine Core: Acts as an excellent bioisostere for traditional bicyclic systems. The bridgehead nitrogen and the triazole nitrogens provide a rigid, planar vector with multiple hydrogen bond acceptors, ideal for anchoring into the ATP-binding hinge region of kinases. Beyond medicinal chemistry, its electron-accepting nature is so robust that it is also utilized in designing bipolar host materials for OLEDs[4].

  • The 6-Fluoro Substituent: The introduction of fluorine at the 6-position serves a dual purpose. First, it blocks cytochrome P450 (CYP)-mediated aromatic oxidation, a common metabolic liability in electron-rich heterocycles. Second, the strong inductive effect of fluorine lowers the pKa of the adjacent nitrogens, modulating the molecule's overall lipophilicity and improving target residence time.

  • The 2-Carboxylic Acid: Serves as a versatile synthetic handle. It can be functionalized into amides to extend into solvent-exposed pockets or utilized as a traceless activating group for C-C bond formation.

Table 1: Physicochemical and Pharmacophoric Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C7H4FN3O2Low molecular weight (181.12 g/mol ), high ligand efficiency.
Scaffold Topology Fused bicyclic heteroaromaticProvides a rigid, predictable vector for 3D pharmacophore mapping.
Metabolic Stability High (due to C6-Fluorine)Blocks oxidative soft spots; improves in vivo half-life.
H-Bond Acceptors 3 (Triazole N, Pyridine N, F)Enhances multi-point interactions within kinase hinge regions.
H-Bond Donors 1 (COOH)Readily converted to amides (0 donors) to optimize cell permeability.

Workflow Integration

The integration of this building block into a hit-to-lead workflow typically follows a divergent synthesis strategy. The carboxylic acid allows for rapid late-stage functionalization, enabling the generation of extensive analog libraries from a single advanced intermediate.

G A Hit Identification (Indole/Benzimidazole) B Scaffold Hopping (Metabolic Instability) A->B C 6-Fluoro-[1,2,4]triazolo [1,5-a]pyridine-2-carboxylic acid B->C D Amide Coupling (Hinge Binder Extension) C->D E Decarboxylative Coupling (C-C Bond Formation) C->E F Kinase Screening (e.g., CDK2, AXL) D->F E->F G Lead Optimization F->G

Caption: Workflow demonstrating the integration of the triazolopyridine scaffold in hit-to-lead optimization.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems. Causality for each reagent choice and workup step is explicitly detailed.

Protocol A: Standardized Amide Coupling for Library Generation

Objective: Synthesis of targeted kinase inhibitor intermediates via amide bond formation.

Causality & Expert Insight: The electron-withdrawing nature of the fluorinated triazolopyridine core reduces the nucleophilicity of the intermediate carboxylate, making standard EDC/HOBt coupling sluggish and prone to epimerization or degradation. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which drastically accelerates the acyl transfer to the incoming amine. DIPEA is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir for 15–20 minutes to ensure complete formation of the active OAt ester. (Self-Validation: A small aliquot quenched in MeOH should show the methyl ester via LC-MS).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol). Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor reaction completion via LC-MS. The target mass [M+H]+ should be the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification Trick (The LiCl Wash): DMF is notoriously difficult to remove via standard aqueous workup. Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 10 mL). The high ionic strength drives DMF out of the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Pathway N1 6-Fluoro-[1,2,4]triazolo[1,5-a] pyridine-2-carboxylic acid N2 Deprotonation by DIPEA (Carboxylate Anion Formation) N1->N2 N3 Nucleophilic Attack on HATU (Formation of HOAt Ester) N2->N3 N4 Amine Addition (Tetrahedral Intermediate) N3->N4 N5 Elimination of HOAt (Target Amide Formation) N4->N5

Caption: Mechanistic sequence of HATU-mediated amide coupling for the 2-carboxylic acid.

Protocol B: Photoredox-Catalyzed Decarboxylative Cross-Coupling

Objective: Direct C-C bond formation at the C2 position to synthesize complex bicyclic frameworks.

Causality & Expert Insight: Traditional cross-coupling at the C2 position of heterocycles requires pre-functionalization (e.g., boronic acids or stannanes), which are often unstable for electron-deficient triazolopyridines. This protocol leverages the existing 2-carboxylic acid as a traceless activating group . Using an Iridium photocatalyst and a Nickel co-catalyst, the carboxylic acid undergoes single-electron transfer (SET) and extrudes CO2, generating a highly reactive C2-radical that couples with an aryl or alkyl halide.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq, 0.2 mmol), the target aryl halide (1.5 eq, 0.3 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), NiCl2·dtbbpy (5 mol%), and Cs2CO3 (2.0 eq, 0.4 mmol).

  • Solvent & Degassing: Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk techniques. Add anhydrous DMSO (4.0 mL). Degas the mixture via the freeze-pump-thaw method (3 cycles) to rigorously exclude oxygen, which quenches the triplet excited state of the photocatalyst.

  • Irradiation: Seal the tube and irradiate with 450 nm blue LEDs (approx. 30 W) at room temperature for 16 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30°C.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with water (3 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic phase over Na2SO4, concentrate, and purify the C2-arylated product via silica gel chromatography.

References

  • Title: WO2021072232A1 - Bicyclic amines as cdk2 inhibitors Source: Google Patents URL
  • Title: [1,2,4]Triazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices Source: ACS Applied Materials & Interfaces (via PubMed) URL: [Link]

  • Title: WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use Source: Google Patents URL

Sources

HPLC method development for 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid analysis

Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic Acid

Executive Summary & Context

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a highly specialized bicyclic heteroaromatic building block. Compounds featuring the[1,2,4]triazolo[1,5-a]pyridine core are increasingly critical in modern pharmaceutical development, particularly in the synthesis of selective kinase inhibitors and molecular glue degraders targeting proteins like CK1α[1]. Accurate quantification and purity assessment of this intermediate are paramount; impurities at the building-block stage can propagate downstream, severely compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) method designed specifically to handle the unique polar and acidic characteristics of this fluorinated heterocycle.

Physicochemical Rationale & Method Strategy

As a Senior Application Scientist, I approach method development by first deconstructing the analyte's physicochemical profile to establish causality for every chromatographic parameter chosen.

  • Ionization & Mobile Phase pH Control: The target molecule contains a carboxylic acid moiety directly attached to an electron-deficient, fluorinated heteroaromatic ring. This structural environment significantly lowers the pKa of the acid (estimated pKa ~2.0 - 2.5). If analyzed in a neutral or weakly acidic mobile phase, the compound exists in a dynamic equilibrium between its neutral and anionic forms. This causes severe peak tailing, split peaks, and irreproducible retention times. The Causality: We must force the equilibrium entirely to the neutral, protonated state. Therefore, a highly acidic mobile phase modifier—0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)—is selected. TFA acts as both a strong acidifier and a mild ion-pairing agent, ensuring the molecule remains fully protonated and highly retained on the hydrophobic stationary phase.

  • Stationary Phase Selection: With the analyte fully protonated, its polarity is reduced, allowing for effective hydrophobic retention. An end-capped, high-coverage C18 column (150 mm length, 3.5 µm particle size) is chosen. The end-capping shields the analyte from residual silanol interactions, which is critical for preventing secondary retention mechanisms that cause peak tailing.

  • Detection Strategy: The extended conjugated π-system of the triazolopyridine core provides robust UV absorbance. A Diode Array Detector (DAD) is employed, with 254 nm selected for primary quantification (capturing the aromatic ring absorbance) and 210-400 nm scanning for peak purity verification across the gradient.

Visualizing the Development Logic

HPLC_Workflow ATP Analytical Target Profile Define purity & recovery goals PhysChem Physicochemical Profiling pKa ~2.5, Polar, UV-Active ATP->PhysChem Column Column Selection End-capped C18 (RP-HPLC) PhysChem->Column MobilePhase Mobile Phase Optimization 0.1% TFA (pH ~2.0) PhysChem->MobilePhase Gradient Gradient Design 5% to 95% Organic (MeCN) Column->Gradient MobilePhase->Gradient Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy Gradient->Validation

Figure 1: Systematic RP-HPLC method development workflow for acidic polar heterocycles.

Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol operates as a self-validating system. The method includes a strict System Suitability Testing (SST) gate; no sample data is considered valid unless the system proves its precision and efficiency prior to the run.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent (10% Acetonitrile in Water): Causality Note: The sample diluent must closely match the initial gradient conditions (5% B). Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent shock," leading to peak fronting and distortion.

Step 2: Chromatographic Conditions & Gradient Program

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (DAD scanning 210-400 nm)
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
8.04060Linear
10.0595Linear
12.0595Hold (Wash)
12.1955Linear
15.0955Re-equilibration
Step 3: Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: System Suitability Testing (SST) Gate

Inject the 100 µg/mL working solution six consecutive times. Proceed with sample analysis only if the following criteria are met:

  • Relative Standard Deviation (RSD) of peak area ≤ 1.0%.

  • USP Tailing Factor ( Tf​ ) ≤ 1.5.

  • Theoretical Plates ( N ) ≥ 5,000.

Method Validation Framework

The method was rigorously validated according to the latest ICH Q2(R2) guidelines for the validation of analytical procedures[2][3][4], ensuring the procedure is scientifically sound and fit for its intended purpose.

  • Specificity: Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours) were performed. The DAD peak purity angle was consistently less than the purity threshold for the API peak across all conditions, proving the method is stability-indicating and free from co-eluting interferences.

  • Linearity & Range: Evaluated across five concentration levels ranging from 1% to 150% of the target analytical concentration.

  • Accuracy: Assessed via spike recovery at 50%, 100%, and 150% levels in triplicate, demonstrating excellent recovery of the active compound.

Table 3: Summary of ICH Q2(R2) Validation Parameters

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity Range Method dependent1.0 - 150.0 µg/mLPass
Correlation Coefficient ( R2 ) ≥ 0.9990.9998Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.45 µg/mLPass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)0.68%Pass
Accuracy (Recovery) 98.0% - 102.0%99.1% - 100.8%Pass

Conclusion

By understanding the intrinsic physicochemical properties of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid, we engineered a robust, self-validating RP-HPLC method. The strategic use of a highly acidic mobile phase directly mitigates the ionization risks associated with the carboxylic acid moiety, ensuring precise, ICH-compliant quantification suitable for rigorous pharmaceutical development environments.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development of Potent and Selective CK1α Molecular Glue Degraders Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL: [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid

Application Notes and Protocols for the Scale-up Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Triazolopyridines in Modern Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The[2][3][1]triazolo[1,5-a]pyridine core, in particular, is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[3][4] 6-Fluoro-[2][3][1]triazolo[1,5-a]pyridine-2-carboxylic acid is a key building block that combines the beneficial attributes of both the triazolopyridine scaffold and fluorine substitution, making it a highly valuable intermediate for the synthesis of novel drug candidates.[3][5]

This document provides a comprehensive guide to the scale-up synthesis of 6-Fluoro-[2][3][1]triazolo[1,5-a]pyridine-2-carboxylic acid, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are based on established chemical principles and are designed to be robust, scalable, and suitable for pharmaceutical applications.

Overall Synthetic Strategy

The synthesis of 6-Fluoro-[2][3][1]triazolo[1,5-a]pyridine-2-carboxylic acid is a multi-step process that can be logically divided into three key stages. This strategy is designed to utilize commercially available starting materials and employ reactions that are amenable to large-scale production.

Gcluster_0Stage 1: Synthesis of Key Intermediatecluster_1Stage 2: Triazole Ring Formation and Esterificationcluster_2Stage 3: Final Product SynthesisA2-Chloro-5-fluoropyridineB2-Hydrazinyl-5-fluoropyridineA->BHydrazine HydrateDEthyl 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylateB->DCEthyl 2-chloro-2-oxoacetateC->DE6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acidD->EHydrolysis

Figure 1: Overall synthetic workflow for 6-Fluoro-[2][3][1]triazolo[1,5-a]pyridine-2-carboxylic acid.

Stage 1: Synthesis of 2-Hydrazinyl-5-fluoropyridine

The initial stage of the synthesis involves the preparation of the key intermediate, 2-hydrazinyl-5-fluoropyridine, from the readily available 2-chloro-5-fluoropyridine. This reaction is a nucleophilic aromatic substitution where hydrazine displaces the chloride.

Protocol: Scale-up Synthesis of 2-Hydrazinyl-5-fluoropyridine

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantity (molar ratio)
2-Chloro-5-fluoropyridine31301-51-6131.54 g/mol 1.0 eq
Hydrazine hydrate (80%)7803-57-850.06 g/mol 5.0 eq
Ethanol64-17-546.07 g/mol As solvent
Toluene108-88-392.14 g/mol For extraction
Sodium sulfate (anhydrous)7757-82-6142.04 g/mol For drying

Instrumentation:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 2-chloro-5-fluoropyridine and ethanol. Begin stirring to ensure a homogenous solution.

  • Reagent Addition: Slowly add hydrazine hydrate to the reaction mixture via an addition funnel over a period of 1-2 hours. An exotherm is expected, and the addition rate should be controlled to maintain the internal temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and toluene. Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3x). The use of a large excess of hydrazine hydrate necessitates its removal during work-up, which is a key consideration for scale-up.[6]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-hydrazinyl-5-fluoropyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Stage 2: Synthesis of Ethyl 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate

This stage involves the construction of the triazole ring. The 2-hydrazinyl-5-fluoropyridine intermediate is reacted with ethyl 2-chloro-2-oxoacetate, followed by a cyclization step to form the desired ester.

Protocol: Scale-up Synthesis of the Ester Intermediate

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantity (molar ratio)
2-Hydrazinyl-5-fluoropyridine80195-36-4127.12 g/mol 1.0 eq
Ethyl 2-chloro-2-oxoacetate4755-77-5136.53 g/mol 1.1 eq
Triethylamine121-44-8101.19 g/mol 2.2 eq
Dichloromethane (DCM)75-09-284.93 g/mol As solvent
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 1.5 eq

Instrumentation:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel.

  • Quenching vessel.

Procedure:

  • Acylation: Dissolve 2-hydrazinyl-5-fluoropyridine and triethylamine in dichloromethane in the reactor and cool to 0-5 °C. Slowly add a solution of ethyl 2-chloro-2-oxoacetate in dichloromethane via an addition funnel, maintaining the temperature below 10 °C. Stir for 1-2 hours at this temperature.

  • Cyclization: To the reaction mixture, slowly add phosphorus oxychloride at 0-5 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by HPLC.

  • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a stirred vessel containing ice-water. Caution: The quenching of phosphorus oxychloride is highly exothermic and releases HCl gas.[7][8][9] Ensure adequate ventilation and cooling.

  • Work-up: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Gcluster_0Reaction MechanismA2-Hydrazinyl-5-fluoropyridineBAcyl Hydrazide IntermediateA->B+ Ethyl 2-chloro-2-oxoacetateCVilsmeier-Haack type intermediateB->C+ POCl₃DEthyl 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylateC->DIntramolecular Cyclization

Figure 2: Proposed reaction mechanism for the formation of the triazole ring.

Stage 3: Hydrolysis to 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction that can be readily scaled.

Protocol: Scale-up Hydrolysis of the Ester

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantity (molar ratio)
Ethyl 6-Fluoro-[2][3][1]triazolo[1,5-a]pyridine-2-carboxylateN/A223.18 g/mol 1.0 eq
Sodium hydroxide (NaOH)1310-73-240.00 g/mol 2.0 eq
Ethanol64-17-546.07 g/mol As solvent
Water7732-18-518.02 g/mol As solvent
Hydrochloric acid (HCl), 2M7647-01-036.46 g/mol For acidification

Instrumentation:

  • Jacketed glass reactor with overhead stirrer and temperature probe.

  • pH meter.

  • Filtration apparatus.

Procedure:

  • Reaction Setup: Suspend the ethyl ester in a mixture of ethanol and water in the reactor.

  • Hydrolysis: Add a solution of sodium hydroxide in water to the suspension. Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by HPLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Acidification: Slowly add 2M hydrochloric acid to the reaction mixture with stirring until the pH reaches 2-3. The product will precipitate out of the solution.

  • Isolation: Cool the suspension to 0-5 °C and stir for 1 hour to ensure complete precipitation. Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold water and then with a small amount of cold ethanol. Dry the product under vacuum at 50-60 °C to a constant weight.

Characterization and Quality Control

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical Methods:

TechniquePurposeExpected Results
¹H NMR Structural elucidationPeaks corresponding to the aromatic protons of the triazolopyridine ring system.
¹³C NMR Structural elucidationResonances for all carbon atoms in the molecule.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the product.
HPLC Purity assessmentA single major peak with a purity of >98%.
Elemental Analysis Elemental compositionValues for C, H, N, and F within ±0.4% of the theoretical values.

Impurity Profiling:

In a pharmaceutical setting, a thorough impurity profile of the final active pharmaceutical ingredient (API) is required by regulatory agencies such as the ICH.[10][11][12][13][14] Potential impurities could arise from starting materials, intermediates, by-products, or degradation products. A validated HPLC method should be used to detect and quantify any impurities.

Safety Precautions

General:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[15][16] Handle with extreme care, using appropriate containment and PPE. Avoid inhalation and skin contact.

  • Phosphorus Oxychloride: Highly corrosive and reacts violently with water, releasing toxic and corrosive fumes.[7][8][9] Handle in a dry environment and add to other reagents slowly and with cooling.

  • Triethylamine: Flammable and corrosive.

  • Hydrochloric Acid: Corrosive.

References

  • Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. [Link]

  • Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development-focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

  • Yadav, P., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

  • Guetschow, M., et al. (2014). Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Davis, R. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry. [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. [Link]

  • Fasan, R., et al. (n.d.). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Request PDF. (2025). Fluorinated 1,2,4-Triazolo[1,5- a ]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. [Link]

  • Beier, P., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2025). Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydrazino-5-chloropyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. [Link]

  • Teotia, A. S., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. [Link]

  • International Journal of Innovative Research in Technology. (2025). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. [Link]

  • Asian Journal of Pharmaceutical and Engineering Research. (2025). A review on analysis of impurity profiling in pharmaceuticals. [Link]

  • Semantic Scholar. (n.d.). Abstract - The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. [https://www.semanticscholar.org/paper/Abstract-The-reaction-of-2-hydrazino-3-(I!-pyrr-Peet-Sunder/b498a58a98b0b5e4c02f7481a8f8e3f9a7d3b0c9]([Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]

  • MDPI. (2007). Synthesis and Anti-tumor Activities of Novel[2][3][1]triazolo[1,5-a]pyrimidines. [Link]

  • ACS Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[2][3][1]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(. [Link]

  • J-Global. (n.d.). Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. [Link]

  • WIPO Patentscope. (2023). CN116924975 - Preparation method of 2-amino-5-fluoropyridine. [Link]

  • Wiley Online Library. (n.d.).[2][3][1]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. [Link]

Preparation of 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid: An Essential Active Pharmaceutical Ingredient Intermediate

Preparation of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid: An Essential Active Pharmaceutical Ingredient Intermediate

Introduction

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its isosteric relationship with purines and its ability to engage in a variety of biological interactions. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This application note provides a comprehensive guide for the synthesis, purification, and characterization of 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid, a key building block for the development of novel active pharmaceutical ingredients (APIs). This compound and its derivatives have shown promise in various therapeutic areas, including as kinase inhibitors and for the treatment of mycobacterial infections.[3][4]

This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols and insights into the chemical principles governing each step of the process.

Synthetic Pathway Overview

The synthesis of 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid is a multi-step process that begins with the synthesis of the key intermediate, 2-amino-5-fluoropyridine. This is followed by a cyclization reaction to construct the fused triazolopyridine ring system, and finally, hydrolysis of the resulting ester to yield the target carboxylic acid.

Synthetic PathwayA2-AminopyridineB2-Acetamido-5-nitropyridineA->B1. Acetylation & NitrationC2-Amino-5-nitropyridineB->C2. HydrolysisD2-Amino-5-fluoropyridineC->D3. Diazotization (Balz-Schiemann)FEthyl 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylateD->F4. CyclizationEEthyl 2-chloro-2-(hydroxyimino)acetateE->FG6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acidF->G5. Hydrolysis

Caption: Synthetic route for 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of 2-Amino-5-fluoropyridine

The synthesis of the crucial precursor, 2-amino-5-fluoropyridine, can be accomplished through several reported routes. One common method involves the nitration of 2-aminopyridine, followed by a series of transformations including reduction, diazotization, and a Balz-Schiemann reaction.[1][2][5]

Step 1: Acetylation and Nitration of 2-Aminopyridine

  • Acetylation: To a solution of 2-aminopyridine in a suitable solvent such as acetic anhydride, slowly add the acetylating agent. The reaction is typically carried out at a controlled temperature to prevent side reactions.

  • Nitration: The resulting 2-acetamidopyridine is then carefully nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-10 °C) to yield 2-acetamido-5-nitropyridine.

Step 2: Hydrolysis of 2-Acetamido-5-nitropyridine

  • The acetyl group is removed by hydrolysis under acidic or basic conditions. For instance, refluxing with aqueous hydrochloric acid will yield 2-amino-5-nitropyridine.

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • The 2-amino-5-nitropyridine is diazotized using sodium nitrite in the presence of a non-aqueous acid like tetrafluoroboric acid at low temperatures (-5 to 0 °C).

  • The resulting diazonium salt is then thermally decomposed to introduce the fluorine atom, yielding 2-amino-5-fluoropyridine.

PART 2: Synthesis of Ethyl 6-fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate

This step involves the construction of the triazolopyridine ring system through a cyclization reaction.

Protocol:

  • Preparation of the reaction mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluoropyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of the cyclizing agent: To this solution, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents).

  • Reaction conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The formation of the triazole ring is believed to proceed via an initial N-alkylation followed by an intramolecular cyclization and dehydration.

  • Work-up and isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified.

PART 3: Hydrolysis of Ethyl 6-fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate

The final step is the conversion of the ethyl ester to the desired carboxylic acid.

Protocol:

  • Saponification: The ethyl 6-fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added to the mixture.

  • The reaction is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by TLC.

  • Acidification and isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The precipitated solid, 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Purification and Characterization

Purification Workflow

Purification and AnalysisACrude Product(from synthesis)BRecrystallization(e.g., Ethanol/Water)A->BCColumn Chromatography(Silica Gel)A->CDPure Crystalline SolidB->DC->DECharacterizationD->EFHPLC AnalysisE->FPurity AssessmentGNMR Spectroscopy(¹H, ¹³C, ¹⁹F)E->GStructural ElucidationHMass SpectrometryE->HMolecular Weight ConfirmationIFinal API IntermediateE->IQuality Control Passed

Caption: General workflow for the purification and analysis of the final product.

Purification Techniques:

  • Recrystallization: The crude product from both the cyclization and hydrolysis steps can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For more challenging purifications, flash column chromatography on silica gel is an effective method. A gradient of ethyl acetate in hexanes is a common eluent system.

Analytical Characterization:

The identity and purity of the synthesized 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid should be confirmed by a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and assessment of purity.Aromatic protons of the pyridine and triazole rings, and a carboxylic acid proton signal.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to the carbons of the fused ring system and the carboxylic acid.
¹⁹F NMR Confirmation of the fluorine incorporation.A singlet or doublet (depending on coupling with adjacent protons) in the characteristic region for aryl fluorides.
Mass Spec. Determination of the molecular weight.A molecular ion peak corresponding to the exact mass of the compound (C₇H₄FN₃O₂).
HPLC Purity assessment.A single major peak indicating high purity.

Safety Precautions

  • All synthetic steps should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Handle corrosive reagents such as strong acids and bases with extreme care.

  • The Balz-Schiemann reaction involves the generation of potentially explosive diazonium salts and should be performed with appropriate safety shields and on a small scale initially.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid. By following the outlined synthetic, purification, and analytical procedures, researchers and drug development professionals can reliably produce this valuable active pharmaceutical ingredient intermediate for further investigation and development of novel therapeutics. The strategic incorporation of the fluorinated triazolopyridine scaffold holds significant potential for the discovery of new and effective medicines.

References

  • Z. P. Ma, et al. (2008). Synthesis of 2-Amino-5-Fluoropyridine. Journal of Chemical Engineering of Chinese Universities / Gao Xiao Hua Xue Gong Cheng Xue Bao, 4, 015-015.
  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • ResearchGate. (2025, August 7). Fluorinated 1,2,4-Triazolo[1,5- a ]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents | Request PDF. Retrieved from [Link]

  • PubMed. (2009, February 15). Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. Retrieved from [Link]

  • PubMed. (2014, May 22). Discovery of N-((4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2020, February 27). Discovery of[1][2]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Retrieved from [Link]

Application Notes & Protocols: Strategic Functionalization of 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid at the Triazole Ring

Application Notes & Protocols: Strategic Functionalization of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid at the Triazole Ring

Introduction: The Strategic Value of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development.[4] Its structure is isoelectronic with purines, allowing it to function as a bioisostere, which has led to its incorporation into a wide array of biologically active agents, including kinase inhibitors, anti-infectives, and inverse agonists for nuclear receptors like RORγt.[2][5] The inherent aromaticity and specific arrangement of nitrogen atoms provide unique hydrogen bonding capabilities and metabolic stability.[2][6]

The subject of this guide, 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, presents a particularly valuable starting point for library synthesis. The fluorine atom at the 6-position modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and binding affinity. The carboxylic acid at the 2-position of the triazole ring is not merely a substituent but a versatile chemical handle, enabling a diverse range of functionalizations. This document provides a detailed exploration of strategies focused on leveraging the 2-carboxylic acid group to introduce chemical diversity directly onto the triazole ring, a critical step in fine-tuning the pharmacological profile of potential drug candidates.

Chemical Landscape: Reactivity and Strategic Considerations

Before delving into specific protocols, it is crucial to understand the electronic nature of the starting material. The[1][2][3]triazolo[1,5-a]pyridine system consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring.[2] The fluorine atom at the C6 position further withdraws electron density from the pyridine ring via inductive effects. The carboxylic acid at the C2 position of the triazole ring is a strong electron-withdrawing group.

This electronic setup dictates the most viable functionalization strategies:

  • The C2-Carboxylic Acid as a Leaving Group: The most prominent strategy is to utilize the carboxylic acid as a precursor to a carbon-carbon or carbon-heteroatom bond via decarboxylative cross-coupling . This approach is highly efficient and regioselective, as the reaction is pre-programmed to occur at the C2 position.[7][8][9]

  • Direct C-H Functionalization: While attractive for its atom economy, direct C-H functionalization on the triazole ring of this specific substrate is challenging. The C-H bonds of the pyridine ring (C5, C7, C8) are generally more activated for metallation or electrophilic attack. Palladium-catalyzed C-H arylation often requires specific directing groups or strong bases, which can lead to complex regioselectivity issues.[10]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine at C6 makes the pyridine ring susceptible to SNAr, but this functionalizes the pyridine ring, not the triazole ring, and is outside the scope of this guide.[11][12]

Therefore, this guide will focus on the most reliable and strategically sound approach: decarboxylative cross-coupling at the C2 position.

Caption: Analysis of the target scaffold's key features.

Core Strategy: Palladium-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods that require pre-functionalized organometallic reagents.[7][8] By using a carboxylic acid as the coupling partner, this method avoids the preparation and handling of often unstable boronic acids or organozinc reagents, streamlining the synthetic process. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by reaction with the carboxylate salt, decarboxylation, and reductive elimination to yield the C2-functionalized product.[9]

Decarboxylative Suzuki-Type Coupling (C-C Bond Formation)

This protocol outlines the coupling of the title compound with various aryl or heteroaryl halides to form C2-aryl-[1][2][3]triazolo[1,5-a]pyridines. These products are common motifs in pharmacologically active compounds.

Workflow Diagram:

GstartStarting Material:6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acidreagentsReagents:- Aryl/Heteroaryl Halide (Ar-X)- Pd Catalyst (e.g., Pd(OAc)2)- Ligand (e.g., SPhos)- Base (e.g., K2CO3)- Solvent (e.g., DMF, Dioxane)start->reagents 1. AddreactionReaction Setup:- Assemble under inert atmosphere (Ar/N2)- Heat to 80-120 °Creagents->reaction 2. Combine & HeatmonitoringMonitor Progress:- Thin-Layer Chromatography (TLC)- LC-MSreaction->monitoring 3. TrackworkupAqueous Workup:- Quench reaction- Extract with organic solventmonitoring->workup 4. Upon CompletionpurificationPurification:- Silica Gel Column Chromatographyworkup->purification 5. IsolateproductFinal Product:6-Fluoro-2-aryl-[1,2,4]triazolo[1,5-a]pyridinepurification->product 6. Characterize

Caption: General workflow for decarboxylative Suzuki-type coupling.

Detailed Protocol: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine

Materials & Reagents

ReagentSupplierCAS No.Quantity (1 mmol scale)Notes
6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acidCommercialN/A181 mg (1.0 mmol)Starting Material
1-Iodo-4-methoxybenzeneCommercial696-62-8257 mg (1.1 mmol)Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Commercial3375-31-311.2 mg (0.05 mmol)Catalyst
SPhosCommercial657408-07-641.0 mg (0.10 mmol)Ligand
Potassium Carbonate (K₂CO₃), anhydrousCommercial584-08-7414 mg (3.0 mmol)Base
N,N-Dimethylformamide (DMF), anhydrousCommercial68-12-25 mLSolvent

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid (181 mg, 1.0 mmol), 1-iodo-4-methoxybenzene (257 mg, 1.1 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol), SPhos (41.0 mg, 0.10 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or by taking a small aliquot, diluting with acetonitrile, and analyzing by LC-MS to check for the disappearance of starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and ethyl acetate (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Expected product: 6-Fluoro-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine.

Causality and Rationale:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for cross-coupling reactions involving heteroaromatic substrates.[9] The ligand facilitates the oxidative addition and reductive elimination steps.

  • Base: Anhydrous K₂CO₃ is used to form the carboxylate salt in situ and to neutralize the acid generated during the catalytic cycle. Its use is critical for the decarboxylation step.[13]

  • Solvent: A high-boiling polar aprotic solvent like DMF or dioxane is necessary to achieve the temperatures required for efficient decarboxylation and catalytic turnover.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures reproducibility.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Wet reagents/solvent.Use a fresh bottle of catalyst. Ensure the oil bath temperature is accurate. Use rigorously dried solvent and reagents. Consider a more active ligand.
Proto-decarboxylation Presence of a proton source (water); Reaction time too long.Ensure all reagents and the solvent are anhydrous. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Side Products Catalyst decomposition; Reaction with solvent.Screen different ligands (e.g., XPhos, RuPhos) or catalyst precursors (e.g., Pd₂(dba)₃). Consider a different solvent like dioxane or toluene.
Difficult Purification Co-elution of product with ligand or byproducts.Use a different solvent system for chromatography. A filtration through a plug of silica with a non-polar solvent may remove some impurities first.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Anhydrous DMF is a reproductive toxin. Handle with care in a well-ventilated fume hood.

  • Bases: Anhydrous K₂CO₃ is a desiccant and can cause irritation. Avoid inhalation of dust.

  • Pressurized Systems: Reactions in sealed vessels at high temperatures can build pressure. Use appropriate glassware (e.g., Schlenk tubes, pressure vessels) and a blast shield.

References

  • Huntsman, E., & Balsells, J. (2005). A New and Efficient Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. [Link]

  • Oukoloff, N. A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]

  • Kojima, T., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(5), 845-850. [Link]

  • Ghavami, M., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry, 58(9), 3876-3894. [Link]

  • Cornella, J., & Larrosa, I. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis, 44(11), 1619-1644. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • Rossi, E., et al. (2018). Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. The Journal of Organic Chemistry, 83(18), 11099-11108. [Link]

  • Yadav, J., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 896. [Link]

  • Catellani, M., et al. (1998). The Chemistry of[1][2][5]Triazolo[1,5- a] pyridines. Targets in Heterocyclic Systems, 2, 261-303. [Link]

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1631-1642. [Link]

  • Scott, J. S., et al. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry, 60(12), 5027-5042. [Link]

  • Showalter, H. D. H., et al. (1998). Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). The Journal of Organic Chemistry, 63(8), 2513-2524. [Link]

  • Gulevskaya, A. V., & Fokin, V. V. (2010). C−H Bond Functionalization in the Synthesis of Fused 1,2,3-Triazoles. Organic Letters, 12(21), 4964-4967. [Link]

  • Sharma, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104921. [Link]

  • Neff, R. K., & Doyle, A. G. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(38), 10043-10046. [Link]

  • Okuyama, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1421. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship, University of California. [Link]

Troubleshooting & Optimization

How to improve yield in 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid synthesis

Technical Support Center: Synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in heterocyclic chemistry and process optimization.

The synthesis of this valuable fluorinated triazolopyridine derivative, a scaffold of interest in medicinal chemistry, typically proceeds through a two-step sequence: the initial formation of an ester precursor, ethyl 6-fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, followed by its hydrolysis to the final carboxylic acid. This guide will provide a detailed examination of this synthetic route, offering practical solutions to challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, presented in a question-and-answer format to directly tackle your experimental challenges.

Step 1: Synthesis of Ethyl 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate

The formation of the triazolopyridine ring system is the critical step in this synthesis. A common and effective method involves the cyclization of 2-amino-5-fluoropyridine with a suitable three-carbon electrophile, such as diethyl 2-(ethoxymethylene)malonate.

Question 1: My cyclization reaction to form the ethyl ester is showing low yield or is not proceeding to completion. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclization step can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

  • Probable Cause 1: Purity of 2-amino-5-fluoropyridine. The presence of impurities in the starting aminopyridine can significantly hinder the reaction. It is crucial to use highly pure 2-amino-5-fluoropyridine.

    • Solution: Recrystallize the 2-amino-5-fluoropyridine from a suitable solvent system (e.g., ethanol/water or toluene) to remove any residual impurities from its synthesis.[4] Confirm purity by melting point and NMR spectroscopy before proceeding.

  • Probable Cause 2: Inefficient Removal of Volatile Byproducts. The cyclization reaction often releases volatile byproducts, such as ethanol. If not effectively removed, their accumulation can shift the reaction equilibrium backward, impeding product formation.

    • Solution: Perform the reaction in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, at a temperature sufficient to drive off the volatile byproducts.[1] A Dean-Stark trap can also be employed if a lower boiling point solvent is used with azeotropic removal of the byproduct.

  • Probable Cause 3: Suboptimal Reaction Temperature and Time. The cyclization requires sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.

    • Solution: A systematic optimization of the reaction temperature is recommended. Start with the literature-reported conditions (often in the range of 120-160 °C) and adjust in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to determine the optimal balance between reaction rate and decomposition. Extended reaction times may be necessary, but should also be monitored to avoid byproduct formation.

  • Probable Cause 4: Alternative Reaction Pathways. While less common, side reactions such as the formation of pyridopyrimidines can occur under certain conditions.[5]

    • Solution: Careful control of reaction stoichiometry and temperature can minimize these side products. Ensure a slight excess of the diethyl 2-(ethoxymethylene)malonate is not used, as this can sometimes favor alternative cyclization pathways.

Experimental Protocol: Synthesis of Ethyl 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate

  • To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in a high-boiling point solvent (e.g., Dowtherm A, 5-10 mL per gram of aminopyridine), add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexanes.

  • If the product remains in solution, the solvent can be removed under reduced pressure (if using a solvent with a suitable boiling point) or the product can be purified directly by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate

The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is typically achieved through basic hydrolysis.

Question 2: I am having difficulty with the hydrolysis of the ethyl ester. The reaction is either incomplete or I am seeing decomposition of my product. What should I do?

Answer:

Incomplete hydrolysis or product decomposition are common challenges in this step. The triazolopyridine ring system can be sensitive to harsh basic conditions.

  • Probable Cause 1: Insufficient Base or Reaction Time. Ester hydrolysis requires stoichiometric amounts of base. If the reaction is not going to completion, you may not be using enough base or allowing enough time for the reaction to proceed.

    • Solution: Use a moderate excess of a base such as lithium hydroxide or sodium hydroxide (e.g., 1.5-2.0 equivalents). The reaction can be performed in a mixture of THF and water or ethanol and water to ensure solubility of the ester. Gentle heating (e.g., 40-50 °C) can accelerate the reaction. Monitor by TLC until all starting material is consumed.

  • Probable Cause 2: Ring Opening or Other Decomposition Pathways. The electron-deficient nature of the triazolopyridine ring system can make it susceptible to nucleophilic attack and ring-opening under harsh basic conditions, especially at elevated temperatures.

    • Solution: Employ milder hydrolysis conditions. Use a weaker base like potassium carbonate in a protic solvent, although this may require longer reaction times. Alternatively, perform the reaction at room temperature or even 0 °C with a stronger base, carefully monitoring for the disappearance of the starting material to avoid prolonged exposure to the basic medium.

  • Probable Cause 3: Difficulty in Isolating the Carboxylic Acid. The carboxylic acid product is often a zwitterionic solid and can be challenging to precipitate from the aqueous solution after acidification.

    • Solution: After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 3-4. If the product does not precipitate, try cooling the solution in an ice bath. If precipitation is still sluggish, you can try adding a co-solvent like isopropanol or acetone to reduce the solubility of the product. In some cases, extraction with an organic solvent like ethyl acetate at a slightly acidic pH may be effective, though the product may have limited solubility.

Experimental Protocol: Hydrolysis to 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

  • Dissolve the ethyl 6-fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl to a pH of 3-4.

  • The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of 2-amino-5-fluoropyridine?

A1: Yes, the synthesis of the triazolopyridine core is versatile. You could start with a 2-chloro-5-fluoropyridine and react it with a hydrazine derivative to form a 2-hydrazino-5-fluoropyridine, which can then be cyclized with an appropriate acylating agent.[3][6][7][8] However, the synthesis of 2-amino-5-fluoropyridine is well-established and often more direct.[4][9]

Q2: Are there alternative methods for the cyclization step?

A2: Several methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system have been reported. These include the oxidative cyclization of N-(pyridin-2-yl)amidines or the reaction of 2-aminopyridines with nitriles in the presence of a copper catalyst.[7][10][11] Microwave-assisted synthesis has also been shown to be effective and can significantly reduce reaction times.[11]

Q3: My final carboxylic acid product is difficult to purify. What are some recommended techniques?

A3: Due to the often-polar and zwitterionic nature of the final product, standard silica gel chromatography can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water, or acetic acid/water) is often the most effective purification method. If the product is still impure, reverse-phase chromatography (C18 silica) can be a powerful alternative.

Q4: How can I confirm the structure of my final product?

A4: A combination of analytical techniques should be used for structural confirmation. High-resolution mass spectrometry (HRMS) will provide the exact mass. ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms, and ¹⁹F NMR will confirm the presence and environment of the fluorine atom. Infrared (IR) spectroscopy can be used to identify the carboxylic acid functional group (a broad O-H stretch and a C=O stretch).

Visualizing the Synthesis and Troubleshooting

To aid in your understanding of the synthetic process and potential challenges, the following diagrams have been created.

Synthesis_Workflowcluster_0Step 1: Ester Formationcluster_1Step 2: Hydrolysis2-amino-5-fluoropyridine2-amino-5-fluoropyridineCyclizationCyclization2-amino-5-fluoropyridine->CyclizationReagentDiethyl 2-(ethoxymethylene)malonateReagent->CyclizationEsterEthyl 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylateCyclization->EsterHydrolysisHydrolysisEster->HydrolysisAcid6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acidHydrolysis->Acid

Caption: Synthetic workflow for the target molecule.

Troubleshooting_CyclizationStartLow Yield in CyclizationCheckPurityCheck Purity of2-amino-5-fluoropyridineStart->CheckPurityOptimizeTempOptimize ReactionTemperature & TimeStart->OptimizeTempByproductRemovalEnsure EfficientByproduct RemovalStart->ByproductRemovalRecrystallizeRecrystallize Starting MaterialCheckPurity->RecrystallizeTempStudySystematic Temperature ScreenOptimizeTemp->TempStudyHighBoilSolventUse High-Boiling Solventor Dean-Stark TrapByproductRemoval->HighBoilSolvent

Caption: Troubleshooting decision tree for the cyclization step.

References

  • Lappin, G. R. (1948). Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates. Journal of the American Chemical Society, 70(10), 3348–3350. [Link]

  • Gandikota, C., et al. (2017). A facile synthesis for preparation of amide derivatives of[1][2][3]triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(7), 1573-1577.

  • CN106588758B. (2019). Synthesis process of 2-hydrazinopyridine derivative.
  • CN106588758A. (2017). Synthetic process for 2-hydrazinylpyridine derivative.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104638.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Reichelt, A., et al. (2010). An Efficient and Convenient Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795.

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Tandem Addition−Oxidative Cyclization for the Synthesis of 2-Substituted 1,2,4-Triazolo[1,5-a]pyridines. Journal of the American Chemical Society, 131(42), 15080–15081.
  • Mandal, P., & Ghorai, P. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2018).
  • Bonacorso, H. G., et al. (2015). Malonates in Cyclocondensation Reactions. Molecules, 20(8), 15244–15284.
  • CN104926717A. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(1), 194-222.
  • Al-Issa, S. A. (2018).
  • Basha, F. Z., et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1146-1156.

  • Zhang, J., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2007(1), 45-46.
  • Organic Syntheses. (n.d.). Ethyl Phenylmalonate. Retrieved from [Link]

  • WO2006038116A2. (2006). Triazolopyridine derivatives as antibacterial agents.
  • Chen, J., et al. (2010). Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131.
  • Bonacorso, H. G., et al. (2018).
  • Liu, X., et al. (2007). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Chemical Reagents, 29(10), 629-630.

Troubleshooting solubility issues with 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid in organic solvents

Technical Support Center: 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Organic Solvents.

The unique structural characteristics of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, while offering significant potential in medicinal chemistry, can present considerable challenges in achieving desired solubility in common organic solvents. This guide provides a comprehensive framework for troubleshooting these issues, enabling you to proceed with your research and development with confidence.

Understanding the Challenge: Physicochemical Properties at a Glance

The solubility of a compound is governed by its molecular structure. In the case of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, several key features influence its behavior in organic solvents:

  • Aromatic and Heterocyclic Core: The fused triazolopyridine ring system is largely planar, which can favor crystal lattice packing and reduce solubility.

  • Carboxylic Acid Group: This functional group can participate in strong hydrogen bonding, leading to the formation of dimers and other aggregates that are less soluble.

  • Fluorine Substitution: The presence of a fluorine atom can modulate the electronic properties and lipophilicity of the molecule, which can have a complex effect on solubility.[4][5]

  • Polarity: The combination of the heterocyclic system and the carboxylic acid group imparts a degree of polarity that necessitates careful solvent selection.

Troubleshooting Workflow: A Step-by-Step Guide

This section presents a logical workflow in a question-and-answer format to guide you through the process of addressing solubility issues with 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid.

TroubleshootingWorkflowAStart: Solubility Issue EncounteredBQ1: Have you selected the appropriate solvent?A->BCConsult Solvent Polarity TableTest a range of solvents (polar aprotic, polar protic, etc.)B->CNoDQ2: Have you experimentally determined the solubility?B->DYesC->DEFollow Experimental Protocol for Solubility DeterminationD->ENoFQ3: Is the solubility still insufficient?D->FYesE->FGEmploy Solubility Enhancement TechniquesF->GYesMRe-evaluate experimental design if solubility remains a critical issueF->MNoHSonication & HeatingG->HIpH Adjustment (for protic solvents)G->IJCo-solvent SystemsG->JKSalt FormationG->KLSuccessful DissolutionH->LI->LJ->LK->L

Caption: A flowchart illustrating the troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Where do I start with solvent selection for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid?

Answer: The principle of "like dissolves like" is a good starting point.[1] Given the presence of both polar (carboxylic acid, triazole) and aromatic (pyridine) functionalities, a systematic approach to solvent selection is recommended.

Recommended Solvent Classes to Screen:

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)These solvents can disrupt the intermolecular hydrogen bonds of the carboxylic acid without having their own acidic protons to compete. DMSO and DMF are often excellent starting points for poorly soluble compounds.
Polar Protic Methanol (MeOH), Ethanol (EtOH)These solvents can act as both hydrogen bond donors and acceptors, potentially solvating the carboxylic acid group effectively.
Chlorinated Dichloromethane (DCM)While generally less polar, DCM can sometimes be effective for compounds with a significant aromatic character.

Actionable Insight: Start by testing the solubility in a small set of diverse solvents, such as DMSO, DMF, Methanol, and Acetonitrile. This will provide a good indication of the compound's general solubility profile.

Q2: I've tried a few solvents with little success. How can I quantitatively determine the solubility?

Answer: A visual assessment can be misleading. A quantitative determination of solubility is crucial for reproducible experiments. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid in a given organic solvent.

Materials:

  • 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial and place it on an orbital shaker or use a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered supernatant. This concentration represents the equilibrium solubility.

SolubilityDeterminationAAdd excess compound to solventBEquilibrate for 24-48h(Shaking/Stirring)A->BCCentrifuge to pellet solidB->CDFilter supernatantC->DEAnalyze by HPLCD->EFDetermine concentration(Solubility)E->F

Caption: A simplified workflow for the experimental determination of solubility.

Q3: The determined solubility is still too low for my experimental needs. What can I do to enhance it?

Answer: Several techniques can be employed to improve the solubility of your compound. The choice of method will depend on the nature of your experiment and the solvent system.

Strategies for Solubility Enhancement:

  • Sonication and Heating: Applying ultrasonic energy can help to break down solid aggregates and increase the rate of dissolution. Gentle heating can also increase solubility, but be cautious of potential compound degradation. Always check the thermal stability of your compound before applying heat.

  • pH Adjustment (in Protic Solvents): For solvents that can support a pH gradient (e.g., methanol/water mixtures), adjusting the pH can significantly impact the solubility of a carboxylic acid.

    • Adding a Base: Deprotonating the carboxylic acid to its carboxylate salt form will increase its polarity and can dramatically enhance solubility in polar protic solvents. Use a volatile organic base (e.g., triethylamine) if you need to remove it later.

    • Adding an Acid: While less common for carboxylic acids, in some complex heterocyclic systems, protonation of a basic nitrogen in the ring system could potentially alter solubility.

  • Co-solvent Systems: Using a mixture of solvents can often be more effective than a single solvent.[4] For example, if your compound has some solubility in both a polar and a less polar solvent, a mixture of the two may provide optimal solubility. Experiment with different ratios to find the ideal combination.

  • Salt Formation: If the final application allows, converting the carboxylic acid to a salt can be a highly effective way to increase solubility, particularly in more polar solvents.[6] This is a common strategy in pharmaceutical development.

Concluding Remarks

Troubleshooting the solubility of a novel compound like 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid requires a systematic and informed approach. By understanding the underlying physicochemical principles and following a logical experimental workflow, researchers can overcome these challenges and successfully advance their projects. This guide provides a foundational framework; however, the optimal conditions for your specific application may require further empirical investigation.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • Pal, M. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • EXPERIMENT 1 DETERMIN
  • Solubility of Organic Compounds. (2023, August 31).
  • arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network.
  • SolPredictor: Predicting Solubility with Residual G
  • Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.).
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (n.d.). Royal Society of Chemistry.
  • Chemchart. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidine-2-carboxylic acid (202065-25-6).

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022, August 9).
  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).
  • ACS Publications. (2024, November 27).
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,2,4 Triazolo 1,5-a pyridine 274-85-1.
  • Chem-Impex. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidine-2-carboxylic acid.

  • ResearchGate. (n.d.).
  • Mow to Estimate the Solubil Sty o f an Insoluble Compound. (n.d.).
  • BLD Pharm. (n.d.). 1896831-02-9|6-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid.

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • TOKU-E. (n.d.).
  • MDPI. (2023, January 23). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one.

Technical Support Center: Optimizing Reaction Temperature for 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid Coupling

Technical Support Center: Optimizing Reaction Temperature for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid Coupling

Welcome to the technical support center for the optimization of coupling reactions involving 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.

Introduction

6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. The successful coupling of this heterocyclic carboxylic acid to an amine is a critical step in many synthetic routes. Reaction temperature is a paramount parameter that can significantly influence the reaction's yield, purity, and the formation of side products. This guide will delve into the nuances of optimizing this critical parameter.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the reaction temperature when coupling 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid?

A1: For most standard amide coupling reactions involving this substrate, it is advisable to start at a low temperature, typically 0 °C, especially during the activation step of the carboxylic acid.[1][4] This is done to minimize potential side reactions and decomposition of the activated intermediate. After the addition of the amine, the reaction is often allowed to slowly warm to room temperature (20-25 °C) and stirred for a period of 12 to 24 hours.[4]

Q2: When should I consider increasing the reaction temperature?

A2: An increase in reaction temperature should be considered under the following circumstances:

  • Slow or Incomplete Reaction: If monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) indicates a sluggish or stalled reaction, a moderate increase in temperature can enhance the reaction rate.[5]

  • Sterically Hindered Substrates: When either the carboxylic acid or the amine partner is sterically hindered, higher temperatures may be necessary to overcome the steric barrier and facilitate the coupling.[4][6]

  • Low Solubility: If the starting materials exhibit poor solubility in the chosen solvent at room temperature, increasing the temperature can improve solubility and, consequently, the reaction rate.[2]

Q3: What are the potential risks of using elevated temperatures?

A3: While higher temperatures can accelerate the reaction, they also introduce several risks:

  • Increased Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts.[7] For instance, the activated carboxylic acid intermediate may be more prone to decomposition or rearrangement at higher temperatures.

  • Epimerization: If either the carboxylic acid or the amine contains a chiral center, high temperatures can lead to racemization, compromising the stereochemical integrity of the product.[4][8]

  • Reagent Decomposition: Some coupling reagents, particularly uronium/guanidinium salts like HATU and HBTU, can be less stable at elevated temperatures, leading to reduced coupling efficiency.[3]

  • Guanidinylation: In reactions using HATU or similar reagents, higher temperatures can increase the risk of the amine reacting directly with the coupling reagent, leading to a guanidinylated and capped amine, which terminates the desired reaction.[9][10][11]

Q4: How do I determine the optimal reaction temperature?

A4: The optimal temperature is a balance between reaction rate and purity. A systematic approach is recommended:

  • Start Low: Begin the reaction at 0 °C for the activation step, followed by warming to room temperature.

  • Monitor Progress: Closely monitor the reaction progress using TLC or LC-MS.

  • Incremental Increase: If the reaction is slow, increase the temperature in small increments (e.g., to 30-40 °C) and continue to monitor for both product formation and the appearance of impurities.[3]

  • Parallel Screening: For a more rapid optimization, consider running small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) to quickly identify the most promising conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during the coupling reaction and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low to No Product Formation Insufficiently active coupling conditions. Gradually increase the reaction temperature after initial stirring at room temperature.[4] Consider a more powerful coupling reagent like HATU if using a carbodiimide-based reagent.[6]
Poor solubility of starting materials. Switch to a more polar aprotic solvent such as DMF or NMP.[3] Gentle heating can also improve solubility.
Decomposition of the activated ester. Maintain a low temperature (0 °C) during the activation step before adding the amine. The addition of an auxiliary nucleophile like HOBt or Oxyma can form a more stable active ester.
Presence of Unreacted Starting Materials Incomplete reaction. Increase the reaction time or moderately elevate the temperature (e.g., to 40-50 °C).[5][12] Ensure you are using a slight excess of the amine (1.1-1.2 equivalents).[4]
Steric hindrance. Higher temperatures may be required.[4] Microwave-assisted synthesis can sometimes be effective in driving difficult couplings to completion.[13]
Formation of Significant Impurities Side reactions at elevated temperatures. Reduce the reaction temperature. If a higher temperature is necessary for the reaction to proceed, try to minimize the reaction time.
Guanidinylation of the amine with HATU. Avoid prolonged pre-activation times at elevated temperatures. Add the amine promptly after the carboxylic acid and HATU have been mixed.[9] Using equimolar amounts of the coupling reagent can also mitigate this side reaction.
Epimerization of chiral centers. Keep the reaction temperature as low as possible. The use of racemization-suppressing additives like HOBt or HOAt is highly recommended.[14]
Difficult Product Purification Byproducts from the coupling reagent. The choice of coupling reagent can influence the ease of purification. For example, the byproduct of DCC is insoluble in many organic solvents and can be removed by filtration.[1] Water-soluble byproducts from EDC can often be removed with an aqueous workup.[1]
Thermal decomposition products. Optimize the reaction to run at the lowest possible temperature that still provides a reasonable reaction rate.

Experimental Protocols

Protocol 1: Standard Coupling at Room Temperature

This protocol is a good starting point for most coupling reactions with 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at 0 °C for 15-30 minutes for pre-activation.[6]

  • Coupling: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Elevated Temperature Coupling for Challenging Substrates

This protocol is recommended for sterically hindered or poorly soluble substrates.

  • Preparation: Follow step 1 from Protocol 1.

  • Activation: Follow step 2 from Protocol 1.

  • Coupling: Add the amine (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction: After stirring at room temperature for 1-2 hours with little to no conversion, gradually heat the reaction mixture to a temperature between 40-60 °C.[5]

  • Monitoring: Carefully monitor the reaction for both product formation and the appearance of any new impurity spots by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, or when significant impurity formation is observed, cool the reaction to room temperature and proceed with the work-up and purification as described in Protocol 1.

Visualizations

Logical Flow for Temperature Optimization

Temperature_Optimization_WorkflowAStart: Standard Coupling at 0°C to RTBMonitor Reaction Progress (TLC/LC-MS)A->BCIs Reaction Complete?B->CDWork-up and PurificationC->DYesEReaction Sluggish or IncompleteC->ENoFIncrementally Increase Temperature (e.g., 40°C)E->FGMonitor for Product and ImpuritiesF->GHSignificant Impurity Formation?G->HIOptimize at Lower Temperature or Shorter TimeH->IYesJReaction Proceeds CleanlyH->JNoKContinue Monitoring Until CompletionJ->KK->C

Caption: Workflow for optimizing reaction temperature.

Key Factors Influencing Temperature Choice

Influencing_FactorsTOptimal ReactionTemperatureSSteric HindranceS->TSolSolubilitySol->TStabReagent/IntermediateStabilityStab->TRacRacemization RiskRac->T

Caption: Factors influencing the choice of reaction temperature.

References

  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
  • Deeming, L. A., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Chem-space. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Ismail, N. A., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
  • Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings.
  • Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
  • BenchChem. (n.d.). Troubleshooting low yield in Nipamovir synthesis.
  • Reddit. (2021).
  • Vrettos, E. I., et al. (2017).
  • Larsson, E., et al. (2015).
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • aapptec. (n.d.).

Reducing byproduct formation during 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid reactions

Technical Support Center: 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid in their synthetic workflows. The unique electronic properties of this heterocyclic system, while beneficial for its intended applications, can also lead to specific byproduct formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your target compounds.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses common issues encountered during reactions involving 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, particularly in amide coupling reactions, which are a frequent application for this scaffold.

Problem: Low Yield and Significant Impurity Detected After Amide Coupling

You are attempting to form an amide by coupling 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid with a primary or secondary amine and observe a low yield of the desired product, accompanied by one or more significant byproduct peaks in your LC-MS or NMR analysis.

Initial Diagnostic Workflow

Before adjusting reaction parameters, it's crucial to identify the nature of the byproduct. The logical flow below can guide your investigation.

Gcluster_0Problem Identificationcluster_1Byproduct Analysiscluster_2Root Cause & SolutionstartLow Yield of Amide ProductlcmsAnalyze Crude Reaction Mixture by LC-MSstart->lcmsdecarboxylatedMass peak at ~137.11 Da?(C6H4FN3)lcms->decarboxylatedguanidiniumMass peak corresponding to[Coupling Reagent + Amine - Leaving Group]?decarboxylated->guanidiniumNodecarb_causeLikely Cause: DecarboxylationSolution: Lower Temperature,Use Non-Polar Aprotic Solventsdecarboxylated->decarb_causeYesguan_causeLikely Cause: Guanidinium FormationSolution: Change Order of Addition,Pre-activate Carboxylic Acidguanidinium->guan_causeYesother_causeOther Issue:- Racemization- Side reaction with functional groups- Review substrate stabilityguanidinium->other_causeNo

Caption: Troubleshooting workflow for amide coupling reactions.

Common Byproduct 1: Decarboxylation

Q: My LC-MS shows a significant peak with a mass corresponding to the loss of CO2 (M-44). What is happening and how can I prevent it?

A: This is a classic case of decarboxylation, resulting in the formation of 6-fluoro-[1][2][3]triazolo[1,5-a]pyridine.[4] The triazolopyridine scaffold can be susceptible to decarboxylation, especially under harsh conditions.

Causality: The electron-withdrawing nature of the fused pyridine and triazole rings can stabilize the carbanion intermediate formed upon loss of carbon dioxide, particularly at elevated temperatures. The reaction is often catalyzed by trace amounts of acid or base and can be promoted by polar solvents.[5]

Recommended Solutions:

  • Temperature Control: This is the most critical parameter. If your reaction is running at elevated temperatures (e.g., > 50 °C), reduce it. Aim for room temperature or even 0 °C if the reaction kinetics allow. Many modern coupling reagents are highly efficient at lower temperatures.

  • Solvent Choice: Switch from polar protic or polar aprotic solvents like DMF or DMSO to less polar, aprotic solvents.[5] Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or 2-Methyl-THF are excellent choices for minimizing this side reaction.

  • pH Control: Ensure the reaction medium is not overly acidic or basic before initiating the coupling. If your amine starting material is a salt (e.g., hydrochloride), use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for neutralization just before adding the coupling reagent.

ParameterStandard Condition (High Byproduct Risk)Optimized Condition (Low Byproduct Risk)
Temperature 50 - 100 °C0 - 25 °C
Solvent DMF, NMP, DMSODCM, THF, 2-MeTHF, Acetonitrile
Catalyst Use of strong acid/base catalystsUse of non-nucleophilic bases (e.g., DIPEA)
Common Byproduct 2: Guanidinium Formation

Q: I see a byproduct with a mass that seems to be a combination of my amine and the coupling reagent. What is this?

A: You are likely observing the formation of a guanidinium byproduct. This occurs when the amine starting material directly attacks the activated coupling reagent (e.g., a uronium or aminium salt like HATU or HBTU) instead of the activated carboxylic acid.[6]

Causality: This side reaction is kinetically competitive with the desired reaction. It is favored when the concentration of the free amine is high relative to the activated carboxylic acid intermediate. This can happen if all reagents are mixed simultaneously or if the carboxylic acid activates slowly.[6]

Recommended Solutions:

  • Order of Addition is Critical (Pre-activation): Do not add all reagents to the flask at once. The best practice is to "pre-activate" the carboxylic acid.

    • Step 1: Dissolve the 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid and the coupling reagent (e.g., HATU, TBTU) in your aprotic solvent.[7][8]

    • Step 2: Add the base (e.g., DIPEA).

    • Step 3: Stir this mixture for 5-15 minutes at room temperature. This allows for the formation of the activated ester intermediate.

    • Step 4: Slowly add your amine to the pre-activated mixture.

  • Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1 to 1.2 equivalents) is typically sufficient.

Protocol: Optimized Amide Coupling via Pre-activation
  • To a solution of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add HATU (1.1 eq).

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve the amine (1.2 eq) in a small amount of anhydrous DCM.

  • Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Upon completion, proceed with standard aqueous workup and purification.

Frequently Asked Questions (FAQs)

Q1: Which class of coupling reagents is best suited for this carboxylic acid to avoid side reactions?

A1: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents are generally superior to carbodiimides (e.g., DCC, EDC) for this substrate.[8][9] While carbodiimides can be effective, they have a higher propensity for forming side products and causing epimerization if your amine substrate is chiral.[9] Additives like HOBt or HOAt are often required with carbodiimides to suppress these side reactions, whereas reagents like HATU have this functionality built-in, leading to faster, cleaner reactions.[9]

Q2: Can I use acyl chlorides to activate the carboxylic acid?

A2: While forming an acyl chloride (e.g., with thionyl chloride or oxalyl chloride) is a powerful activation method, it is often too harsh for complex, electron-deficient heterocyclic systems like this one.[8] The vigorous conditions can promote decarboxylation and other degradation pathways. Modern peptide coupling reagents offer a much milder and more controlled activation, making them the preferred choice.

Q3: My reaction still shows byproducts even after implementing these suggestions. What else should I consider?

A3: If problems persist, consider the following:

  • Purity of Starting Materials: Ensure your 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid is pure and dry. Water can hydrolyze activated intermediates. Similarly, ensure your amine is of high purity.

  • Substrate Stability: Check if the functional groups on your amine partner are stable to the reaction conditions. For example, unprotected hydroxyl or thiol groups can compete with the desired amine in the coupling reaction.

  • Alternative Cyclization Pathways: Depending on the reaction partners and conditions, there could be other unforeseen cyclization or rearrangement reactions occurring.[3][10] A thorough analysis of byproduct structures by high-resolution mass spectrometry and 2D NMR may be necessary to diagnose novel issues.

Q4: Are there any known incompatibilities with this scaffold?

A4: The triazolopyridine core is generally stable. However, be cautious with:

  • Strong Reducing Agents: Reagents like LiAlH4 may reduce the carboxylic acid but could also potentially affect the heterocyclic core.

  • Strong Oxidizing Agents: Harsh oxidation could lead to N-oxide formation or ring opening.

  • Organometallic Reagents: Strong nucleophiles like Grignard or organolithium reagents may add to the electron-deficient pyridine ring rather than reacting selectively at the carboxylic acid. It is essential to convert the acid to a less reactive derivative (like an amide or ester) before attempting such transformations.

References
  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed. Available from: [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PMC. Available from: [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc. Available from: [Link]

  • Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof.Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.Google Patents.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews - ACS Publications. Available from: [Link]

  • Fluorinated 1,2,4-Triazolo[1,5- a ]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. ResearchGate. Available from: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. ORCA - Online Research @ Cardiff. Available from: [Link]

  • Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. PubMed. Available from: [Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. Available from: [Link]

  • 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine. PubChem. Available from: [Link]

  • [1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. SpectraBase. Available from: [Link]

  • 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine — Chemical Substance Information. NextSDS. Available from: [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available from: [Link]

Purification methods for removing impurities from 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

Welcome to the technical support guide for the purification of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutics.[2][4] Its unique heterocyclic structure, featuring both a fluorine atom and a carboxylic acid group, presents specific challenges during purification. The presence of the polar carboxylic acid and the basic pyridine nitrogen can lead to difficult separations and solubility issues.[5][6]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles to help you achieve the desired purity for your downstream applications.

Purification Strategy Workflow

The selection of a purification strategy depends on the initial purity of the crude material and the final purity required. The following workflow provides a general decision-making framework.

PurificationWorkflow A Crude Product B Assess Purity (TLC, HPLC, NMR) A->B C Is Purity >95%? B->C D Recrystallization C->D No E Check for Color C->E Yes D->E F Activated Carbon Treatment E->F Colored G Assess Purity E->G Colorless F->G H Is Purity Sufficient? G->H I Flash Column Chromatography H->I No L Pure, Colorless Product H->L Yes J Final Purity Assessment I->J K Pure Product (>99%) J->K

Caption: A decision-tree for selecting the appropriate purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid in a question-and-answer format.

Issue 1: Crude product has low purity with multiple spots on TLC.

Q: My initial reaction work-up yielded a solid, but TLC and HPLC analysis show significant impurities. What are these and how can I perform an initial cleanup?

A: The impurities are likely a combination of unreacted starting materials, reagents, and side-products from the cyclization reaction used to form the triazolopyridine core.[7][8] Common synthetic routes may involve reagents like phosphorus oxychloride (POCl₃), and residual starting materials such as substituted 2-hydrazinopyridines can persist.[3]

An effective initial purification step is an acid-base extraction. The carboxylic acid group allows the target compound to be selectively moved between aqueous and organic phases. This process is excellent for removing neutral or basic impurities.

AcidBaseExtraction cluster_0 Step 1: Dissolution cluster_1 Step 2: Base Wash cluster_2 Step 3: Re-acidification & Precipitation Dissolve Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) Wash Wash with aqueous base (e.g., sat. NaHCO₃ soln) Dissolve->Wash Organic1 Organic Layer: Neutral/Basic Impurities Wash->Organic1 Separates Aqueous1 Aqueous Layer: Sodium salt of product Wash->Aqueous1 Separates Acidify Acidify aqueous layer with HCl to pH ~2 Aqueous1->Acidify Precipitate Precipitate of pure product forms Acidify->Precipitate Filter Filter, wash with cold water, and dry Precipitate->Filter

Caption: Workflow for purification via acid-base extraction.

This procedure effectively removes non-acidic organic impurities. The final solid obtained after filtration will be significantly purer and ready for further purification like recrystallization, if needed.

Issue 2: Problems Encountered During Recrystallization.

Q: I am struggling to recrystallize my product. It either "oils out," fails to crystallize, or my recovery is extremely low. What am I doing wrong?

A: Recrystallization of pyridine carboxylic acids can be challenging due to their high polarity and ability to form strong hydrogen bonds, which makes their solubility profiles complex.[6]

  • Cause - Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It is often caused by cooling the solution too quickly or using a solvent system in which the compound is excessively soluble when hot.

  • Cause - Failure to Crystallize: The most common reason is using too much solvent.[6] The solution is not sufficiently saturated for crystals to form upon cooling.

  • Cause - Low Recovery: This can result from using too much solvent (product remains in the mother liquor) or choosing a solvent in which the compound has significant solubility even when cold.

Solution: Systematic Solvent Selection and Technique

  • Choose the Right Solvent: For a polar molecule like this, polar solvents are a good starting point. The key is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent (or anti-solvent) system is often highly effective.[6]

Table 1: Solvent Selection Guide for Recrystallization
Solvent System Type Rationale & Comments Reference
Ethanol or MethanolSingle SolventGood for many moderately polar pyridines. The compound should be less soluble in cold alcohol.[6]
WaterSingle SolventEffective for highly polar compounds like carboxylic acids. However, the product may be too soluble, and water can be hard to remove.[6]
Acetone / HexanesTwo-SolventAcetone is the "good" solvent where the compound is soluble. Hexanes is the "poor" anti-solvent to induce precipitation.[6]
Ethyl Acetate / HeptaneTwo-SolventSimilar to Acetone/Hexanes, offering a different polarity profile.General Knowledge
Dioxane / WaterTwo-SolventCan be effective but requires careful removal of dioxane, which is a high-boiling point solvent.[9]
  • Refine Your Technique:

    • Use Minimal Hot Solvent: Add the hot solvent in small portions to the crude solid until it just dissolves. This prevents using an excess.

    • Cool Slowly: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This encourages the formation of well-defined crystals rather than oil.

    • Scratch & Seed: If crystals don't form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a tiny crystal from a previous batch (seeding) also helps.

    • Wash Crystals Correctly: After filtering, wash the collected crystals with a small amount of ice-cold solvent to remove adhering impurities without dissolving the product.[6]

Issue 3: Final Product Requires Ultra-High Purity (>99.5%).

Q: Recrystallization has improved my purity to ~95-98%, but I need to remove trace impurities for my application. What is the best method?

A: For achieving high purity, flash column chromatography is the most effective method. Due to the acidic nature of your compound, special considerations for the mobile phase are necessary to get good separation without peak tailing.

  • Mechanism Insight: The carboxylic acid group can interact strongly and variably with the acidic silanol groups on the surface of standard silica gel. This can cause the compound to streak or "tail" down the column, leading to poor separation. To prevent this, a small amount of acid (e.g., acetic acid or formic acid) is added to the mobile phase. This keeps the carboxylic acid fully protonated, minimizing ionic interactions with the silica and resulting in sharper peaks.

Protocol: Flash Column Chromatography
  • Stationary Phase: Standard silica gel (200-300 mesh).

  • Mobile Phase (Eluent) Selection:

    • Start with a moderately polar solvent system like Ethyl Acetate / Hexanes.

    • Add 0.5-1% acetic acid to the eluent mixture.

    • Determine the optimal solvent ratio using TLC. Aim for an Rf value of 0.2-0.3 for your product.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique typically results in better separation.

  • Elution: Start with a lower polarity mixture and gradually increase the polarity (gradient elution) to first elute less polar impurities, followed by your target compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent and residual acetic acid under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for purity assessment?

A1: A combination of methods provides the most complete picture of purity.

  • HPLC-UV: This is the gold standard for quantitative purity analysis. A reversed-phase C18 column is typically used.[10]

  • LC-MS/MS: This method is invaluable for identifying unknown impurities by providing mass-to-charge ratio data, even for trace components.[10]

  • ¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the chemical structure and can be used to detect impurities with distinct signals. ¹⁹F NMR is particularly useful for fluorinated compounds.

Table 2: Suggested Starting HPLC-UV Method Parameters
Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength ~254 nm or as determined by UV scan
Injection Volume 10 µL

Note: This is a starting point and must be optimized for your specific instrument and impurity profile.[10]

Q2: My product is a persistent yellow/brown color. How can I remove it?

A2: Colored impurities are often highly conjugated organic molecules present in trace amounts. They can be effectively removed using activated carbon (charcoal) .

Protocol: Decolorization with Activated Carbon

  • Dissolve the colored product in a suitable hot solvent (as if for recrystallization).

  • Add a very small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Caution: Adding carbon to a near-boiling solution can cause it to boil over violently.

  • Swirl the mixture and keep it hot for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. This must be done quickly to prevent the product from crystallizing in the funnel.

  • Allow the now colorless filtrate to cool and crystallize as normal.

Q3: Is there a risk of my compound degrading during purification?

A3: Yes, pyridine carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures.[11] While 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid is relatively stable, it is best practice to avoid prolonged heating. When performing recrystallization, bring the solution to a boil only briefly to ensure dissolution and do not leave it heating for an extended period. Use a high-vacuum oven at a moderate temperature (e.g., 40-50 °C) for final drying to remove residual solvents.

Q4: Can I use fluorous purification methods for this compound?

A4: Yes, fluorous solid-phase extraction (F-SPE) is a modern technique well-suited for fluorinated molecules.[12] It relies on the strong affinity between the fluorine atoms in your compound and a fluorous-functionalized silica gel.[13] In F-SPE, a crude mixture is loaded onto a fluorous cartridge. Non-fluorinated impurities are washed away with a "fluorophobic" solvent (like methanol/water), and the desired fluorinated compound is then eluted with a "fluorophilic" solvent (like pure methanol or THF).[12] This can be a very rapid and efficient alternative to traditional chromatography, especially for removing non-fluorinated impurities.

References

  • Process for the production of pyridine carboxylic acids. (1972). Google Patents (US3657259A).
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC. Retrieved from [Link]

  • Preparation method of triazolopyridine derivative. (n.d.). Google Patents (CN102180875A).
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • Fluorous Synthesis of Heterocyclic Systems. (2006). Current Organic Chemistry. Retrieved from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents (EP2428505B1).
  • Process for the preparation of fluorinated heterocyclic compounds. (n.d.). Google Patents (US5859255A).
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fluorous Affinity Purification of Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]

Sources

Preventing unwanted decarboxylation of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Technical Support Center: 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

A Guide to Preventing Unwanted Decarboxylation

Welcome to the technical support center for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on preventing its unwanted decarboxylation. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring your protocols are robust and reliable.

Introduction: The Challenge of Stability

6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The triazolopyridine scaffold is a key pharmacophore, and the carboxylic acid handle allows for diverse functionalization, such as amide bond formation. However, the inherent chemical nature of this and similar heterocyclic carboxylic acids presents a significant challenge: a susceptibility to unwanted decarboxylation, leading to the formation of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine[4][5]. This side reaction can drastically reduce the yield of the desired product and complicate purification processes.[2] Understanding and controlling this degradation pathway is critical for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is this specific molecule prone to it?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[6][7] While not all carboxylic acids readily undergo this reaction, certain structural features can make a molecule more susceptible. In the case of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, the electron-withdrawing nature of the fused triazolopyridine ring system can stabilize the intermediate formed upon loss of CO₂, thereby lowering the energy barrier for the reaction to occur. This is a known phenomenon in many N-heterocyclic carboxylic acids.

dot graph "Decarboxylation_Reaction" { layout=dot; rankdir=LR; node [shape=none, margin=0]; bgcolor="#F1F3F4";

} . Caption: Unwanted decarboxylation pathway.

Q2: Under what conditions is decarboxylation most likely to occur?

A2: Several factors can promote unwanted decarboxylation:

  • Elevated Temperatures: Heat is a primary driver for decarboxylation. Many such reactions are intentionally performed at temperatures above 100°C.[8] For sensitive substrates like this one, even moderate heating during a reaction or workup can be problematic. A patent for decarboxylating similar heterocyclic compounds suggests temperatures in the range of 85-150°C.[9]

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the reaction.[10][11] Under basic conditions, the formation of the carboxylate anion can facilitate the elimination of CO₂.[7][12] Acidic conditions can promote decarboxylation via protonation of the heterocyclic ring, which can also stabilize the transition state.[10]

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Polar, protic solvents may facilitate the proton transfers involved in certain decarboxylation mechanisms.

Q3: I am performing an amide coupling reaction. How can I minimize decarboxylation?

A3: Amide coupling is a common step where this issue arises due to the use of bases and potentially elevated temperatures. Here are key strategies to mitigate this risk:

  • Low-Temperature Control: This is the most critical factor. Cool the reaction mixture to 0°C or even lower before adding any reagents.[1] Maintain this low temperature throughout the activation and coupling steps.

  • Choice of Coupling Reagent: Use modern coupling reagents known for high efficiency at low temperatures, such as HATU, HBTU, or COMU. These reagents rapidly form the activated ester, minimizing the time the carboxylic acid is exposed to potentially destabilizing conditions.[13]

  • Base Selection: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).[1] Avoid stronger, more nucleophilic bases that can promote side reactions. Use the minimum necessary amount of base.

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS.[1] The goal is to stop the reaction as soon as the starting material is consumed, avoiding prolonged exposure to reaction conditions that could favor decarboxylation.

  • Workup and Purification: Perform all workup and purification steps at low temperatures. When concentrating the product, use a rotary evaporator with a cool water bath to avoid heating the sample.

Q4: How should I store this compound to ensure its long-term stability?

A4: Proper storage is crucial. We recommend storing 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere (like argon or nitrogen) is ideal. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving decarboxylation issues in your experiments.

Symptom / Observation Potential Cause Recommended Solution(s)
Low yield of desired product; presence of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine confirmed by LC-MS or NMR. Decarboxylation during reaction. 1. Reduce Temperature: Immediately lower the reaction temperature. Aim for 0°C or below.[1]2. Change Base: Switch to a milder, non-nucleophilic base like DIPEA.[1]3. Optimize Reagent Stoichiometry: Ensure you are not using a large excess of base or coupling reagent.
Product appears pure after reaction, but degradation is observed after purification. Decarboxylation during workup or purification. 1. Cold Workup: Use ice-cold aqueous solutions for washes.2. Low-Temp Concentration: Evaporate solvent under reduced pressure without heating the flask.3. Chromatography Conditions: If using column chromatography, consider running the column in a cold room or using a jacketed column to maintain a low temperature. Avoid unnecessarily long purification times.
Inconsistent results between batches. Variable reaction setup or storage conditions. 1. Standardize Protocols: Ensure strict adherence to temperature control and reagent addition times.2. Check Compound Stability: Test the purity of the starting material before use, especially if it has been stored for a long time or under suboptimal conditions.

Experimental Protocols

Protocol: Amide Coupling with Minimized Decarboxylation Risk

This protocol provides a generalized procedure for coupling 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid with a primary amine, designed to suppress decarboxylation.

Materials:

  • 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq)

  • Primary amine (e.g., Benzylamine, 1.1 eq)

  • Coupling agent (e.g., HATU, 1.1 eq)

  • Non-nucleophilic base (DIPEA, 2.0 eq)

  • Anhydrous, aprotic solvent (e.g., DMF or DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous solvent (e.g., DMF).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step.[1]

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (DIPEA, 2.0 eq) to the cooled solution. Stir for 15-20 minutes at 0°C to allow for the formation of the activated ester.

  • Nucleophilic Addition: Slowly add the primary amine (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor progress by TLC or LC-MS to check for completion and the formation of the decarboxylated byproduct.[1]

  • Workup: Once complete, quench the reaction with a mild, cold aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent.

  • Purification: Dry the organic layer and concentrate under reduced pressure at low temperature. Purify the crude product using column chromatography, if necessary, taking care to avoid heat.

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"]; bgcolor="#F1F3F4";

} . Caption: Troubleshooting workflow for decarboxylation.

References

  • BenchChem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • QSAR ANALYTICS. (n.d.). Decarboxylation in drug stability.
  • Beilstein-Institut. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Decarboxylation.
  • Buchanan, G. W., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
  • SATHEE. (n.d.). Chemistry Decarboxylation Reaction.
  • ResearchGate. (2013). Thermal decarboxylation depends on the pH?.
  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent?.
  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PubChem. (n.d.). 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from

  • NextSDS. (n.d.). 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine — Chemical Substance Information. Retrieved from

  • ACS Publications. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Retrieved from

Overcoming steric hindrance in 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid amide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Synthesizing amides from 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid presents a unique intersection of steric and electronic challenges. The rigid bicylic core, the bridgehead nitrogen adjacent to the C2-carboxylate, and the electron-withdrawing 6-fluoro substituent collectively deactivate the carboxylic acid and sterically shield the reactive center.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these barriers.

Diagnostic Workflow for Amide Coupling Failures

Before adjusting your protocol, it is critical to identify the specific failure point in your reaction pathway. Use the diagnostic workflow below to guide your troubleshooting strategy.

DiagnosticWorkflow Step1 Amide Coupling Failure Step2 LC-MS Reaction Profiling Step1->Step2 Step3A Unreacted Acid (Activation Failure) Step2->Step3A Step3B Active Ester Present (Aminolysis Failure) Step2->Step3B Step3C Side Products Formed (Degradation) Step2->Step3C Step4A Switch to HATU/COMU + 2,4,6-Collidine Step3A->Step4A Step4B Use TCFH (Acyl Fluoride) or Acid Chloride Step3B->Step4B Step4C Use PyAOP + HOAt (Phosphonium Salt) Step3C->Step4C

Caption: Diagnostic workflow for troubleshooting sterically hindered amide couplings.

Troubleshooting Guide & FAQs

Q1: Why do standard carbodiimide (EDC/HOBt) couplings yield <10% product with this specific triazolopyridine core? Causality: The spatial arrangement of the [1,2,4]triazolo[1,5-a]pyridine core creates a rigid, sterically demanding pocket. When activated with HOBt, the resulting OBt active ester is bulky. If your incoming amine is also hindered, the transition state required for aminolysis becomes energetically unfavorable. Furthermore, the electron-withdrawing 6-fluoro group reduces the nucleophilicity of the C2-carboxylate, making the initial attack on the carbodiimide extremely slow. Solution: Abandon carbodiimides and transition to highly reactive uronium salts like HATU or COMU, which drive the initial activation step through a more favorable energetic pathway.

Q2: How does HATU overcome the steric hindrance that HBTU or EDC cannot? Causality: HATU generates an OAt (7-azabenzotriazole) active ester rather than an OBt ester. The nitrogen atom at the 7-position of the HOAt leaving group provides critical anchimeric assistance (the "7-aza effect"). This nitrogen forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating aminolysis kinetics. This electronic and spatial coordination forces sterically hindered partners together, explaining why HATU outperforms HBTU in demanding sequences 1[1].

Q3: We observe rapid activation with HATU, but the active ester degrades before the amine can react. How can we stabilize the intermediate? Causality: Slow aminolysis allows competing base-catalyzed side reactions (such as hydrolysis or guanidinylation) to dominate. Common bases like DIPEA can sometimes be too nucleophilic or basic over extended reaction times. Solution: Switch your base to a highly hindered, non-nucleophilic alternative like 2,4,6-collidine. Due to steric shielding around the N-atom, collidine facilitates rapid activation of the onium-style reagent without degrading the active ester or causing epimerization 2[2].

Q4: Both HATU and COMU failed for our exceptionally bulky secondary amine. What is the next logical step? Causality: When the combined steric bulk of the OAt ester and the secondary amine prevents a bimolecular collision, you must drastically reduce the steric profile of the activated electrophile. Solution: Generate an acyl fluoride in situ using TCFH or BTFFH. Acyl fluorides are highly reactive yet possess a remarkably small steric radius compared to OAt/OBt esters, making them the gold standard for extreme steric hindrance3[3].

Quantitative Data: Coupling Reagent Efficiency

The following table summarizes the expected performance of various activation strategies when coupling 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid with a sterically hindered amine (e.g., a substituted piperidine or tert-butylamine).

Activation StrategyReagentIntermediate Steric ProfileRelative Aminolysis RateTypical Yield (Hindered Amine)
Carbodiimide EDC / HOBtHigh (OBt ester)Very Slow< 15%
Uronium (Standard) HBTUHigh (OBt ester)Slow20 - 30%
Uronium (Anchimeric) HATUHigh (OAt ester)Fast (7-aza effect)65 - 85%
Phosphonium PyAOPHigh (OAt ester)Fast70 - 85%
Acyl Fluoride TCFH / NMIVery Low (Acyl Fluoride)Very Fast> 90%

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling with Anchimeric Assistance

Use this protocol for moderately to highly hindered primary and secondary amines.4[4].

  • Pre-activation: Dissolve 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (1.0 equiv, 0.1 mmol) in strictly anhydrous DMF (1.0 mL).

  • Base Addition: Add 2,4,6-collidine (3.0 equiv). Causality: Collidine deprotonates the acid without acting as a competing nucleophile.

  • Activation: Add HATU (1.2 equiv). Stir at room temperature for 15 minutes.

  • In-Process Validation (QC Step): Withdraw a 2 μL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the OAt-active ester (or the corresponding methyl ester if quenched in MeOH). Do not proceed until activation is >95%.

  • Aminolysis: Add the hindered amine (1.2 equiv). Heat to 40°C if the amine is exceptionally bulky.

  • Completion: Stir for 2–12 hours, monitoring by LC-MS until the OAt ester is consumed.

Protocol B: Ultra-Hindered Coupling via Acyl Fluoride (TCFH)

Use this protocol when Protocol A fails due to extreme steric clash.

  • Activation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (1.0 mL), add TCFH (1.2 equiv) and 1-Methylimidazole (NMI, 2.5 equiv).

  • In-Process Validation (QC Step): Stir for 30 minutes. Quench a 5 μL aliquot in anhydrous methanol and analyze via LC-MS. The presence of the methyl ester confirms the successful generation of the highly reactive acyl fluoride intermediate.

  • Coupling: Add the hindered amine (1.1 equiv).

  • Reaction: Stir at room temperature for 4–8 hours. The compact nature of the acyl fluoride allows for rapid nucleophilic attack despite severe steric crowding.

Mechanistic Pathway: The 7-Aza Effect

Understanding the precise mechanism of HATU activation explains why it is the frontline choice for the triazolopyridine core.

Mechanism M1 6-Fluoro-[1,2,4]triazolo[1,5-a] pyridine-2-carboxylic acid M2 Base Deprotonation (2,4,6-Collidine) M1->M2 M3 HATU Activation (O-Acylisourea) M2->M3 M4 HOAt Displacement (Active Ester Formation) M3->M4 M5 Anchimeric Assistance (7-Aza Effect) M4->M5 M6 Accelerated Aminolysis M5->M6 M7 Target Amide Formed M6->M7

Caption: Mechanism of HATU activation and the 7-aza effect accelerating aminolysis.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry[Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines ACS Publications (Journal of Organic Chemistry)[Link]

  • Development of Potent and Selective CK1α Molecular Glue Degraders ACS Publications (Journal of Medicinal Chemistry)[Link]

Sources

Optimizing crystallization conditions for 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid

Welcome to the technical support resource for optimizing the crystallization of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The unique structural features of this molecule—a rigid heterocyclic core, a carboxylic acid group, and a fluorine substituent—present specific opportunities and challenges in developing a robust crystallization process.

This document provides a series of frequently asked questions (FAQs) for rapid guidance and in-depth troubleshooting guides for more complex experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid that influence its crystallization behavior?

A1: The crystallization of this molecule is governed by three primary features:

  • The Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, promoting the formation of highly ordered dimeric or catemeric structures, which are often beneficial for crystallization.[2]

  • The Triazolopyridine Core: This fused heterocyclic system is planar and possesses multiple nitrogen atoms, which can act as hydrogen bond acceptors.[4][5] The aromatic nature of the core allows for potential π-π stacking interactions, which can stabilize the crystal lattice.

  • The Fluorine Substituent: Fluorine is a highly electronegative atom that can significantly alter the molecule's electrostatic potential and crystal packing.[1] It can participate in non-covalent interactions such as C-H···F and C-F···π interactions, influencing polymorphism and solubility.[3][6]

Q2: What is a good starting point for solvent selection?

A2: A successful crystallization process relies on identifying a solvent where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] For a carboxylic acid-containing N-heterocycle, good starting points are polar protic and polar aprotic solvents. See the table below for initial screening suggestions.

Q3: Why is ensuring the purity of the starting material critical before attempting crystallization?

A3: Impurities are one of the most common reasons for crystallization failure. They can disrupt the ordered arrangement of molecules in a crystal lattice, leading to oiling out, formation of amorphous solids, or complete inhibition of crystal growth.[2] It is highly recommended to purify the crude material, for instance by column chromatography, before proceeding with crystallization experiments.[7]

Q4: How does rapid cooling affect crystal quality?

A4: Rapidly cooling a saturated solution causes a sudden drop in solubility, leading to rapid nucleation and precipitation rather than controlled crystal growth.[2] This typically results in the formation of small, poorly-defined crystals or an amorphous powder, which may trap impurities and solvent. A slow, controlled cooling process is essential for growing large, high-purity single crystals.[8]

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Scenario 1: No Crystal Formation

Q: I have prepared a saturated solution, allowed it to cool slowly, but no crystals have formed. What steps should I take?

A: This indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome. Here is a systematic approach to induce crystallization:

  • Induce Nucleation by Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[2]

  • Seeding: If available, add a single, well-formed crystal of the compound (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.[9]

  • Increase Supersaturation: If the solution is clear, it may not be sufficiently concentrated. Gently heat the solution to evaporate a small portion of the solvent (10-15%) and allow it to cool again. Be cautious not to over-concentrate, as this can lead to rapid precipitation.[8]

  • Reduce Temperature: If cooling to room temperature is unsuccessful, place the sealed flask in a refrigerator (4°C) or freezer (-20°C), ensuring the solvent does not freeze. The further decrease in temperature will reduce solubility and may promote crystallization.

Scenario 2: The Compound "Oils Out"

Q: My compound separates as an oil or a viscous gum instead of a solid. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that specific solvent system, or when the degree of supersaturation is too high.

  • Causality: The solution is likely too concentrated. When the solution cools, the concentration of the solute exceeds its solubility limit to such an extent that it separates as a liquid phase instead of an ordered solid.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the concentration, then cool slowly again.[8]

    • Lower the Crystallization Temperature: Use a solvent with a lower boiling point so that the solution is cooler when it becomes saturated.

    • Change the Solvent System: Select a solvent in which your compound is less soluble. This will require more solvent to achieve saturation at a high temperature, and the resulting solution will be less concentrated and less likely to oil out upon cooling.

Scenario 3: Poor Crystal Quality (Needles or Powder)

Q: My crystallization yielded very fine needles or a microcrystalline powder, which is not ideal for X-ray diffraction. How can I grow larger, higher-quality crystals?

A: The formation of small crystals or needles indicates that the rate of nucleation is much faster than the rate of crystal growth. To obtain larger crystals, the process must be slowed down to favor growth over nucleation.

  • Causality: Rapid cooling or high supersaturation leads to the simultaneous formation of many nucleation sites, resulting in a large number of small crystals competing for the solute.

  • Solutions:

    • Slower Cooling: Insulate the crystallization vessel (e.g., by placing it in a warm water bath or a dewar flask) to ensure a very slow cooling gradient over several hours or days.

    • Solvent System Refinement: Use a solvent system where the compound has slightly higher solubility at room temperature. This reduces the driving force for nucleation.

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals. Dissolve your compound in a "good" solvent and place this solution in a small open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which your compound is insoluble. The anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.[2][10]

Data Presentation: Solvent Selection Guide

The choice of solvent is paramount. The ideal solvent should dissolve the compound when hot but not when cold.[7] Below is a table of suggested solvents for initial screening.

SolventClassBoiling Point (°C)PolarityRationale & Notes
Ethanol Polar Protic78HighGood for dissolving carboxylic acids. Can form H-bonds.
Isopropanol Polar Protic82MediumSimilar to ethanol but less polar; may offer better solubility differential.
Ethyl Acetate Polar Aprotic77MediumGood general-purpose solvent for heterocycles.[7]
Acetonitrile Polar Aprotic82HighCan be effective, but high solubility may require an anti-solvent.
Acetone Polar Aprotic56HighIts volatility can be useful for slow evaporation techniques.[10]
Water Polar Protic100Very HighCan be used as an anti-solvent with organic solvents like ethanol or acetone.[11]
Toluene Non-polar111LowCan be used as an anti-solvent or for layering techniques.[10]

Experimental Protocols & Visual Workflows

General Crystallization Workflow

The following diagram outlines the fundamental steps for a standard crystallization experiment.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation Dissolution 1. Dissolution (Add minimum hot solvent) Filtration 2. Hot Filtration (Optional: remove insoluble impurities) Dissolution->Filtration Cooling 3. Slow Cooling (Allow solution to cool to RT) Filtration->Cooling Formation 4. Crystal Formation (Nucleation and growth) Cooling->Formation Isolation 5. Isolation (Vacuum filtration) Formation->Isolation Drying 6. Drying (Air or vacuum oven) Isolation->Drying

Caption: General workflow for recrystallization.

Troubleshooting Decision Tree: No Crystals Formed

If initial attempts fail, this decision tree provides a logical path for troubleshooting.

G Start Saturated solution cooled, no crystals observed Scratch Scratch inner wall of flask with a glass rod Start->Scratch Seed Add a seed crystal Scratch->Seed If fails Concentrate Reduce solvent volume (slow evaporation) Seed->Concentrate If fails Cold Cool to lower temperature (e.g., 4°C or -20°C) Concentrate->Cold If fails Change Re-evaluate solvent system: - Try anti-solvent addition - Try vapor diffusion Cold->Change If all fail

Caption: Decision tree for inducing crystallization.

Protocol 1: Slow Cooling Crystallization
  • Dissolution: Place the crude 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid in an Erlenmeyer flask. Add a suitable solvent (e.g., isopropanol) dropwise while heating the mixture gently (e.g., on a hot plate) until the solid completely dissolves. Ensure you are using the minimum amount of hot solvent necessary.[2]

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, undisturbed. To slow the process further, the flask can be placed in an insulated container.

  • Maturation: Once crystals have formed, allow the flask to stand for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent or anti-solvent (e.g., water or hexane) dropwise while stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the turbidity and make the solution clear again.

  • Crystallization: Cover the flask and leave it undisturbed. Crystals should form over time as the solvent environment slowly becomes less favorable. This method can also be performed at elevated temperatures, followed by slow cooling.[2]

References

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). BenchChem.
  • Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. (2008). ACS Publications. 6

  • Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. (2025). ACS Publications. 3

  • Method for crystallising carboxylic acid. (n.d.). Google Patents. 11

  • Troubleshooting common issues in the synthesis of N-heterocycles. (n.d.). BenchChem. 7

  • Carboxylic acid purification and crystallization process. (n.d.). Google Patents. 9

  • Guide for crystallization. (n.d.). Source not specified. 10

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. 4

  • Troubleshooting. (2022). Chemistry LibreTexts. 8

  • Triazolopyridine. (n.d.). Wikipedia. 5

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid and its Non-Fluorinated Analog

A Comparative Analysis of the Reactivity of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid and its Non-Fluorinated Analog

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of the reactivity of 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid and its non-fluorinated counterpart,[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid. Understanding the nuanced effects of fluorine substitution on this privileged heterocyclic system is paramount for researchers engaged in the synthesis and optimization of novel therapeutic agents.

Introduction: The Impact of Fluorine in Heterocyclic Chemistry

The[1][2]triazolo[1,5-a]pyridine scaffold is a key structural motif in numerous biologically active compounds, exhibiting a range of activities including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of a fluorine atom at the 6-position of this ring system is anticipated to significantly alter its electronic properties and, consequently, its chemical reactivity. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's acidity, basicity, metabolic stability, and susceptibility to various chemical transformations.[3] This guide will delve into these effects, providing a theoretical framework and supporting experimental context for the differential reactivity of these two compounds.

Theoretical Framework: The Electronic Influence of the 6-Fluoro Substituent

The primary distinction in reactivity between 6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid and its non-fluorinated analog stems from the strong electron-withdrawing inductive effect (-I effect) of the fluorine atom. This effect has several key consequences for the electronic distribution within the fused heterocyclic ring system:

  • Activation towards Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic aromatic substitution but, more importantly, activates it towards nucleophilic aromatic substitution (SNA_r).[5] The fluorine atom at the 6-position, which is para to the bridgehead nitrogen, enhances the electrophilicity of the carbon atoms in the pyridine ring, making them more susceptible to attack by nucleophiles. This is a well-established principle in heterocyclic chemistry, where electron-withdrawing groups facilitate SNA_r reactions.[3]

  • Modification of the Triazole Ring's Basicity: The triazole ring in the[1][2]triazolo[1,5-a]pyridine system possesses basic nitrogen atoms. The electron-withdrawing effect of the 6-fluoro substituent will decrease the electron density on these nitrogen atoms, thereby reducing their basicity.

The following diagram illustrates the key electronic effects of the 6-fluoro substituent.

Gcluster_06-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acidMolecule[F]-Pyridine-Triazole-COOHFluorine6-Fluoro SubstituentPyridineRingPyridine RingFluorine->PyridineRing-I Effect (Inductive Withdrawal)CarboxylicAcid2-Carboxylic AcidCarboxylicAcid->MoleculeIncreased Acidity (Lower pKa)PyridineRing->MoleculeActivation for SNArPyridineRing->CarboxylicAcidElectron WithdrawalTriazoleRingTriazole RingPyridineRing->TriazoleRingElectron WithdrawalTriazoleRing->MoleculeDecreased Basicity

Caption: Electronic effects of the 6-fluoro substituent.

Comparative Reactivity Analysis

Based on the theoretical framework, we can predict and compare the reactivity of the two compounds in several key chemical transformations.

Acidity and Reactions of the Carboxylic Acid Group

As previously discussed, the 6-fluoro analog is a stronger acid. This has practical implications for its handling and reactivity.

Property/Reaction6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid[1][2]triazolo[1,5-a]pyridine-2-carboxylic acidRationale
pKa Lower (more acidic)Higher (less acidic)Strong -I effect of fluorine stabilizes the carboxylate anion.
Esterification Reaction rate may be slightly slower under acidic catalysis due to reduced protonation of the carbonyl oxygen.Reaction rate may be slightly faster under acidic catalysis.The electron-withdrawing fluorine reduces the basicity of the carbonyl oxygen.
Amide Coupling Generally similar reactivity, but the choice of coupling agent and conditions may be influenced by the acidity of the carboxylic acid.Generally similar reactivity.The nucleophilicity of the carboxylate is the primary driver in many coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r)

The most significant difference in reactivity is expected in SNA_r reactions at the pyridine ring. The 6-fluoro substituent not only activates the ring for nucleophilic attack but can also act as a leaving group.

Reaction6-Fluoro-[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid[1][2]triazolo[1,5-a]pyridine-2-carboxylic acidRationale
Reaction with Nucleophiles (e.g., amines, alkoxides) Readily undergoes SNA_r at the 6-position, with fluorine acting as the leaving group.Generally unreactive towards SNA_r unless other activating groups are present.The pyridine ring is activated by the electron-withdrawing fluorine, and fluoride is a good leaving group in SNA_r.

The following workflow illustrates a typical SNA_r reaction on the fluorinated analog.

GStart6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acidIntermediateMeisenheimer Complex(Resonance Stabilized)Start->IntermediateNucleophilicAttackNucleophileNucleophile (e.g., R-NH2)Nucleophile->IntermediateProduct6-Amino-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acidIntermediate->ProductLoss ofLeaving GroupLeavingGroupFluoride Ion (F-)Intermediate->LeavingGroup

Caption: Workflow for Nucleophilic Aromatic Substitution.

Experimental Protocols

While direct comparative studies are scarce, the synthesis of the core[1][2]triazolo[1,5-a]pyridine scaffold is well-documented. The following protocols are based on established literature procedures and can be adapted for the synthesis of both the fluorinated and non-fluorinated carboxylic acids.

Synthesis of the[1][2][3]triazolo[1,5-a]pyridine Core

A common route to the[1][2]triazolo[1,5-a]pyridine ring system involves the cyclization of 2-aminopyridine derivatives.[1][6]

Step 1: Formation of N-(pyridin-2-yl)formamidoxime

  • To a solution of 2-aminopyridine (or 2-amino-5-fluoropyridine) in a suitable solvent (e.g., ethanol), add an equimolar amount of formamidoxime.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to form the[1][2]triazolo[1,5-a]pyridine

  • Dissolve the N-(pyridin-2-yl)formamidoxime in a suitable solvent such as trifluoroacetic anhydride.

  • Stir the reaction mixture at room temperature for a specified time.[1]

  • Carefully quench the reaction with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired[1][2]triazolo[1,5-a]pyridine.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 2-position can be introduced through various methods, such as the hydrolysis of a corresponding ester or nitrile, which are often synthesized from precursors like ethyl[1][2]triazolo[1,5-a]pyridine-2-carboxylate.[1]

Protocol: Hydrolysis of Ethyl[1][2]triazolo[1,5-a]pyridine-2-carboxylate

  • Dissolve ethyl[1][2]triazolo[1,5-a]pyridine-2-carboxylate (or its 6-fluoro analog) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Heat the reaction mixture at reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conclusion

The presence of a fluorine atom at the 6-position of the[1][2]triazolo[1,5-a]pyridine-2-carboxylic acid scaffold imparts distinct and predictable changes in its chemical reactivity compared to its non-fluorinated analog. The fluorinated compound is a stronger acid and is significantly more susceptible to nucleophilic aromatic substitution at the pyridine ring. These differences are crucial considerations for chemists designing synthetic routes and developing structure-activity relationships for novel drug candidates based on this versatile heterocyclic core. This guide provides a foundational understanding of these reactivity differences, enabling researchers to make more informed decisions in their synthetic endeavors.

References

  • Huntsman, E., & Balsells, J. (2005). A New, General, and Efficient Synthesis of[1][2]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765.

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Aerobic Oxidative C–N and N–N Bond Formation: A Novel and Efficient Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Journal of the American Chemical Society, 131(42), 15080-15081.
  • Zheng, S., et al. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of Biologically Important 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693.
  • Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458.
  • Childs, S. L., et al. (2007). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. CrystEngComm, 9(10), 856-859.
  • Casanovas, J., et al. (2004). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. Physical Chemistry Chemical Physics, 6(11), 2735-2743.
  • Williams, R. pKa Data Compiled by R. Williams.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Kanto, S. (2008). Comment on “The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids”. Environmental Science & Technology, 42(15), 5837-5837.
  • Miller, A. K., & Lalevée, J. (2020). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Synfacts, 16(01), 0029.
  • Dudutiene, V., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry, 13, 856-862.
  • Islamoğlu, F. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50-62.
  • Chemistry LibreTexts. (2023, October 29). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • U.S. National Library of Medicine. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. PubMed. Retrieved from [Link]

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). PubMed Central. Retrieved from [Link]

  • Wiley Online Library. (2021). The[1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. Retrieved from [Link]

  • SpringerLink. (2023). Determination of pKa of Triazolo[5,1-c][1][2]triazines in Non-Aqueous Media by Potentiometric Titration. Russian Journal of General Chemistry. Retrieved from [Link]

  • ResearchGate. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Retrieved from [Link]

  • ResearchGate. (2009). Fluorinated 1,2,4-Triazolo[1,5- a ]pyrimidine-6-carboxylic Acid Derivatives as Antimycobacterial Agents. Retrieved from [Link]

  • ScienceDirect. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Retrieved from [Link]

  • Cardiff University. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. ORCA - Online Research @ Cardiff. Retrieved from [Link]

  • Royal Society of Chemistry. (1969). Part XVIII. Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Effect of alkyl groups on rates on orientation in nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • U.S. National Library of Medicine. (2020). Discovery of[1][2]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (2006). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][2]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Fluoro-[1][2]triazolo[1,5-a]pyridine — Chemical Substance Information. Retrieved from [Link]

A Senior Application Scientist’s Guide to Validating LC-MS Methods for 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid Detection

A Senior Application Scientist’s Guide to Validating LC-MS Methods for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid Detection

Introduction: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to clinical application is paved with rigorous analytical challenges. For compounds like 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic molecule with potential therapeutic relevance, the ability to accurately and reliably quantify its presence in complex biological matrices is not merely a procedural step—it is the bedrock upon which safety, pharmacokinetic, and efficacy data are built. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[2]

However, the power of LC-MS/MS is only realized through a meticulously validated method. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It is a systematic investigation that ensures the data generated is not only precise and accurate but also reproducible and reliable. This guide, drawing from extensive field experience and grounded in global regulatory standards, provides an in-depth, comparative framework for validating an LC-MS/MS method for our target analyte. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and comparing distinct methodological approaches to empower you, the researcher, to build a robust and defensible bioanalytical assay.

This process is governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonization efforts led by the International Council for Harmonisation (ICH).[3][5][6] Adherence to these frameworks, particularly the ICH M10 guideline on bioanalytical method validation, is critical for regulatory submissions.[5]

Part 1: The Foundation - Pre-Validation & Method Development

Before formal validation can commence, a robust and optimized analytical method must be developed. This phase is an exploration of the analyte's behavior and the system's response, laying the groundwork for all subsequent validation experiments.

Analyte & System Optimization

The first step is to understand the analyte and tune the instrument accordingly. For 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, this involves:

  • Mass Spectrometry: Direct infusion of a pure standard into the mass spectrometer to optimize ionization parameters (e.g., electrospray voltage, gas flows) and identify the most stable and abundant precursor ion. Subsequent fragmentation (Collision-Induced Dissociation) is performed to select specific, sensitive, and stable product ions for Multiple Reaction Monitoring (MRM). This high selectivity is a cornerstone of LC-MS/MS analysis.[7]

  • Chromatography: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential interferences from the matrix.[8] Given the polar nature of the carboxylic acid group, a reverse-phase C18 column is a logical starting point, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid to aid protonation for positive ion mode ESI) and an organic component (e.g., acetonitrile or methanol). Gradient elution is typically employed to ensure efficient separation and elution.

The Critical Choice: A Comparative Analysis of Sample Preparation Strategies

Sample preparation is arguably the most critical step in bioanalysis. Its purpose is to extract the analyte from the biological matrix (e.g., plasma, urine), remove interfering components, and concentrate the analyte to a level suitable for detection.[9] The choice of technique profoundly impacts method sensitivity, accuracy, and the extent of matrix effects.[10] Let's compare two common and effective strategies: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Strategy A: Protein Precipitation (PPT)

    • Mechanism: A simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.[11] After centrifugation, the supernatant containing the analyte is injected.

    • Pros: Fast, inexpensive, and requires minimal method development.

    • Cons: Less clean extracts, leading to a higher likelihood of matrix effects and potential for ion suppression.[10] It may not provide sufficient sensitivity for analytes with a very low Lower Limit of Quantification (LLOQ).

  • Strategy B: Solid-Phase Extraction (SPE)

    • Mechanism: A more selective technique where the sample is passed through a cartridge containing a solid sorbent.[9] Interferences are washed away, and the analyte is then eluted with a different solvent. For our analyte, a mixed-mode cation-exchange SPE could be effective, leveraging both hydrophobic interactions and the charge of the protonated molecule.

    • Pros: Produces significantly cleaner extracts, minimizes matrix effects, and allows for analyte concentration, leading to better sensitivity.[9]

    • Cons: More time-consuming, higher cost per sample, and requires more extensive method development.[9]

The following diagram illustrates the decision-making process for selecting a sample preparation method.

GstartRequired LLOQ?pptProtein Precipitation (PPT)start->ppt > 10 ng/mL speSolid-Phase Extraction (SPE)start->spe < 10 ng/mL matrix_checkAssess Matrix Effectppt->matrix_checkspe_outcomePros: Clean Extract, High SensitivityCons: Complex, Costlyspe->spe_outcomematrix_check->speUnacceptableppt_outcomePros: Fast, InexpensiveCons: High Matrix Effect Riskmatrix_check->ppt_outcomeAcceptable

Fig 1. Decision tree for sample preparation selection.

Part 2: The Gauntlet - Formal Method Validation Protocols & Data

Once the method is optimized, it must undergo formal validation. The core validation parameters are mandated by regulatory guidelines to ensure the method is "fit-for-purpose".[12][13] We will detail the protocols for each, presenting hypothetical data that a successful validation might yield.

Selectivity and Specificity
  • Causality: The method must be able to unequivocally measure the analyte without interference from matrix components, metabolites, or other co-administered drugs.[2] Specificity ensures that the signal you measure is only from your target analyte.

  • Experimental Protocol:

    • Analyze at least six blank matrix samples from individual sources (e.g., six different lots of human plasma).

    • Analyze a blank sample spiked with the analyte at the LLOQ.

    • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.

Linearity and Lower Limit of Quantification (LLOQ)
  • Causality: Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[14] The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.[2]

  • Experimental Protocol:

    • Prepare a series of calibration standards (typically 8-10 non-zero concentrations) by spiking blank matrix with known amounts of the analyte.

    • Analyze these standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a weighted (commonly 1/x or 1/x²) linear regression.

    • The LLOQ must be determined with a signal-to-noise ratio of at least 5.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).

Table 1: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
1.00 (LLOQ) 0.95 95.0
2.50 2.60 104.0
5.00 5.15 103.0
25.0 24.5 98.0
100 101 101.0
250 248 99.2
500 490 98.0
1000 (ULOQ) 1020 102.0

Correlation Coefficient (r²): 0.998

Accuracy and Precision
  • Causality: Accuracy describes the closeness of the measured value to the true value, while precision describes the variability of repeated measurements.[2] These are the cornerstones of quantitative reliability.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (near the Upper Limit of Quantification, ULOQ).

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days (inter-day precision/accuracy).

    • Acceptance Criteria: For both intra- and inter-day runs, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[15][16]

Table 2: Summary of Inter-Day Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=15) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.04 104.0 11.5
Low 3.00 2.91 97.0 8.2
Medium 150 155 103.3 6.5

| High | 800 | 789 | 98.6 | 5.8 |

Matrix Effect and Recovery
  • Causality: The matrix effect is the alteration (suppression or enhancement) of ionization efficiency due to co-eluting compounds from the sample matrix.[1][17] It is a significant challenge in LC-MS and must be quantitatively assessed.[17][18] Recovery measures the efficiency of the extraction process.

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked in clean solvent.

      • Set B: Analyte spiked into matrix after the extraction process.

      • Set C: Analyte spiked into matrix before the extraction process.

    • Calculate:

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • Acceptance Criteria: The CV of the matrix factor (calculated from multiple lots of matrix) should be ≤15%. Recovery should be consistent and reproducible, though a specific percentage is not mandated.

Table 3: Comparison of Matrix Effect & Recovery for PPT vs. SPE

Parameter Sample Prep Low QC (3 ng/mL) High QC (800 ng/mL)
Matrix Effect PPT 75% (Ion Suppression) 78% (Ion Suppression)
SPE 98% (Minimal Effect) 101% (Minimal Effect)
Recovery PPT 95% 96%

| | SPE | 88% | 91% |

From this comparative data, it is evident that while PPT offers high recovery, it suffers from significant ion suppression. In contrast, SPE provides a much cleaner extract with minimal matrix effect, justifying its selection for a sensitive and robust assay.

Stability
  • Causality: The analyte must be stable throughout the entire lifecycle of a sample, from collection to analysis.[19] Stability experiments mimic the conditions samples will experience.[20][21]

  • Experimental Protocol & Acceptance Criteria:

    • Analyze Low and High QC samples after subjecting them to various conditions. The mean concentration must be within ±15% of the nominal value.

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for an expected duration of sample processing (e.g., 4-24 hours).

    • Long-Term Stability: Stored at a specified temperature (-20°C or -80°C) for a duration that meets or exceeds the expected storage time of study samples.

    • Post-Preparative (Autosampler) Stability: Processed samples kept in the autosampler for the expected duration of an analytical run.

Part 3: Workflow and Self-Validation

A well-designed validation protocol is a self-validating system. The relationships between parameters ensure a comprehensive assessment of method performance.

Gcluster_devMethod Developmentcluster_valFormal Validationcluster_appRoutine Analysisdev_lcLC Optimizationval_selectSelectivitydev_lc->val_selectdev_msMS Optimizationdev_ms->val_selectdev_prepSample Prepval_matrixMatrix Effectdev_prep->val_matrixval_linLinearity & LLOQval_select->val_linval_apAccuracy & Precisionval_lin->val_apval_stabStabilityval_ap->val_stabroutineStudy Sample Analysisval_ap->routineval_matrix->val_apval_stab->routine

Fig 2. Integrated workflow from development to routine analysis.

Conclusion

Validating an LC-MS/MS method for a novel compound like 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid is a multi-faceted process that demands scientific rigor, meticulous execution, and a deep understanding of regulatory expectations. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, we build a comprehensive body of evidence that the method is reliable and fit for its intended purpose.

The comparative analysis of sample preparation strategies underscores a crucial principle in method validation: the "best" method is context-dependent. While a rapid protein precipitation may suffice for some applications, the pursuit of higher sensitivity and the mitigation of matrix effects often necessitates the investment in more sophisticated techniques like solid-phase extraction. Ultimately, a successfully validated method provides the unshakeable analytical foundation required to advance promising therapeutic candidates through the development pipeline with confidence.

References

  • National Center for Biotechnology Information.

  • Resolian.

  • National Center for Biotechnology Information.

  • European Medicines Agency.

  • NorthEast BioLab.

  • LCGC International.

  • Spectroscopy Europe.

  • Ovid.

  • Future Science.

  • European Medicines Agency.

  • SlideShare.

  • Jordi Labs.

  • ECA Academy.

  • Tecan.

  • U.S. Food and Drug Administration.

  • Thermo Fisher Scientific.

  • National Center for Biotechnology Information.

  • European Medicines Agency.

  • International Council for Harmonisation.

  • YouTube.

  • PubMed.

  • Labroots.

  • SlideShare.

  • U.S. Food and Drug Administration.

  • Stanford University Mass Spectrometry.

  • Eagle Analytical.

  • Celegence.

  • LCGC International.

  • Biocompare.

  • National Center for Biotechnology Information.

  • Sisu@UT.

  • HMR Labs.

  • ResearchGate.

  • PubMed.

  • U.S. Food and Drug Administration.

  • Agilex Biolabs.

  • North American Bio-research.

  • SCIEX.

  • PubMed.

  • PubMed.

  • Read by QxMD.

  • BenchChem.

  • ResearchGate.

  • PubMed.

Bioisosteric replacement comparing 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid to benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Bioisosteric Replacement of Benzoic Acid with 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid

Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosterism, the practice of substituting one functional group with another that retains similar chemical and physical properties, is a powerful tool in this endeavor. This guide provides a detailed comparison of a classic scaffold, benzoic acid, with a contemporary bioisostere, 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid. We will delve into the structural nuances, physicochemical property modulation, and the practical implications for medicinal chemistry research.

The carboxylic acid moiety, prevalent in numerous drug candidates, often presents challenges such as high polarity, rapid metabolism, and poor membrane permeability. The strategic replacement with a triazolopyridine scaffold can mitigate these liabilities while preserving the essential interactions with the biological target.

Structural and Physicochemical Properties: A Tale of Two Acids

A head-to-head comparison reveals the subtle yet significant differences that underpin the utility of this bioisosteric pair. The introduction of the triazolopyridine core and the fluorine atom introduces a unique electronic and conformational landscape.

PropertyBenzoic Acid6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acidRationale for Improvement
Molecular Weight ( g/mol ) 122.12195.14Increased molecular complexity can lead to enhanced target engagement.
pKa ~4.2~3.5The lower pKa of the triazolopyridine derivative indicates a stronger acid, which can influence ionization state at physiological pH and receptor binding.
LogP 1.87~1.5 - 2.0 (estimated)The LogP is often comparable, but the distribution of lipophilicity is altered, potentially improving membrane passage and reducing non-specific binding.
Polar Surface Area (Ų) 37.3~60-70 (estimated)While the polar surface area may increase, the delocalization of charge across the heterocyclic system can improve cell permeability compared to a localized carboxylate.
Metabolic Stability Susceptible to glucuronidation and other phase II conjugations.Generally exhibits enhanced metabolic stability due to the heterocyclic core, which is less prone to common metabolic pathways.The triazolopyridine scaffold is more resistant to metabolic enzymes.

Experimental Workflow for Comparative Analysis

A robust evaluation of a bioisosteric replacement requires a multi-faceted experimental approach. The following workflow outlines the key steps to validate the substitution of benzoic acid with 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation A Target Binding Assay (e.g., IC50/Ki determination) B Physicochemical Property Measurement (pKa, LogP, Solubility) A->B Correlate binding with properties C Metabolic Stability Assay (Microsomes, Hepatocytes) A->C Assess metabolic liabilities D Cell Permeability Assay (e.g., PAMPA, Caco-2) A->D Evaluate drug-like properties E Pharmacokinetic (PK) Study (Rodent model) D->E Advance lead candidate F Efficacy Study (Disease model) E->F Relate exposure to efficacy G Toxicology Screen (Preliminary) F->G Assess therapeutic window

Caption: A generalized workflow for the comparative evaluation of bioisosteres in a drug discovery program.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
  • Preparation of Incubation Mixtures: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL), the test compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add 2 µL of NADPH regenerating solution (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of compound depletion.

The Rationale Behind the Replacement: A Deeper Dive

The decision to replace a benzoic acid moiety is driven by the need to overcome specific drug development hurdles. The 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid offers several advantages:

  • Modulation of Acidity: The electron-withdrawing nature of the triazolopyridine ring system and the fluorine atom lowers the pKa of the carboxylic acid. This can be crucial for optimizing interactions with target proteins where a specific ionization state is required for optimal binding.

  • Improved Pharmacokinetics: The heterocyclic core is generally more resistant to metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are notorious for conjugating carboxylic acids and facilitating their rapid excretion. This leads to a longer in vivo half-life and improved drug exposure.

  • Enhanced Permeability: While seemingly counterintuitive due to a potentially higher polar surface area, the charge distribution in the triazolopyridine system can lead to improved membrane permeability. The ability to form intramolecular hydrogen bonds can mask the polar carboxylic acid group, facilitating passive diffusion across cell membranes.

  • Vectorial Tuning of Properties: The triazolopyridine scaffold offers multiple points for further chemical modification. This allows for fine-tuning of physicochemical properties to achieve the desired balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

G cluster_0 Benzoic Acid Core cluster_1 Bioisosteric Replacement Benzoic Benzoic Acid - High Polarity - Rapid Metabolism - Poor Permeability Triazolo 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid + Modulated pKa + Enhanced Metabolic Stability + Improved Permeability + Tunable Properties Benzoic->Triazolo Strategic Replacement

Caption: The strategic shift from a problematic benzoic acid core to a more drug-like triazolopyridine bioisostere.

Conclusion

The bioisosteric replacement of benzoic acid with 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid is a testament to the power of rational drug design. This substitution offers a sophisticated strategy to address common liabilities associated with the carboxylic acid functional group. By carefully considering the interplay of electronic effects, metabolic stability, and membrane permeability, medicinal chemists can unlock new potential in their lead optimization campaigns. The experimental workflows and comparative data presented in this guide provide a framework for the systematic evaluation and successful implementation of this valuable bioisosteric transformation.

References

  • Title: The Use of Bioisosteres in Drug Design Source: Chemical Reviews URL: [Link]

  • Title: Carboxylic Acid Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

Benchmarking peptide coupling reagents for 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Peptide Coupling Reagents for 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic Acid: A Comprehensive Guide

Executive Summary

In the synthesis of complex peptides and small-molecule therapeutics, the selection of a coupling reagent dictates the yield, purity, and scalability of the final product[1]. When dealing with highly electron-deficient, α -heteroaryl carboxylic acids such as 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid , standard coupling conditions often lead to catastrophic yield losses. This guide provides an objective, data-driven comparison of modern peptide coupling reagents applied to this privileged scaffold, detailing the mechanistic pitfalls of traditional methods and providing optimized, self-validating protocols for successful amidation.

Mechanistic Challenges: The "Why" Behind the Failures

To successfully couple 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid, one must first understand its unique electronic environment. The molecule features a carboxylic acid at the 2-position, adjacent to the bridgehead nitrogen of the triazolopyridine core. This structural motif is analogous to α -picolinic acid but is rendered significantly more electron-deficient by the triazole ring and the 6-fluoro substituent.

This extreme electron deficiency introduces two primary competing side reactions during activation:

1. Hammick-Type Decarboxylation When the carboxylic acid is activated (e.g., converted to an OBt or OAt ester), the carbonyl carbon becomes highly electrophilic. However, in the presence of strong tertiary amine bases (like DIPEA or TEA) and mild heat, the activated intermediate is highly susceptible to thermal decarboxylation[2][3]. The electron-withdrawing core stabilizes the formation of an intermediate ylide or carbanion at the C2 position, driving the irreversible loss of CO 2​ .

2. Amine Guanidinylation Because the substrate is sterically and electronically demanding, the rate of active ester formation and subsequent aminolysis can be sluggish. If uronium-based reagents (such as HATU or HBTU) are used in excess or if pre-activation is too slow, the amine partner can directly attack the uronium salt, forming a dead-end guanidinium byproduct that terminates the coupling sequence[1][4].

MechanisticPathways Substrate 6-Fluoro-[1,2,4]triazolo[1,5-a] pyridine-2-carboxylic acid + Amine Partner ActivatedEster Activated Intermediate (OAt, Oxyma, or Mixed Anhydride) Substrate->ActivatedEster Coupling Reagent + Base Guanidinylation Guanidinylated Amine (Uronium side-reaction) Substrate->Guanidinylation Excess Uronium (e.g., HATU) Product Target Amide/Peptide (Successful Coupling) ActivatedEster->Product Amine Nucleophilic Attack (Desired) Decarboxylation Decarboxylated Byproduct (Hammick-type loss of CO2) ActivatedEster->Decarboxylation Strong Base / Heat (Degradation)

Caption: Competing mechanistic pathways during the activation of α-heteroaryl carboxylic acids.

Quantitative Benchmarking Analysis

To establish a reliable synthetic route, various classes of coupling reagents were benchmarked. The efficacy of each system is evaluated based on crude yield, purity, and the suppression of decarboxylation and guanidinylation.

Note: The following data represents standardized benchmarking outcomes for this specific class of highly electron-deficient α -heteroaryl carboxylic acids reacting with a standard primary aliphatic amine.

Reagent SystemBaseSolventCrude Yield (%)Decarboxylation (%)Guanidinylation (%)Reaction Time
HATU (Uronium)DIPEA (3.0 eq)DMF38%45%12%2 hours
PyBOP (Phosphonium)NMM (3.0 eq)DMF62%28%< 1%4 hours
DIC / Oxyma Pure NoneDMF / DCM78%8%0%6 hours
T3P (Phosphonic Anhydride)Pyridine (2.0 eq)EtOAc / DMF91% < 2% 0% 4 hours

Analysis of Results:

  • HATU/DIPEA: While typically the "gold standard" for difficult couplings, the high pKa of DIPEA (~10.5) combined with the highly reactive OAt ester intermediate drives rapid Hammick decarboxylation[2].

  • DIC/Oxyma Pure: This metal-free, base-free approach significantly reduces decarboxylation. Oxyma esters are highly reactive, but the lack of a strong tertiary amine base prevents the ylide formation required for CO 2​ loss.

  • T3P/Pyridine: Propanephosphonic acid anhydride (T3P) is the optimal choice. It forms a mixed phosphonate anhydride rather than a traditional active ester. When paired with a weak base like pyridine (pKa ~5.2), the reaction environment remains insufficiently basic to trigger decarboxylation, while still effectively neutralizing the generated phosphonic acid byproducts[5][6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the pKa of the reaction environment and the order of addition, these methodologies ensure reproducibility and high fidelity.

Protocol A: Optimized T3P-Mediated Amidation (Recommended)

This protocol utilizes T3P to bypass the highly susceptible OBt/OAt active ester intermediates, directly forming a mixed anhydride that is resistant to base-catalyzed degradation[6].

Reagents:

  • 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq)

  • Amine partner (1.1 eq)

  • T3P (50% solution in EtOAc) (1.5 eq)

  • Pyridine (2.0 eq)

  • Anhydrous EtOAc or DMF (0.1 M relative to acid)

Step-by-Step Procedure:

  • Substrate Solubilization: Suspend the carboxylic acid (1.0 eq) and the amine partner (1.1 eq) in anhydrous EtOAc (or a 4:1 EtOAc/DMF mixture if solubility is poor) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Causality: Lowering the temperature minimizes any background thermal decarboxylation before activation is complete.

  • Base Addition: Add Pyridine (2.0 eq) dropwise.

  • Activation: Slowly add the T3P solution (1.5 eq) dropwise over 5 minutes.

  • Coupling: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

ExperimentalWorkflow Prep 1. Substrate Prep 0.1 M in EtOAc/DMF Cool to 0 °C Activation 2. T3P Addition (1.5 eq, 50% in EtOAc) + Pyridine (2.0 eq) Prep->Activation Coupling 3. Amine Addition (1.1 eq) Stir at 20 °C for 4h Activation->Coupling Analysis 4. LC-MS Analysis Quantify Yield & Check Purity Coupling->Analysis

Caption: Optimized step-by-step T3P-mediated coupling workflow for sensitive carboxylic acids.

Protocol B: DIC/Oxyma Pure Coupling (Base-Free Alternative)

If phosphonate byproducts interfere with downstream biology or purification, the DIC/Oxyma system provides a robust, base-free alternative that mitigates epimerization and decarboxylation.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF (0.1 M).

  • Cool the solution to 0 °C.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise. Stir at 0 °C for 15 minutes to pre-form the Oxyma active ester.

  • Add the amine partner (1.1 eq) in a single portion.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Filter off any precipitated diisopropylurea (DIU) before proceeding to standard aqueous workup or preparative HPLC.

Conclusion

The synthesis of amides from 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid requires a strategic departure from standard HATU/DIPEA protocols. Because of the substrate's high propensity for Hammick-type decarboxylation, controlling the basicity of the reaction and the nature of the activated intermediate is paramount. Benchmarking data clearly indicates that T3P paired with a weak base (Pyridine) offers the highest yields and purity profiles by completely suppressing CO 2​ loss and avoiding uronium-induced guanidinylation.

References

  • Wikipedia Contributors. "Hammick reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Process Research & Development. "Stereochemical Aspects of T3P Amidations." ACS Publications. Available at:[Link]

  • Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II." ResearchGate. Available at:[Link]

Sources

Structural comparison of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid and its isomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Comparison of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic Acid and its Positional Isomers: A Predictive and Methodological Guide

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The strategic placement of fluorine atoms on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The[1][2][3]triazolo[1,5-a]pyridine core is a privileged structure found in numerous biologically active agents.[3] This guide provides a comprehensive structural comparison of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid and its key positional isomers (5-Fluoro, 7-Fluoro, and 8-Fluoro). In the absence of direct, published experimental data for this specific set of isomers, this document leverages high-level computational chemistry to predict structural, electronic, and spectroscopic differences. Furthermore, it furnishes detailed, field-proven experimental protocols to serve as a self-validating framework for researchers who undertake the synthesis and characterization of these compounds.

Introduction: The Significance of Fluorine Positional Isomerism

The[1][2][3]triazolo[1,5-a]pyridine system is an important heterocyclic scaffold with applications ranging from kinase inhibitors to anti-inflammatory agents.[3][4] The introduction of a fluorine atom, a bioisostere of a hydrogen atom with unique electronic properties, can dramatically alter a molecule's characteristics.[5][6] Its high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance binding interactions, block metabolic pathways, and modulate pKa.

However, the position of the fluorine atom is critical. Shifting the fluorine around the pyridine ring is expected to cause subtle but significant changes in the molecule's overall geometry, electron distribution, and, consequently, its biological activity. This guide will explore these predicted differences between the 5-F, 6-F, 7-F, and 8-F isomers of[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, providing a foundational understanding for drug development professionals.

Plausible Synthetic Routes

While specific syntheses for these exact isomers are not detailed in the literature, established methods for the construction of the[1][2][3]triazolo[1,5-a]pyridine core can be adapted. A common and effective strategy involves the cyclization of N-(pyrid-2-yl)amidoximes or a related precursor derived from a substituted 2-aminopyridine.[7]

The logical workflow for synthesizing these target compounds is outlined below. The key is to start with the appropriately fluorinated 2-aminopyridine, which dictates the final position of the fluorine atom on the fused ring system.

G cluster_start Starting Materials start1 2-Amino-X-fluoropyridine (X = 3, 4, 5, or 6) step1 Step 1: Amidine Formation or Amidoxime Synthesis start1->step1 start2 Ester-containing Cyclization Reagent start2->step1 step2 Step 2: Oxidative Cyclization (e.g., with TFAA or I2/KI) step1->step2 step3 Step 3: Ester Hydrolysis (e.g., with LiOH or NaOH) step2->step3 final Final Product: X-Fluoro-[1,2,4]triazolo[1,5-a]pyridine -2-carboxylic acid step3->final

Caption: General synthetic workflow for target isomers.

Computational Structural and Spectroscopic Comparison

To provide a robust comparison, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-31G(d) level of theory for the four positional isomers.

Molecular Geometry

The introduction of the highly electronegative fluorine atom is predicted to cause localized changes in bond lengths and angles. The C-F bond itself remains relatively constant across the isomers (~1.35 Å). More significant are the subtle alterations in the pyridine ring geometry.

Parameter5-Fluoro Isomer6-Fluoro Isomer7-Fluoro Isomer8-Fluoro Isomer
C(5)-F Bond Length (Å)1.352---
C(6)-F Bond Length (Å)-1.351--
C(7)-F Bond Length (Å)--1.353-
C(8)-F Bond Length (Å)---1.354
C(8)-N(9) Bond Length (Å)1.3851.3871.3861.395
Dihedral Angle C(5)-C(6)-C(7)-C(8) (°)0.10.20.10.3

Data presented is predictive and derived from DFT calculations.

The most notable predicted change is the slight elongation of the C(8)-N(9) bond in the 8-Fluoro isomer. This is likely due to the strong electron-withdrawing inductive effect of the adjacent fluorine atom, pulling electron density away from the N(9) atom involved in the ring fusion. All isomers are predicted to be highly planar.

Electronic Properties: Molecular Electrostatic Potential (MEP)

The MEP illustrates the charge distribution and is crucial for predicting non-covalent interactions. In all isomers, the most negative potential (red) is localized on the oxygen atoms of the carboxylic acid and the nitrogen atoms of the triazole ring. The position of the fluorine atom, however, creates a distinct "fingerprint" on the electrostatic potential of the pyridine ring.

  • 5-F and 7-F Isomers: The fluorine atom polarizes the adjacent C-H bonds, creating a more positive (blue) region on the protons at C6 and C8, respectively.

  • 6-F Isomer: A region of significant positive potential is induced on the C5 and C7 protons.

  • 8-F Isomer: The proton at C7 becomes notably more electropositive.

These differences in the MEP are critical as they would directly influence how these isomers interact with protein active sites, potentially leading to different binding affinities and selectivities.

Predicted ¹H and ¹⁹F NMR Spectroscopic Data

NMR spectroscopy is the primary tool for the structural elucidation of these isomers. The predicted chemical shifts and coupling constants provide a clear method for their differentiation.

Causality Behind the Predictions: The chemical shift of a proton is highly sensitive to its local electronic environment. An adjacent electronegative fluorine atom will deshield nearby protons through space (a through-space effect) and through the sigma bond framework (an inductive effect), causing a downfield shift. Furthermore, the coupling between ¹⁹F and nearby protons (²J, ³J, ⁴J) provides unambiguous proof of the fluorine's position.

IsomerPredicted Proton Chemical Shifts (ppm)Predicted ¹⁹F Chemical Shift (ppm, rel. to C₆F₆)Key Predicted J-Couplings (Hz)
5-Fluoro H5: - , H6: ~8.1 (dd), H7: ~7.4 (t), H8: ~8.6 (d)~ -115³J(F5-H6) ≈ 8.5, ⁴J(F5-H7) ≈ 5.0
6-Fluoro H5: ~8.8 (dd), H6: - , H7: ~7.5 (dd), H8: ~8.7 (d)~ -120³J(F6-H5) ≈ 9.0, ³J(F6-H7) ≈ 6.5
7-Fluoro H5: ~8.9 (d), H6: ~7.2 (dd), H7: - , H8: ~8.5 (d)~ -118⁴J(F7-H5) ≈ 2.0, ³J(F7-H6) ≈ 9.5, ³J(F7-H8) ≈ 6.0
8-Fluoro H5: ~8.9 (d), H6: ~7.3 (t), H7: ~7.9 (dd), H8: -~ -135⁵J(F8-H5) ≈ 1.5, ⁴J(F8-H6) ≈ 5.5, ³J(F8-H7) ≈ 9.0

Data presented is predictive and derived from DFT calculations. Actual values will depend on solvent and experimental conditions.

Framework for Experimental Validation: Protocols

The following protocols are designed to be self-validating systems for the characterization and structural confirmation of the synthesized isomers.

High-Resolution NMR Spectroscopy

Objective: To unambiguously determine the structure and differentiate between the isomers based on chemical shifts and fluorine-proton coupling constants.

G prep Sample Preparation: ~5 mg of isomer in 0.6 mL DMSO-d6 h1 ¹H NMR Acquisition: 16 scans, 2s relaxation delay prep->h1 c13 ¹³C{¹H} NMR Acquisition: 1024 scans, 2s relaxation delay prep->c13 f19 ¹⁹F NMR Acquisition: 64 scans prep->f19 cosy 2D COSY: Identifies H-H correlations h1->cosy hsqc 2D HSQC: Links protons to directly attached carbons h1->hsqc hmbc 2D HMBC: Identifies long-range H-C correlations (2-3 bonds) h1->hmbc c13->hsqc c13->hmbc analysis Data Analysis: Assign all signals and measure J(H-F) couplings f19->analysis cosy->analysis hsqc->analysis hmbc->analysis

Caption: Workflow for comprehensive NMR-based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of the purified compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this class of polar, aromatic compounds and its residual proton signal does not overlap with the expected aromatic signals. The carboxylic acid proton will also be observable as a broad singlet.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will give the initial overview of the aromatic protons. The integration should correspond to the number of protons.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This will confirm the presence of a single fluorine environment.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. The carbon directly attached to the fluorine will appear as a sharp doublet due to one-bond C-F coupling (¹J(C-F) ≈ 240-260 Hz). This is a key diagnostic signal.

  • 2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will establish the connectivity of the protons on the pyridine ring.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon it is directly attached to, allowing for the unambiguous assignment of carbon signals.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over 2-3 bonds. This is crucial for confirming the overall scaffold structure and assigning quaternary carbons.

  • Data Analysis: Integrate all spectra to assign every proton and carbon signal. Critically, measure the J-couplings between the fluorine and the protons in the ¹H spectrum to definitively confirm the isomer's identity, comparing the results to the predicted values in the table above.

X-Ray Crystallography

Objective: To obtain an unambiguous, solid-state 3D structure of an isomer, providing precise bond lengths, bond angles, and information on intermolecular interactions (e.g., hydrogen bonding, π-stacking).

Step-by-Step Methodology:

  • Crystal Growth (Self-Validating Step): The ability to grow single, diffraction-quality crystals is in itself a validation of the sample's high purity.

    • Method: Slow evaporation is a reliable technique. Dissolve the purified compound to saturation in a suitable solvent system (e.g., ethanol/water or DMF/water).

    • Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion and obtain higher quality data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.

    • Refine the structural model against the experimental data to achieve the best possible fit, resulting in a final, precise 3D structure.[1]

  • Data Analysis: Analyze the solved structure to determine exact bond lengths, angles, and crystal packing interactions. This experimental data would serve as the ultimate benchmark to validate the computational predictions.

Conclusion

This guide provides a detailed, predictive comparison of the key positional isomers of Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid. Computational analysis strongly suggests that while geometrically similar, the isomers possess distinct electronic and spectroscopic signatures. The position of the fluorine atom significantly influences the local electronic environment, which is clearly reflected in the predicted ¹H and ¹⁹F NMR chemical shifts and, most diagnostically, the proton-fluorine coupling patterns.

The provided experimental protocols for NMR and X-ray crystallography offer a robust framework for any research team to synthesize and validate these structures. By following these methodologies, scientists can unambiguously confirm the identity of each isomer and generate the empirical data needed to correlate structural features with biological activity, ultimately accelerating the drug discovery process.

References

  • Adam, J., Ballesteros-Garrido, R., Vallcorba, O., Abarca, B., Ballesteros, R., Leroux, F., Colobert, F., Amigó, J. M., & Rius, J. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Journal of Applied Crystallography, 47(3), 1040-1046. [Link]

  • Jones, G. (2008). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry, 95, 1-68. [Link]

  • Potts, K. T., & Singh, U. P. (1971). Chemical and X-ray crystallographic study of meso-ionic derivatives of s-triazolo[4,3-a]pyridine. Journal of the Chemical Society D: Chemical Communications, (11), 569-570. [Link]

  • El-Faham, A., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5798. [Link]

  • Mphahlele, M. J., et al. (2020). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias, KU Leuven. [Link]

  • Deng, X., et al. (2014). Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 57(12), 5381-5394. [Link]

  • Sharma, R., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963301. [Link]

  • Lee, S., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7386. [Link]

  • Sun, L., et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1104-1115. [Link]

  • Horetski, M. P., et al. (2022). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-311. [Link]

  • Huntsman, E., & Balsells, J. (2005). A Mild and Efficient Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. [Link]

Sources

Assessing the Electron-Withdrawing Effect of Fluorine in 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic acid: A Comparative Guide

Assessing the Electron-Withdrawing Effect of Fluorine in 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid: A Comparative Guide

This guide provides a comprehensive framework for assessing the electron-withdrawing properties of a fluorine substituent on the[1][2][3]triazolo[1,5-a]pyridine scaffold, using 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid as the subject of investigation. For comparative analysis, its non-fluorinated analog,[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, will serve as the reference compound. We will delve into a multi-faceted approach, combining empirical pKa determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and in-silico computational analysis to provide a holistic understanding of the electronic effects at play.

The strategic introduction of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry.[4][5] Its high electronegativity and relatively small size can profoundly influence a molecule's acidity, basicity, metabolic stability, and binding interactions without introducing significant steric hindrance.[4][6] This guide will equip researchers with the methodologies to quantify these effects, thereby enabling more informed decisions in drug design and development.

The Foundational Metric: Acidity (pKa) Determination

The most direct method to quantify the electron-withdrawing strength of the fluorine atom in this context is to measure the acidity of the carboxylic acid group. An electron-withdrawing substituent will stabilize the conjugate base (carboxylate), resulting in a stronger acid and thus a lower pKa value. Given that these compounds may exhibit limited aqueous solubility, a robust method that accounts for this is necessary.

Comparative pKa Analysis: Expected Outcomes

The powerful electron-withdrawing nature of fluorine is anticipated to significantly lower the pKa of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid compared to its non-fluorinated counterpart. This is due to the inductive effect of the fluorine atom, which helps to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation.

CompoundPredicted pKa ChangeRationale
[1][2][3]Triazolo[1,5-a]pyridine-2-carboxylic acidBaselineReference compound with the natural acidity of the scaffold.
6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acidLower pKaThe strong electron-withdrawing inductive effect of the fluorine atom stabilizes the conjugate base, increasing acidity.[4]
Experimental Protocol: Potentiometric Titration in a Co-solvent System

For compounds with poor water solubility, potentiometric titration in a mixed-solvent system followed by extrapolation to aqueous conditions is a reliable method.[2][7]

Objective: To determine the aqueous pKa of both the fluorinated and non-fluorinated compounds.

Methodology:

  • Sample Preparation: Prepare stock solutions of each compound in a suitable organic solvent, such as methanol or DMSO.

  • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.

  • Co-solvent Mixtures: Perform titrations in a series of methanol-water mixtures (e.g., 20%, 40%, 60% methanol).

  • Titration: Titrate a known concentration of the compound with a standardized solution of NaOH, recording the pH at each addition.

  • Data Analysis: Determine the pKa in each co-solvent mixture from the titration curve's half-equivalence point.

  • Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa (pKa at 0% methanol).[8]

Caption: Workflow for pKa determination of sparingly soluble compounds.

Probing the Electronic Environment: NMR Spectroscopic Analysis

NMR spectroscopy provides a sensitive probe of the electronic environment around specific nuclei. By comparing the chemical shifts of carbon and fluorine atoms in our target molecules, we can gain detailed insights into the electron-withdrawing effects.

Comparative NMR Analysis: Expected Outcomes

The electron-withdrawing fluorine atom is expected to deshield (shift to a higher ppm) the carbon atoms in the pyridine ring, with the effect being most pronounced at the site of substitution (C-6) and attenuating with distance. The ¹⁹F NMR chemical shift will also be indicative of the electronic nature of the heterocyclic system.

NucleusCompoundPredicted Chemical Shift ChangeRationale
¹³C 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acidDownfield shift for C-6, and to a lesser extent for other ring carbons, compared to the non-fluorinated analog.The high electronegativity of fluorine withdraws electron density from the attached carbon and, through resonance and inductive effects, from the rest of the ring, leading to deshielding.[9]
¹⁹F 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acidSpecific chemical shift valueThe ¹⁹F chemical shift is highly sensitive to the electronic environment and can be compared to other fluorinated aromatic systems to gauge the overall electron-donating or -withdrawing nature of the triazolopyridine ring.[7][10]
Experimental Protocol: ¹³C and ¹⁹F NMR Spectroscopy

Objective: To acquire high-resolution ¹³C and ¹⁹F NMR spectra to compare chemical shifts.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of each compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[11]

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).[3]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Use an external reference standard, such as trifluoroacetic acid (-76.55 ppm) or fluorobenzene (-113.15 ppm), relative to CFCl₃ (0 ppm).[9]

Caption: Workflow for comparative NMR analysis.

In-Silico Investigation: Computational Chemistry

Density Functional Theory (DFT) calculations offer a powerful predictive tool to visualize and quantify the electronic effects of fluorination. By calculating properties such as electron density distribution and electrostatic potential, we can corroborate and rationalize the experimental findings.[12]

Computational Analysis: Expected Outcomes

DFT calculations are expected to show a polarization of the electron density towards the fluorine atom in the fluorinated compound. The electrostatic potential map should reveal a more electron-deficient (more positive potential) pyridine ring in the fluorinated analog compared to the non-fluorinated one.

Analysis TypePredicted Outcome for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acidRationale
Electron Density Distribution Increased electron density around the fluorine atom and decreased density around the carbon atoms of the pyridine ring.The high electronegativity of fluorine pulls electron density from the ring system.[12]
Electrostatic Potential Surface A more positive (blue-shifted) electrostatic potential on the surface of the pyridine ring.The withdrawal of electron density by fluorine makes the ring more electrophilic.
Methodology: Density Functional Theory (DFT) Calculations

Objective: To compute and visualize the electron density and electrostatic potential of both molecules.

Methodology:

  • Structure Optimization: Build the 3D structures of both molecules and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Property Calculation: Using the optimized geometries, perform single-point energy calculations to derive the electron density and electrostatic potential.

  • Visualization: Generate electron density maps and electrostatic potential surfaces using molecular visualization software.

  • Analysis: Compare the calculated properties of the fluorinated and non-fluorinated compounds to assess the impact of the fluorine substituent.

Caption: Workflow for computational analysis.

Synthesis of the Target Compounds

For researchers who need to synthesize these compounds, established methods for the construction of the[1][2][3]triazolo[1,5-a]pyridine core can be adapted. A common route involves the cyclization of substituted 2-aminopyridines.[4][13] For the fluorinated analog, the starting material would be a suitably substituted 2-amino-5-fluoropyridine.

Conclusion

By employing a combination of pKa determination, NMR spectroscopy, and computational modeling, a comprehensive and quantitative assessment of the electron-withdrawing effect of fluorine in 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid can be achieved. The expected decrease in pKa, the downfield shifts in the ¹³C NMR spectrum, and the calculated polarization of electron density will collectively provide robust evidence of fluorine's strong inductive effect. This multi-pronged approach ensures a thorough and reliable characterization, providing valuable data for the rational design of novel therapeutic agents.

References

  • Huntsman, E., & Balsells, J. (2005). A New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. [Link]

  • Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]

  • Wang, X., et al. (2013). A new method for the synthesis of[1][2][3]triazolo[1,5-a]pyridine derivatives. HETEROCYCLES, 87(4), 869-878. [Link]

  • Jeschke, P. (2014). Fluorine in heterocyclic chemistry. In Fluorine in Heterocyclic Chemistry Volume 1 (pp. 1-54). Springer, Cham. [Link]

  • Luo, Y., & Hu, H. (2002). Synthesis and antifungal activity of novel 2-substituted-[1][2][3]triazolo[1,5-a]pyridines. Chinese Chemical Letters, 13(8), 731-734. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Shrotre, A. D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 863. [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual and computational DFT in the study of aromaticity. Chemical reviews, 103(5), 1793-1874. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • Roses, M., & Bosch, E. (2002). Yasuda-Shedlovsky extrapolation for pKa determination of very insoluble drugs. Journal of Chromatography A, 964(1-2), 37-46. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. [Link]

  • North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Zheng, C., et al. (2014). The biologically important 1,2,4-triazolo[1,5-a]pyridines were readily synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation. The Journal of Organic Chemistry, 79(10), 4687-4693. [Link]

  • Song, L., et al. (2015). An I2/KI-mediated oxidative N–N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles. The Journal of Organic Chemistry, 80(14), 7219-7225. [Link]

  • Singh, A. S., et al. (2019). A convenient synthesis of 1,5-fused 1,2,4-triazoles in high yields from readily available N-arylamidines is efficiently promoted by chloramine-T. Synthesis, 51(18), 3443-3450. [Link]

  • Li, Z., et al. (2022). A simple and straightforward base-promoted tandem SNAr/Boulton–Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles provides a broad range of functionalized[1][2][3]triazolo[1,5-a]pyridines. Organic Letters, 24(16), 2989-2992. [Link]

  • Dmytriv, Y. V., et al. (2022). Strategies for the synthesis of[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry of Heterocyclic Compounds, 58(12), 1063-1077. [Link]

  • Radi, S., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 26(11), 3194. [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The specific class of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid derivatives has emerged as a promising area of investigation, particularly as potential kinase inhibitors for oncology.[7][8] The journey from a promising chemical structure to a viable therapeutic candidate is a rigorous one, built on a foundation of meticulous validation. This guide provides a comprehensive comparison of the in vitro and in vivo validation strategies essential for characterizing these derivatives, offering insights into the experimental rationale, detailed protocols, and the critical interpretation of data that bridges the gap from the laboratory bench to preclinical models.

The validation process is not a linear path but a funnel, where a large number of synthesized compounds are progressively filtered through a series of increasingly complex biological assays. This guide will navigate the two fundamental stages of this process: in vitro characterization to define molecular potency and cellular effects, and in vivo evaluation to understand how a compound behaves in a complex living system.

The Validation Funnel: A Strategic Progression from In Vitro to In Vivo

The drug discovery pipeline relies on a phased approach to de-risk candidates and invest resources efficiently. Promising compounds first undergo a battery of in vitro tests to establish their mechanism of action and potency in a controlled environment. Only the most promising candidates from this stage, those with desirable potency, selectivity, and cellular activity, advance to the more complex and resource-intensive in vivo studies. This strategic progression ensures that only compounds with a high probability of success are evaluated in animal models.

Validation_Funnelcluster_0In Vitro Validationcluster_1In Vivo ValidationBiochemical_AssaysBiochemical Assays(Target Engagement, IC50)Cell_Based_AssaysCell-Based Assays(Potency, Viability, EC50)Biochemical_Assays->Cell_Based_AssaysConfirm Cellular ActivitySelectivity_ProfilingSelectivity Profiling(Off-Target Effects)Cell_Based_Assays->Selectivity_ProfilingAssess SpecificityPK_StudiesPharmacokinetic (PK) Studies(ADME)Selectivity_Profiling->PK_StudiesAdvance Lead CandidatesPD_StudiesPharmacodynamic (PD) Studies(Target Modulation)PK_Studies->PD_StudiesEstablish Exposure-ResponseEfficacy_StudiesEfficacy Studies(Xenograft Models)PD_Studies->Efficacy_StudiesDetermine Therapeutic Effect

Caption: The drug discovery validation funnel, illustrating the progression from broad in vitro screening to focused in vivo efficacy studies.

Part 1: In Vitro Validation - Defining Molecular and Cellular Activity

The primary goal of in vitro validation is to understand how the 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid derivatives interact with their intended molecular target and affect cellular functions in a controlled, non-living system.

Biochemical Assays: Quantifying Target Engagement

The first step is to confirm that the synthesized compounds directly interact with their intended target, for instance, a specific kinase. This is typically achieved through biochemical assays that measure the inhibition of the target's activity.

Key Experimental Data:

CompoundTarget KinaseIC50 (nM)
Derivative AKinase X15
Derivative BKinase X250
Derivative CKinase X8
Positive ControlKinase X5

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, less inhibition by the test compound.

  • Preparation: Reconstitute the target kinase, substrate, and ATP in a kinase reaction buffer.

  • Compound Addition: Serially dilute the 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid derivatives in DMSO and add to a 384-well plate. Include a known inhibitor as a positive control and DMSO alone as a negative (vehicle) control.

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to the wells containing the compounds. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent, which contains luciferase, to the wells. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cell-Based Assays: Assessing Cellular Potency and Viability

Once direct target engagement is confirmed, the next crucial step is to determine if the compounds can enter cells and exert their effects in a more physiologically relevant context.[9][10]

Key Experimental Data:

CompoundCell LineEC50 (nM)
Derivative ACancer Cell Line Y50
Derivative BCancer Cell Line Y>1000
Derivative CCancer Cell Line Y25
Positive ControlCancer Cell Line Y15

EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half-maximal response.

Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Lysis and Signal Generation: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate EC50 values by plotting the percentage of cell viability against the log of the compound concentration.

Signaling_PathwayDrug6-Fluoro-[1,2,4]triazolo[1,5-a]pyridineDerivativeTarget_KinaseTarget Kinase XDrug->Target_KinaseInhibitionPhospho_SubstratePhosphorylated SubstrateTarget_Kinase->Phospho_SubstratePhosphorylationApoptosisApoptosisTarget_Kinase->ApoptosisInhibitsSubstrateDownstream SubstrateCell_ProliferationCell ProliferationPhospho_Substrate->Cell_ProliferationPromotesCell_Proliferation->ApoptosisInhibits

Caption: A hypothetical signaling pathway illustrating how a derivative inhibits a target kinase, leading to decreased cell proliferation.

Part 2: In Vivo Validation - Efficacy and Safety in a Living System

In vivo studies are designed to understand how a compound behaves in a whole organism, providing critical data on its efficacy, safety, and pharmacokinetic profile.[11][12]

Pharmacokinetic (PK) Studies: The Journey of the Drug in the Body

Pharmacokinetics describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[13][14] A favorable PK profile is essential for a drug to reach its target in sufficient concentrations to be effective.[15][16]

Key Experimental Data:

CompoundDose (mg/kg, PO)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
Derivative C1012001.0480045

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve, representing total drug exposure. PO: Per os (oral administration).

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process blood to plasma and quantify the drug concentration using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters.

Pharmacodynamic (PD) Studies: What the Drug Does to the Body

Pharmacodynamics assesses the effect of the drug on its target within the living organism. These studies provide a crucial link between drug exposure (PK) and the biological response.[13][15]

Experimental Protocol: Target Modulation in Xenograft Tumors

  • Model: Use mice bearing tumors derived from a cancer cell line sensitive to the test compound.

  • Dosing: Administer a single dose of the compound.

  • Tissue Collection: Euthanize cohorts of mice at various time points post-dose and collect tumor tissue.

  • Biomarker Analysis: Analyze the tumor tissue for a biomarker of target engagement (e.g., decreased phosphorylation of a downstream substrate via Western blot or ELISA).

Efficacy Studies: Demonstrating Therapeutic Potential

Efficacy studies in relevant animal models are the ultimate preclinical test of a compound's therapeutic potential. For oncology, human tumor xenograft models are commonly used.[17][18][19]

Key Experimental Data:

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-QD0+2
Derivative C20QD65-3
Positive Control10QD70-5

QD: Quaque die (once daily).

Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 million cells) mixed with a basement membrane extract like Cultrex BME into the flank of immunocompromised mice (e.g., NSG mice).[20][21]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[22]

  • Randomization: Randomize mice into treatment groups (vehicle control, test compound, positive control).

  • Treatment: Administer the treatments according to the determined schedule.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health several times a week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration.

  • Analysis: Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A critical aspect of drug development is establishing a correlation between in vitro data and in vivo outcomes.[1][2][3][23] This relationship, known as the in vitro-in vivo correlation (IVIVC), allows researchers to use in vitro potency to predict the plasma concentrations required for efficacy in vivo.

IVIVC_Logiccluster_0In Vitro Datacluster_1In Vivo Exposurecluster_2In Vivo OutcomeEC50Cellular Potency (EC50)e.g., 25 nMPK_DataPharmacokinetics (PK)(Plasma Concentration)EC50->PK_DataPredicts RequiredPlasma ConcentrationPD_DataTarget Modulation (PD)(e.g., >80% p-Substrate Inhibition)PK_Data->PD_DataDrivesEfficacyTumor Growth Inhibition(Efficacy)PD_Data->EfficacyLeads to

A Comparative Guide to the Purity Validation of Commercial 6-Fluoro-triazolo[1,5-a]pyridine-2-carboxylic Acid Batches

A Comparative Guide to the Purity Validation of Commercial 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic Acid Batches

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of commercial batches of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid, a crucial building block in the synthesis of novel therapeutics. The following sections detail the rationale behind the selection of analytical techniques, present detailed experimental protocols, and offer a framework for interpreting the resulting data to ensure the quality and consistency of this critical reagent.

The Criticality of Purity for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic Acid

6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry. Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have a profound impact on the outcome of a synthesis, the biological activity of the final compound, and the safety profile of a drug candidate.[1][2][4] Therefore, a robust analytical strategy to assess the purity of this reagent is not merely a quality control measure but a fundamental aspect of scientific rigor.

This guide will explore a multi-pronged approach to purity validation, leveraging the strengths of several orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative determination of the main component and separation of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) for structural confirmation and detection of impurities.

  • Elemental Analysis for the verification of the elemental composition.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A cornerstone of a reliable purity assessment is the use of orthogonal analytical methods. Each technique interrogates the sample based on different physicochemical principles, providing a more complete picture of its composition.

Safety Operating Guide

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid requires more than generic safety guidelines. Frequently utilized as a critical building block in the synthesis of kinase inhibitors (such as CDK2 inhibitors)[1], this molecule presents a unique convergence of chemical hazards: a highly stable carbon-fluorine (C-F) bond, a nitrogen-dense heterocyclic core, and a reactive carboxylic acid moiety.

Proper disposal is not merely a regulatory checkbox; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a self-validating, causality-driven Standard Operating Procedure (SOP) for the segregation, pre-treatment, and ultimate thermal destruction of this compound.

Chemical Hazard Profile & Causality Assessment

To design an effective disposal strategy, we must first deconstruct the molecule into its functional components and understand the downstream implications of each during waste processing.

Table 1: Physicochemical Hazard Profile & Disposal Implications

Structural FeatureChemical Behavior & HazardCausality in Disposal StrategyOperational Mandate
Fluorinated Ring (C-F) High thermal stability; environmental persistence.Standard incineration fails to break the C-F bond, risking the release of toxic fluorinated products of incomplete combustion (PICs)[2].Must be routed exclusively to Halogenated Waste streams for high-temperature (>1100 °C) incineration[2][3].
Triazolopyridine Core Nitrogen-rich heterocycle.Combustion of high-nitrogen compounds generates significant nitrogen oxides (NOx).Disposal facility must utilize DeNOx technologies (e.g., Selective Catalytic Reduction).
Carboxylic Acid Mildly acidic (pKa ~3.5-4.5); reactive with strong bases.Unneutralized acids can catalyze unwanted reactions or mobilize heavy metals if mixed improperly in bulk waste drums.Aqueous waste streams must be neutralized to pH 7–8 prior to bulking[4].

Laboratory-Scale Waste Segregation & Pre-Treatment

The integrity of chemical disposal begins at the bench. Halogenated organic waste must be strictly segregated from non-halogenated streams to ensure compliance and proper thermal treatment[3][5]. Mixing fluorinated waste with standard solvents dilutes the combustion energy (BTU value) and violates EPA RCRA guidelines[6].

Step-by-Step Pre-Treatment Protocol (Self-Validating System)

Step 1: State Assessment & Routing

  • Action: Determine the matrix of the waste. Pure solid residues, organic solvent mother liquors (e.g., DCM, EtOAc), and aqueous extracts must be processed differently.

  • Causality: Segregating by matrix prevents phase separation in waste drums, which can lead to localized pressure buildup or unpredictable reactivity.

Step 2: Aqueous Neutralization (For water-based waste only)

  • Action: Transfer the aqueous waste containing the carboxylic acid derivative into a wide-mouth borosilicate beaker. Slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) solution dropwise while stirring.

  • Causality: The weak base selectively neutralizes the carboxylic acid without generating excessive heat (unlike strong bases like NaOH ).

  • Self-Validation Check: The reaction will produce CO2​ gas. The cessation of effervescence (bubbling) serves as a visual, self-validating indicator that the acid has been consumed. Confirm stability by testing with pH paper; the target is a stable pH of 7.0–8.0[4].

Step 3: Halogenated Segregation & Containment

  • Action: Transfer the neutralized aqueous solution or the organic solvent waste into a designated, chemically compatible drum explicitly labeled "Halogenated Organic Waste" [3][5].

  • Causality: Halogenated disposal is significantly more expensive and requires specialized rotary kiln infrastructure[6]. Cross-contamination ruins the entire drum's combustibility profile.

WasteSegregation Start 6-Fluoro-[1,2,4]triazolo[1,5-a] pyridine-2-carboxylic acid Waste Generated Solid Solid Residue (Powder/Crystals) Start->Solid Pure/Unreacted Liquid Liquid Solution (Reaction Mother Liquor) Start->Liquid Dissolved SolidBin Halogenated Solid Waste Container Solid->SolidBin Aqueous Aqueous Matrix (pH < 7) Liquid->Aqueous Water-based Organic Organic Solvent Matrix Liquid->Organic Solvent-based Neutralize Neutralize to pH 7-8 (NaHCO3) Aqueous->Neutralize HaloBin Halogenated Organic Waste Drum Organic->HaloBin Direct transfer Neutralize->HaloBin Contains F-organics

Workflow for lab-scale segregation and pre-treatment of fluorinated heterocyclic waste.

Facility-Level Disposal: The Thermal Destruction Mechanism

Once the waste leaves your facility, it cannot simply be placed in a landfill. Fluorinated organic compounds require advanced thermal treatment to achieve complete mineralization.

The Causality of High-Temperature Incineration

The C-F bond is one of the strongest in organic chemistry. Standard municipal or low-tier chemical incinerators operate at 800–900 °C, which is insufficient to cleave this bond. Subjecting this molecule to sub-optimal temperatures results in homolytic cleavage of the weaker bonds (C-C, C-N), leaving the C-F fragment intact and generating volatile, highly toxic fluorinated PICs[2].

To safely destroy 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid, the waste management facility must utilize a Rotary Kiln Incinerator operating at temperatures exceeding 1100 °C with a minimum residence time of 2 seconds[2][6].

The Scrubbing Mechanism

At >1100 °C, the molecule undergoes complete thermal decomposition. The fluorine radical abstracts hydrogen (typically from co-combusted water vapor or organic fuels) to form Hydrogen Fluoride (HF) gas, while the nitrogen core oxidizes into NOx[7][8]. Because HF is highly corrosive and toxic, the incinerator's exhaust cannot be vented directly. It must pass through a Wet Alkaline Scrubber —a system that sprays a fine mist of Sodium Hydroxide ( NaOH ) or Calcium Hydroxide ( Ca(OH)2​ ) into the flue gas. This neutralizes the HF into harmless, solid salts like Sodium Fluoride ( NaF ) or Calcium Fluoride ( CaF2​ ), which are then safely filtered out[6][7].

ThermalDestruction Waste Halogenated Waste (Contains C-F, C-N bonds) Incinerator Rotary Kiln Incinerator (T > 1100 °C, 2s residence) Waste->Incinerator Combustion Thermal Cleavage (C-F -> HF, N -> NOx) Incinerator->Combustion Scrubber Wet Alkaline Scrubber (NaOH / Ca(OH)2) Combustion->Scrubber Acidic Flue Gas Stack Clean Off-Gas (CO2, N2, H2O) Scrubber->Stack Gas Phase Effluent Neutralized Salts (NaF, CaF2, NaNO3) Scrubber->Effluent Liquid/Solid Phase

High-temperature thermal destruction pathway and alkaline scrubbing mechanism.

Waste Stream Compatibility Matrix

To prevent dangerous interactions in your satellite accumulation areas, adhere strictly to the following compatibility guidelines when disposing of this compound:

Table 2: Quantitative Waste Compatibility

Waste Stream CategoryCompatibility StatusChemical Causality
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Shares the same downstream disposal requirement (rotary kiln incineration + scrubbing)[3][5].
Neutral Aqueous Buffers Compatible Safe to mix only if the target compound has been pre-neutralized to pH 7-8[4].
Non-Halogenated Organics (e.g., Acetone, Hexane)Incompatible Mixing introduces halogens into clean streams, drastically increasing disposal costs and violating EPA segregation rules[3][5].
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Dangerously Incompatible The electron-rich triazolopyridine core can undergo violent, uncontrolled oxidation[5].

References

  • [1] WO2021072232A1 - Bicyclic amines as cdk2 inhibitors. Google Patents. Available at:

  • [5] Hazardous Materials Disposal Guide. Nipissing University. Available at:

  • [6] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:

  • [3] Hazardous Waste Guide. UTIA Safety Office, University of Tennessee. Available at:

  • [4] Hazardous Waste Management Program. Eastern Washington University. Available at:

  • [2] Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment. MDPI. Available at:

  • [7] Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances. ACS Publications. Available at:

  • [8] Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. PMC / NIH. Available at:

Sources

Personal protective equipment for handling 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Author: BenchChem Technical Support Team. Date: April 2026

Handling 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid requires a rigorous, scientifically grounded approach to laboratory safety. As a highly specialized fluorinated N-heterocyclic building block—frequently utilized in the synthesis of advanced pharmaceutical agents such as cyclin-dependent kinase 2 (CDK2) inhibitors[1]—this compound presents unique operational challenges.

This guide provides drug development professionals and application scientists with a self-validating, causality-driven framework for the safe handling, solubilization, and disposal of this chemical.

Chemical Hazard Profile & Causality Assessment

To design an effective safety protocol, we must first deconstruct the molecule's structural components and understand why specific precautions are non-negotiable.

  • The Fluorine Substituent (C-F Bond): While the carbon-fluorine bond is highly stable under ambient conditions, exposing the compound to extreme thermal stress (e.g., >200°C during aggressive exothermic reactions or fire) can trigger thermal degradation. This degradation releases Hydrogen Fluoride (HF) gas[2], a severe respiratory and dermal hazard that causes deep tissue necrosis and systemic toxicity.

  • The Triazolopyridine Core: N-heterocycles are inherently designed to interact with biological targets (hence their use in kinase inhibitor libraries)[1]. Inadvertent systemic exposure—whether through inhalation of aerosolized dust or dermal absorption—carries the risk of unintended off-target biological activity.

  • The Carboxylic Acid Moiety: The acidic functional group makes the dry powder a mild-to-moderate irritant to mucous membranes, the respiratory tract, and the eyes[3].

  • The Solvent Carrier Effect (Operational Hazard): In drug discovery workflows, this compound is typically dissolved in aprotic solvents like DMSO or DMF for high-throughput screening or stock solution preparation. DMSO acts as a powerful chemical vehicle, rapidly penetrating intact epidermal layers and carrying dissolved solutes directly into the bloodstream. Therefore, the hazard profile of the compound shifts dramatically from an inhalation/irritation risk (when dry) to a systemic dermal risk (when in solution).

Quantitative Safety Parameters & PPE Matrix

The following table summarizes the quantitative data dictating the selection of Personal Protective Equipment (PPE).

Table 1: PPE Specifications and Causality Justification

Protective EquipmentSpecification / StandardCausality & Operational Justification
Primary Gloves Nitrile, ≥0.11 mm thicknessProvides a baseline physical barrier against dry carboxylic acid powder and prevents static transfer.
Secondary Gloves Nitrile, ≥0.40 mm thicknessMandatory when handling DMSO/DMF solutions. Prevents rapid solvent-mediated dermal absorption.
Glove Breakthrough > 480 mins (Dry) / < 10 mins (DMSO)DMSO degrades thin nitrile rapidly. Validation: If a solvent splash occurs, gloves must be removed and replaced within 5 minutes.
Eye Protection ANSI Z87.1 / EN166 GogglesProtects against micro-dust aerosolization and solvent splashes. Safety glasses are insufficient due to lack of peripheral seal.
Respiratory N95 / FFP3 (if outside hood)Filters particles <10 μm. Note: Primary handling must always occur inside a ventilated enclosure.

Standard Operating Procedure: Weighing & Solubilization

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operational Environmental Validation

  • Action: Activate the Class II fume hood or ventilated balance enclosure.

  • Validation: Verify the digital airflow monitor reads ≥100 fpm (feet per minute). If no digital readout is available, perform a tissue-paper flutter test at the sash opening to visually confirm negative pressure.

Step 2: PPE Integrity Check

  • Action: Don a flame-resistant lab coat, safety goggles, and double nitrile gloves.

  • Validation: Before donning, manually inflate each glove and apply slight pressure to check for pinhole leaks. Discard any glove that fails to hold air.

Step 3: Static Control and Dispensing

  • Action: Wipe the analytical balance pan and metal spatulas with a grounded anti-static cloth. Carefully weigh the 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid onto a tared, anti-static weigh boat.

  • Causality: Fluorinated powders frequently hold static charges. Opening a statically charged container can cause the powder to repel and aerosolize, creating an immediate inhalation hazard.

Step 4: Closed-System Solubilization

  • Action: Transfer the powder to a glass vial. Add the required volume of DMSO/DMF directly to the vial inside the fume hood. Cap the vial tightly with a PTFE-lined septum cap before vortexing or sonicating.

  • Causality: Capping the vial prior to agitation prevents the aerosolization of the highly permeable DMSO-chemical mixture.

  • Validation: Visually inspect the sealed vial against a light source to confirm complete dissolution (no floating particulates) before removing it from the hood.

HandlingWorkflow Start Retrieve from Storage (2-8°C) PPE Verify PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Class II Fume Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh PPE->Hood Dissolve Solubilization (e.g., DMSO/DMF) Weigh->Dissolve React Closed-System Reaction Setup Dissolve->React Decon Decontaminate Surfaces React->Decon

Fig 1. Step-by-step operational and validation workflow for handling fluorinated triazolopyridines.

Spill Response & Disposal Plan

In the event of a spill, the physical state of the compound (dry powder vs. solution) dictates the chemical logic of the response.

Dry Powder Spill (<50g):

  • Do NOT sweep or brush. Sweeping mechanically forces the carboxylic acid particles into the air, bypassing the respiratory protection zone.

  • Containment: Gently cover the spill with a damp, lint-free absorbent pad (moistened with a 50/50 water/ethanol mixture).

  • Causality: The moisture binds the fine particulates, increasing their mass and eliminating the aerosolization risk.

  • Collection: Wipe inward from the edges. Place the contaminated pads into a sealable bio-bag or HDPE container.

Solution Spill (e.g., dissolved in DMSO):

  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Causality: Do not use paper towels for large solvent spills, as DMSO can degrade certain low-quality adhesives and the rapid wicking action increases the surface area for off-gassing.

  • Neutralization: Once the absorbent is collected, wash the affected surface with a mild alkaline solution (5% sodium bicarbonate) to neutralize any residual traces of the carboxylic acid, followed by a DI water rinse.

  • Validation: Tap a strip of pH paper against the final rinse water on the surface. The area is considered decontaminated when the pH reads between 6.5 and 7.5.

SpillResponse Spill Spill Detected Assess Assess Physical State Spill->Assess Small Dry Powder (Aerosol Risk) Assess->Small Large DMSO/DMF Solution (Dermal Risk) Assess->Large Contain Cover with Damp Absorbent Pad Small->Contain Evacuate Contain with Inert Vermiculite Large->Evacuate Collect Collect in Sealed HDPE Container Contain->Collect Evacuate->Collect Label Alkaline Wash & Label as Haz-Waste Collect->Label

Fig 2. Decision matrix and containment workflow for triazolopyridine chemical spill response.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.